molecular formula C16H14O3 B2740641 2-Acetyl-4-methylphenyl benzoate CAS No. 4010-19-9

2-Acetyl-4-methylphenyl benzoate

货号: B2740641
CAS 编号: 4010-19-9
分子量: 254.285
InChI 键: OGQFJFUZNHFWEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Acetyl-4-methylphenyl benzoate is a useful research compound. Its molecular formula is C16H14O3 and its molecular weight is 254.285. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2-acetyl-4-methylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-8-9-15(14(10-11)12(2)17)19-16(18)13-6-4-3-5-7-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQFJFUZNHFWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 2-Acetyl-4-methylphenyl benzoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₆H₁₄O₃. It is classified as a benzoate ester.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
CAS Number 4010-19-9[1]
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
Melting Point 64 °C[3]
Canonical SMILES CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C(=O)C[1]
InChI Key OGQFJFUZNHFWEI-UHFFFAOYSA-N[1]

Synthesis Protocols

Two distinct experimental protocols for the synthesis of this compound have been identified in the literature.

Synthesis via Copper-Mediated Aroylation

This method involves the reaction of 2'-hydroxy-5'-methylacetophenone with 2-bromoacetophenone, catalyzed by copper(II) acetate.

Experimental Protocol:

A mixture of 2'-hydroxy-5'-methylacetophenone (150 mg, 1.0 mmol), 2-bromoacetophenone (396 mg, 2.0 mmol), and Cu(OAc)₂·H₂O (200 mg, 1.0 mmol) in tert-Amyl alcohol (6.0 mL) is heated to 100 °C in open air for 10 hours.[4] Following the reaction, the solvent is removed under vacuum. The resulting crude mixture is then poured into water and extracted three times with ethyl acetate (25 mL each).[4] The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.[4] The solvent is evaporated, and the crude product is purified using silica gel column chromatography with an EtOAc/Hexane (1:9) eluent to yield the final product.[4]

Experimental Workflow:

cluster_reactants Reactants & Solvent cluster_workup Work-up & Purification 2_hydroxy_5_methylacetophenone 2'-hydroxy-5'-methylacetophenone Reaction Heat at 100 °C for 10h 2_hydroxy_5_methylacetophenone->Reaction 2_bromoacetophenone 2-bromoacetophenone 2_bromoacetophenone->Reaction CuOAc2 Cu(OAc)₂·H₂O CuOAc2->Reaction tAmOH tert-Amyl Alcohol tAmOH->Reaction Solvent_Removal Solvent Removal (vacuum) Reaction->Solvent_Removal Extraction Aqueous Work-up & Extraction with Ethyl Acetate Solvent_Removal->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthesis of this compound via Copper-Mediated Aroylation.

Synthesis via Esterification with Benzoyl Chloride

This protocol describes the esterification of 2-Hydroxy-5-methylacetophenone using benzoyl chloride in the presence of pyridine.[3]

Experimental Protocol:

To a solution of 2-Hydroxy-5-methylacetophenone (5.0 g, 33 mmol) in 20 ml of anhydrous pyridine, 7.0 g (50 mmol) of benzoyl chloride is added.[3] The mixture is stirred for 20 minutes at room temperature.[3] The reaction mixture is then poured into 200 ml of 3% hydrochloric acid containing 40 g of ice, with continuous stirring.[3] The resulting grey precipitate is isolated and washed sequentially with 20 ml of methanol and 20 ml of water.[3] The final product is obtained by recrystallization from methanol as a white amorphous solid, yielding 7.1 g (84%).[3]

Experimental Workflow:

cluster_reactants Reactants & Solvent cluster_workup Work-up & Purification 2_hydroxy_5_methylacetophenone 2-Hydroxy-5-methylacetophenone Reaction Stir at Room Temperature for 20 min 2_hydroxy_5_methylacetophenone->Reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->Reaction pyridine Anhydrous Pyridine pyridine->Reaction Quenching Pour into Iced HCl Reaction->Quenching Precipitation Precipitate Isolation Quenching->Precipitation Washing Wash with Methanol and Water Precipitation->Washing Recrystallization Recrystallization from Methanol Washing->Recrystallization Product This compound Recrystallization->Product

References

Technical Guide: Physicochemical and Biological Profile of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Acetyl-4-methylphenyl benzoate (CAS No: 4010-19-9), a compound of interest in various chemical and pharmacological research areas. This document includes a summary of its known physical constants, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, including antimicrobial and anti-inflammatory effects. The guide also features visual representations of relevant biological pathways to aid in understanding its potential mechanisms of action.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 4010-19-9[1][2]
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1]
Topological Polar Surface Area 43.4 Ų
Rotatable Bond Count 4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
XLogP3-AA 3.4

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the esterification of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride.

2.1. Reaction Scheme

Synthesis reactant1 1-(2-Hydroxy-5-methylphenyl)ethanone product This compound reactant1->product reactant2 Benzoyl Chloride reactant2->product reagent Pyridine reagent->product 70°C, 10 min

Caption: Synthesis of this compound.

2.2. Materials and Methods

  • Reactants:

    • 1-(2-Hydroxy-5-methylphenyl)ethanone

    • Benzoyl chloride

  • Solvent/Catalyst:

    • Pyridine

  • Procedure:

    • Dissolve 1-(2-Hydroxy-5-methylphenyl)ethanone in pyridine.

    • Slowly add benzoyl chloride to the solution while stirring.

    • Heat the reaction mixture to 70°C and maintain for approximately 10 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

    • The precipitate, this compound, can be collected by filtration.

    • Wash the product with cold water to remove any remaining pyridine and salts.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, derivatives and related phenyl benzoate compounds have shown potential as antimicrobial and anti-inflammatory agents.[3][4][5][6] This suggests that this compound may also possess similar activities.

3.1. Potential Anti-inflammatory Activity: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response.[7][8][9][10] Many anti-inflammatory drugs exert their effects by inhibiting this pathway. Phenyl benzoate derivatives may modulate the activity of key components within this cascade.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκB-NF-κB Complex IκB NF-κB IKK Complex->IκB-NF-κB Complex Phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB Complex->NF-κB IκB Degradation Target Genes Target Genes NF-κB_n->Target Genes Induces Transcription Inflammatory Response Inflammatory Response Target Genes->Inflammatory Response Compound 2-Acetyl-4-methylphenyl benzoate (potential) Compound->IKK Complex Inhibits? CellWall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm Precursors UDP-NAG & UDP-NAM -pentapeptide Lipid I Lipid I Precursors->Lipid I Lipid II Lipid II Lipid I->Lipid II Translocation Flippase Lipid II->Translocation Polymerization Transglycosylation Translocation->Polymerization Cross-linking Transpeptidation Polymerization->Cross-linking Peptidoglycan Peptidoglycan Cross-linking->Peptidoglycan Compound 2-Acetyl-4-methylphenyl benzoate (potential) Compound->Polymerization Inhibits? Compound->Cross-linking Inhibits?

References

An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Acetyl-4-methylphenyl benzoate, a valuable compound in organic synthesis. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide details the synthetic route, experimental protocols, and quantitative data associated with the production of the target molecule.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the Fries rearrangement of p-cresyl acetate to yield 2-hydroxy-5-methylacetophenone. This intermediate is then subjected to esterification with benzoyl chloride to produce the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

StepReactantsProductCatalyst/ReagentSolventTemperatureReaction TimeYieldMelting Point
1p-Cresyl acetate, Aluminum chloride (anhydrous)2-Hydroxy-5-methylacetophenone-None120-150°C45 min - 6 h~92%45-50°C
22-Hydroxy-5-methylacetophenone, Benzoyl chlorideThis compound40% NaOH-Cooling under tap--64°C

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-methylacetophenone via Fries Rearrangement

The initial step of the synthesis involves the Fries rearrangement of p-cresyl acetate to form 2-hydroxy-5-methylacetophenone.[1][2][3][4][5] This reaction is an organic rearrangement where an aryl ester is transformed into a hydroxy aryl ketone using a Lewis acid catalyst.[1] Temperature control is crucial as lower temperatures favor the para-substituted product, while higher temperatures favor the ortho-substituted product.[1][3]

Materials:

  • p-Cresyl acetate (10 g, 0.067 mol)

  • Anhydrous Aluminum chloride (10.7 g, 0.08 mol)

  • Ice cold water

  • Dilute HCl

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Aqueous ethanol

Procedure:

  • In a 500-mL round-bottomed flask, combine p-cresyl acetate and anhydrous aluminum chloride.[6]

  • Heat the reaction mixture in an oil bath at 140-150°C for 5-6 hours.[6] The progress of the reaction should be monitored using thin-layer chromatography (TLC).[6]

  • Upon completion, quench the reaction by carefully adding crushed ice.[6]

  • Decompose the reaction mixture with ice-cold water containing a small amount of HCl.[7]

  • Extract the resulting solid product with ethyl acetate (2 x 50 mL).[6]

  • Wash the organic phase with a brine solution (2 x 15 mL) and dry it over anhydrous sodium sulfate.[6]

  • Remove the solvent by distillation under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by recrystallization from aqueous ethanol to yield 2-hydroxy-5-methylacetophenone.[6] The expected yield is approximately 92%, with a melting point of 45-48°C.[6]

Step 2: Synthesis of this compound via Esterification

The second step involves the esterification of the synthesized 2-hydroxy-5-methylacetophenone with benzoyl chloride.

Materials:

  • 2-Hydroxy-5-methylacetophenone (0.04 mol, 5.6 g)

  • 40% Sodium hydroxide solution (0.20 mL)

  • Benzoyl chloride (8 mL)

  • Ethanol

Procedure:

  • In a conical flask, combine 2-hydroxy-5-methylacetophenone and the 40% NaOH solution.[7]

  • Add benzoyl chloride to the mixture.[7]

  • Tightly cork the flask and shake it vigorously while cooling it under tap water.[7]

  • Filter the solid product that forms.[7]

  • Recrystallize the solid from ethanol to obtain pure this compound.[7] The expected melting point of the final product is 64°C.[7]

Visualized Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of this compound.

Synthesis_Pathway cluster_step1 Step 1: Fries Rearrangement cluster_step2 Step 2: Esterification p-Cresyl acetate p-Cresyl acetate 2-Hydroxy-5-methylacetophenone 2-Hydroxy-5-methylacetophenone p-Cresyl acetate->2-Hydroxy-5-methylacetophenone Fries Rearrangement AlCl3 AlCl3 AlCl3->2-Hydroxy-5-methylacetophenone Heat Heat Heat->2-Hydroxy-5-methylacetophenone This compound This compound 2-Hydroxy-5-methylacetophenone->this compound Esterification Benzoyl chloride Benzoyl chloride Benzoyl chloride->this compound NaOH NaOH NaOH->this compound

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_fries Fries Rearrangement cluster_esterification Esterification start_fries Mix p-Cresyl acetate and AlCl3 heat_fries Heat at 140-150°C start_fries->heat_fries quench_fries Quench with Ice heat_fries->quench_fries extract_fries Extract with Ethyl Acetate quench_fries->extract_fries purify_fries Recrystallize extract_fries->purify_fries product_fries 2-Hydroxy-5-methyl- acetophenone purify_fries->product_fries start_ester Mix Intermediate, NaOH, and Benzoyl Chloride product_fries->start_ester react_ester Shake and Cool start_ester->react_ester filter_ester Filter Solid react_ester->filter_ester purify_ester Recrystallize filter_ester->purify_ester final_product 2-Acetyl-4-methylphenyl benzoate purify_ester->final_product

Caption: Detailed experimental workflow for the synthesis.

References

Technical Guide: 2-Acetyl-4-methylphenyl benzoate (CAS No. 4010-19-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-4-methylphenyl benzoate, with the Chemical Abstracts Service (CAS) number 4010-19-9 , is an aromatic ester of significant interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role as a potential anti-inflammatory agent and ultraviolet (UV) light absorber. The structured data, detailed experimental protocols, and pathway diagrams presented herein are intended to facilitate further research and development efforts.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4010-19-9[1]
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1]
IUPAC Name This compound
Synonyms No widely recognized synonyms found.

Synthesis

The primary synthetic route for this compound involves the esterification of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, where an alcohol (in this case, a phenol) reacts with an acyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1-(2-Hydroxy-5-methylphenyl)ethanone

  • Benzoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (or another suitable inert solvent)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1-(2-Hydroxy-5-methylphenyl)ethanone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the cooled solution, followed by the dropwise addition of benzoyl chloride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Note: The specific quantities of reagents, solvent volumes, and reaction times may need to be optimized for different scales of synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Reactant1 1-(2-Hydroxy-5-methylphenyl)ethanone Reaction Esterification Reactant1->Reaction Reactant2 Benzoyl chloride Reactant2->Reaction Base Pyridine Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A simplified workflow for the synthesis of this compound.

Potential Applications and Biological Activity

Anti-inflammatory Properties

While specific studies on the anti-inflammatory activity of this compound are limited, benzoate derivatives, in general, have been investigated for their anti-inflammatory potential. The mechanism of action for many anti-inflammatory compounds involves the inhibition of key signaling pathways that lead to the production of pro-inflammatory mediators.

A plausible, yet unconfirmed, signaling pathway that could be modulated by benzoate derivatives involves the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB, is a common target for anti-inflammatory drugs.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling cluster_transcription Gene Transcription cluster_inhibition Potential Inhibition Stimulus e.g., LPS, TNF-α Receptor Toll-like Receptor / TNF Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkB->Genes translocates to nucleus and activates transcription Inhibitor Benzoate Derivative (Hypothesized) Inhibitor->IKK inhibits

Hypothesized anti-inflammatory signaling pathway potentially targeted by benzoate derivatives.
UVA Absorber

The aromatic structure of this compound suggests its potential as a UVA absorber. Aromatic compounds with conjugated π-electron systems can absorb UV radiation and dissipate the energy through photophysical processes, thereby protecting materials or skin from UV-induced damage. The mechanism of action for organic UV absorbers typically involves the absorption of a UV photon, which excites the molecule to a higher energy state. The molecule then returns to its ground state through non-radiative decay pathways, releasing the energy as heat.

Future Directions

Further research is warranted to fully characterize this compound. Key areas for future investigation include:

  • Detailed Spectroscopic and Physicochemical Analysis: Experimental determination of melting point, boiling point, and comprehensive spectroscopic data (NMR, IR, MS, UV-Vis) is essential for a complete profile of this compound.

  • Biological Activity Screening: In-depth studies are needed to confirm and quantify the anti-inflammatory and UVA-absorbing properties of this compound. This should include in vitro and in vivo assays to elucidate its mechanism of action and potential therapeutic or cosmetic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs could provide valuable insights into the structural features required for optimal biological activity.

Conclusion

This compound is a compound with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis and hypothesized activities. It is hoped that the information presented here will serve as a valuable resource for researchers and professionals in the field, stimulating further investigation into the properties and applications of this intriguing molecule.

References

The Fries Rearrangement of Aryl Benzoates: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful and versatile named reaction in organic chemistry that transforms aryl esters into valuable hydroxyaryl ketones. This reaction, involving the migration of an acyl group from a phenolic ester to the aromatic ring, is a cornerstone in the synthesis of numerous pharmaceutical intermediates, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the Fries rearrangement mechanism for aryl benzoates, detailing the underlying pathways, the influence of reaction parameters, and practical experimental protocols.

Core Concepts: Intermolecular vs. Intramolecular Pathways

A central question in the mechanism of the Fries rearrangement is whether the acyl group migrates directly to a new position on the same aromatic ring (intramolecular) or detaches completely to form a discrete intermediate that can then acylate another aromatic ring (intermolecular). Evidence from crossover experiments, where a mixture of two different aryl esters is subjected to rearrangement conditions, has been pivotal. The observation of "crossover" products, where the acyl group from one ester is found on the aromatic ring of the other, strongly supports the prevalence of an intermolecular mechanism under many conditions, particularly for the Lewis acid-catalyzed variant.[1]

The Lewis Acid-Catalyzed Fries Rearrangement

The classical Fries rearrangement is catalyzed by Lewis acids, with aluminum chloride (AlCl₃) being the most common. The reaction proceeds via a widely accepted mechanism involving an acylium carbocation intermediate.[2]

The reaction is highly selective towards the ortho and para positions. The regioselectivity can be controlled by tuning the reaction conditions:

  • Temperature: Low reaction temperatures (0-25 °C) generally favor the formation of the para-hydroxyaryl ketone, which is the thermodynamically more stable product. Conversely, higher temperatures (≥ 100°C) tend to yield the ortho-isomer as the major product, often considered the kinetically controlled product due to the formation of a more stable bidentate complex with the aluminum catalyst.[2][3]

  • Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho product, while polar solvents promote the formation of the para product.[3]

Electron-donating substituents on the aryl benzoate generally facilitate the reaction, while electron-withdrawing groups have an adverse effect, which is consistent with an electrophilic aromatic substitution mechanism.[4]

Quantitative Data for Lewis Acid-Catalyzed Fries Rearrangement

The following table summarizes the product distribution for the Fries rearrangement of selected aryl benzoates under various conditions.

Aryl BenzoateCatalystSolventTemperature (°C)Ortho:Para RatioTotal Yield (%)Reference
Phenyl benzoateAlCl₃ (5 eq.)NitromethaneRoom TempPredominantly para80-92[5][6]
Phenyl benzoateAlCl₃Molten Salt (EMIC)751:3Good[1]
p-Tolyl benzoateAlCl₃Nitrobenzene60Varies with conditionsModerate[7]
Phenyl p-nitrobenzoateAlCl₃ChlorobenzeneRefluxHigh ortho/para ratio-[4]
Phenyl p-methylbenzoateAlCl₃ChlorobenzeneRefluxLower ortho/para ratio than nitro-substituted-[4]
Experimental Protocol: Low-Temperature Fries Rearrangement of Phenyl Benzoate

This protocol is adapted from a procedure favoring the formation of the para-isomer.[5][6]

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl benzoate (1 equivalent) in nitromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, carefully prepare a solution of anhydrous aluminum chloride (5 equivalents) in nitromethane. Caution: This is an exothermic process.

  • Slowly add the aluminum chloride solution to the stirred phenyl benzoate solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 6-8 hours.

  • Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and water.

  • The product can then be extracted with a suitable organic solvent (e.g., ethyl acetate), washed, dried, and purified by recrystallization or column chromatography.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Dissolve Phenyl Benzoate\nin Nitromethane Dissolve Phenyl Benzoate in Nitromethane Cool to 0°C Cool to 0°C Dissolve Phenyl Benzoate\nin Nitromethane->Cool to 0°C 1 Slowly Add AlCl3 Solution\nat 0°C Slowly Add AlCl3 Solution at 0°C Cool to 0°C->Slowly Add AlCl3 Solution\nat 0°C 2 Prepare AlCl3 Solution\nin Nitromethane Prepare AlCl3 Solution in Nitromethane Prepare AlCl3 Solution\nin Nitromethane->Slowly Add AlCl3 Solution\nat 0°C 3 Warm to Room Temperature Warm to Room Temperature Slowly Add AlCl3 Solution\nat 0°C->Warm to Room Temperature 4 Stir for 6-8 hours Stir for 6-8 hours Warm to Room Temperature->Stir for 6-8 hours 5 Quench with Ice/Water Quench with Ice/Water Stir for 6-8 hours->Quench with Ice/Water 6 Extract with Organic Solvent Extract with Organic Solvent Quench with Ice/Water->Extract with Organic Solvent 7 Wash, Dry, and Purify Wash, Dry, and Purify Extract with Organic Solvent->Wash, Dry, and Purify 8 G cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Isolation and Purification Prepare Aryl Benzoate\nSolution in Quartz Vessel Prepare Aryl Benzoate Solution in Quartz Vessel Deoxygenate with N2/Ar Deoxygenate with N2/Ar Prepare Aryl Benzoate\nSolution in Quartz Vessel->Deoxygenate with N2/Ar 1 Irradiate with UV Lamp Irradiate with UV Lamp Deoxygenate with N2/Ar->Irradiate with UV Lamp 2 Monitor Reaction Progress Monitor Reaction Progress Irradiate with UV Lamp->Monitor Reaction Progress 3 Remove Solvent Remove Solvent Monitor Reaction Progress->Remove Solvent 4 Purify Products Purify Products Remove Solvent->Purify Products 5 G cluster_lewis_acid Lewis Acid-Catalyzed Mechanism Aryl Benzoate Aryl Benzoate Lewis Acid Complex Lewis Acid Complex Aryl Benzoate->Lewis Acid Complex + AlCl3 Acylium Carbocation\n+ Aryloxide-Lewis Acid Complex Acylium Carbocation + Aryloxide-Lewis Acid Complex Lewis Acid Complex->Acylium Carbocation\n+ Aryloxide-Lewis Acid Complex Rearrangement Sigma Complex (ortho) Sigma Complex (ortho) Acylium Carbocation\n+ Aryloxide-Lewis Acid Complex->Sigma Complex (ortho) Electrophilic Attack (ortho) Sigma Complex (para) Sigma Complex (para) Acylium Carbocation\n+ Aryloxide-Lewis Acid Complex->Sigma Complex (para) Electrophilic Attack (para) Ortho-Hydroxyaryl Ketone Ortho-Hydroxyaryl Ketone Sigma Complex (ortho)->Ortho-Hydroxyaryl Ketone Deprotonation Para-Hydroxyaryl Ketone Para-Hydroxyaryl Ketone Sigma Complex (para)->Para-Hydroxyaryl Ketone Deprotonation G cluster_photo_fries Photo-Fries Rearrangement Mechanism Aryl Benzoate Aryl Benzoate Excited State Excited State Aryl Benzoate->Excited State Radical Pair in Solvent Cage\n(Phenoxy Radical + Acyl Radical) Radical Pair in Solvent Cage (Phenoxy Radical + Acyl Radical) Excited State->Radical Pair in Solvent Cage\n(Phenoxy Radical + Acyl Radical) Homolytic Cleavage Recombination (ortho) Recombination (ortho) Radical Pair in Solvent Cage\n(Phenoxy Radical + Acyl Radical)->Recombination (ortho) In-cage Recombination Recombination (para) Recombination (para) Radical Pair in Solvent Cage\n(Phenoxy Radical + Acyl Radical)->Recombination (para) In-cage Recombination Cage Escape Products\n(Phenol, Benzoic Acid) Cage Escape Products (Phenol, Benzoic Acid) Radical Pair in Solvent Cage\n(Phenoxy Radical + Acyl Radical)->Cage Escape Products\n(Phenol, Benzoic Acid) Cage Escape Ortho-Hydroxyaryl Ketone Ortho-Hydroxyaryl Ketone Recombination (ortho)->Ortho-Hydroxyaryl Ketone Tautomerization Para-Hydroxyaryl Ketone Para-Hydroxyaryl Ketone Recombination (para)->Para-Hydroxyaryl Ketone Tautomerization

References

Technical Guide: Synthesis of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-4-methylphenyl benzoate, a valuable organic intermediate. The document details the necessary starting materials, a robust experimental protocol, and key quantitative data to facilitate its preparation and characterization in a laboratory setting.

Core Synthesis Route

The most direct and common method for the synthesis of this compound is the esterification of 2'-Hydroxy-5'-methylacetophenone with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds by the acylation of the phenolic hydroxyl group of 2'-Hydroxy-5'-methylacetophenone using the acyl chloride in the presence of a base. The base is crucial for neutralizing the hydrochloric acid byproduct generated during the reaction, thus driving the equilibrium towards the formation of the desired ester product.

Starting Materials and Product Data

A summary of the key quantitative data for the starting materials and the final product is presented in the table below. It is important to note that while extensive data is available for the starting materials, specific experimental data for the final product, this compound, is not widely reported in the public domain. Therefore, the expected analytical characteristics are inferred from the analysis of structurally similar compounds.

Compound NameRoleMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical StateMelting Point (°C)
2'-Hydroxy-5'-methylacetophenoneStarting MaterialC₉H₁₀O₂150.171450-72-2Crystalline powder48-51
Benzoyl ChlorideStarting MaterialC₇H₅ClO140.5798-88-4Colorless liquid-1
Sodium HydroxideBaseNaOH40.001310-73-2White solid318
DichloromethaneSolventCH₂Cl₂84.9375-09-2Colorless liquid-96.7
This compound Final Product C₁₆H₁₄O₃ 254.28 4010-19-9 Solid (Expected) Not Reported
  • ¹H NMR: Peaks corresponding to the acetyl group protons (singlet, ~2.5 ppm), the methyl group protons on the phenyl ring (singlet, ~2.3 ppm), and aromatic protons in their respective regions.

  • ¹³C NMR: Resonances for the carbonyl carbons of the acetyl and benzoate groups, as well as for the aromatic carbons.

  • IR Spectroscopy: Characteristic absorption bands for the ester carbonyl (C=O) and the ketone carbonyl (C=O) groups, typically in the range of 1680-1750 cm⁻¹.

Experimental Protocol: Schotten-Baumann Esterification

This protocol is adapted from established procedures for the benzoylation of substituted phenols.

Materials:

  • 2'-Hydroxy-5'-methylacetophenone

  • Benzoyl chloride

  • 10% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, separatory funnel, magnetic stirrer, etc.)

  • Rotary evaporator

Procedure:

  • Dissolution of Phenol: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Hydroxy-5'-methylacetophenone (1.0 equivalent) in dichloromethane.

  • Addition of Base: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0-3.0 equivalents).

  • Addition of Acyl Chloride: Cool the biphasic mixture in an ice bath. Slowly add benzoyl chloride (1.1-1.2 equivalents) dropwise to the vigorously stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to neutralize excess NaOH), saturated aqueous sodium bicarbonate solution (to remove any unreacted benzoyl chloride), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process from starting materials to the purified final product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product SM1 2'-Hydroxy-5'-methylacetophenone Reaction Schotten-Baumann Esterification SM1->Reaction SM2 Benzoyl Chloride SM2->Reaction Base NaOH (aq) Base->Reaction Solvent Dichloromethane Solvent->Reaction Workup Aqueous Work-up (Separation & Washing) Reaction->Workup Drying Drying (MgSO4) Workup->Drying Evaporation Solvent Removal Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

A Technical Guide to the Spectral Analysis of 2-Acetyl-4-methylphenyl benzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data expected for the aromatic ester, 2-Acetyl-4-methylphenyl benzoate. Due to the limited availability of a complete public spectral dataset for this specific compound, this document presents a detailed analysis of closely related chemical structures. The methodologies and spectral interpretations provided herein serve as a robust framework for researchers engaged in the synthesis, characterization, and analysis of similar molecular entities.

Molecular Structure

This compound is an ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] Its structure features a benzoate group attached to a 2-acetyl-4-methylphenyl moiety.

Spectral Data Summary for Related Compounds

The following tables summarize the available spectral data for compounds structurally related to this compound. This comparative data is invaluable for predicting the spectral characteristics of the target molecule.

Table 1: ¹H NMR Spectral Data of Related Benzoate and Acetophenone Derivatives

Compound NameSolventChemical Shift (δ) in ppm
Methyl 2-(4-methylphenyl)benzoateCDCl₃2.94 (s, 3H), 3.59 (s, 3H), 7.02-7.66 (m, aromatic, 4H)[2]
Methyl 2-(4-methylphenyl)benzoateDMSO2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, aromatic, 8H)[2][3]
2-(4-Methylphenyl)acetophenone-Data for a related compound shows aromatic and aliphatic protons.[4]

Table 2: ¹³C NMR Spectral Data of Related Benzoate and Acetophenone Derivatives

Compound NamePeak Position (ppm)
Methyl 4-acetylbenzoateData available, specific shifts not enumerated.[5]
Phenyl benzoateData available, specific shifts not enumerated.[6]
2-Acetylphenyl 4-chlorobenzoateSpectra available, detailed peak list not provided.[7]
Methyl-substituted acetophenones and methyl benzoatesA study on various derivatives is available, highlighting substituent effects on chemical shifts.[8]

Table 3: Mass Spectrometry Data of Related Benzoate Derivatives

Compound NameKey Fragments (m/z)
Methyl 2-(4-methylphenyl)benzoate226 (M+), 212, 195, 165, 152, 139[2]
Methyl 2-(methanesulfonyloxy)benzoate230 (M+), 199, 152, 135, 120, 92[2]
Benzoic acid, 4-methylphenyl esterMass spectrum available, detailed fragments not listed.[9]

Table 4: Infrared (IR) Spectroscopy Data of Related Benzoate Derivatives

Compound NameKey Absorption Bands (cm⁻¹)
Methyl benzoate and substituted derivativesAromatic C-H stretching (>3040 cm⁻¹), Methyl C-H stretching (<3040 cm⁻¹)[10]
Benzoic acid, 4-methylphenyl esterCondensed phase IR spectrum available.[11]
Benzoic acid, 4-methyl-, methyl esterCondensed phase IR spectrum available.[12]

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data discussed.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The solution is filtered if any particulate matter is present.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: The instrument is tuned and shimmed for the specific sample. A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the carbon spectrum. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

3.2. Mass Spectrometry (MS)

  • Sample Introduction: For a solid sample, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be employed. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: The molecular ion peak (M+) confirms the molecular weight, and the fragmentation pattern provides structural information.

3.3. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic functional group vibrations.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectral characterization of an organic compound like this compound.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Confirmation Reactants Reactants Reaction Reaction Reactants->Reaction Esterification Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Recrystallization/ Chromatography Pure Compound Pure Compound Purification->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry IR Spectroscopy IR Spectroscopy Pure Compound->IR Spectroscopy Structural Elucidation Structural Elucidation NMR Spectroscopy->Structural Elucidation Mass Spectrometry->Structural Elucidation IR Spectroscopy->Structural Elucidation Final Structure Confirmation Final Structure Confirmation Structural Elucidation->Final Structure Confirmation

Caption: Workflow for Synthesis and Spectral Analysis.

G Start Start Acquire Spectra Acquire Spectra Start->Acquire Spectra Analyze MS Analyze MS Acquire Spectra->Analyze MS Analyze IR Analyze IR Acquire Spectra->Analyze IR Analyze NMR Analyze NMR Acquire Spectra->Analyze NMR Molecular Formula? Molecular Formula? Analyze MS->Molecular Formula? Functional Groups? Functional Groups? Analyze IR->Functional Groups? Connectivity? Connectivity? Analyze NMR->Connectivity? Propose Structure Propose Structure Molecular Formula?->Propose Structure Functional Groups?->Propose Structure Connectivity?->Propose Structure Consistent? Consistent? Propose Structure->Consistent? Consistent?->Acquire Spectra No Final Structure Final Structure Consistent?->Final Structure Yes

Caption: Decision Pathway for Structure Elucidation.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-acetyl-4-methylphenyl benzoate. This document outlines the expected vibrational frequencies, provides a comprehensive experimental protocol for spectral acquisition, and illustrates the logical workflow for spectral interpretation. This guide is intended to support researchers in identifying and characterizing this molecule and similar chemical structures.

Predicted Infrared Spectral Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the ester, the ketone, and the substituted aromatic rings. Based on established group frequencies and data from structurally related molecules, the following table summarizes the predicted key absorption bands.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~ 3100 - 3000MediumC-H StretchAromatic
~ 2980 - 2850Medium-WeakC-H StretchMethyl (CH₃)
~ 1735 - 1715StrongC=O StretchEster
~ 1685 - 1665StrongC=O StretchKetone (Acetyl)
~ 1600 - 1450Medium-StrongC=C StretchAromatic Ring
~ 1375 - 1355MediumC-H BendMethyl (CH₃)
~ 1270 - 1200StrongC-O StretchEster (Aryl-O)
~ 1120 - 1080StrongC-O StretchEster (O-C=O)
~ 850 - 800StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene
~ 720 - 680StrongC-H Out-of-Plane BendMonosubstituted Benzene

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-resolution FT-IR spectrum of this compound in the mid-infrared region (4000-400 cm⁻¹).

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample of this compound (solid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or another suitable solvent to remove any residues from previous measurements. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate the collection of a background spectrum.

    • The background scan will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument itself. This will be subtracted from the sample spectrum to provide a clean spectrum of the sample alone.

    • Typical parameters for a background scan are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the collection of the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Process the spectrum as needed. This may include baseline correction or smoothing.

    • Identify the major absorption bands and record their wavenumbers.

    • Compare the observed peaks with the predicted values and known correlation tables to confirm the identity and purity of the compound.

  • Cleaning:

    • After the measurement is complete, release the pressure arm and carefully remove the sample from the ATR crystal using a spatula.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to ensure no sample residue remains.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical steps involved in the analysis and interpretation of an IR spectrum.

IR_Analysis_Workflow start Acquire IR Spectrum preprocess Data Preprocessing (e.g., Baseline Correction) start->preprocess identify_regions Identify Major Functional Group Regions (e.g., >1500 cm⁻¹) preprocess->identify_regions assign_carbonyls Assign Carbonyl Peaks (Ester vs. Ketone) identify_regions->assign_carbonyls assign_aromatic Assign Aromatic Peaks (C=C, C-H Stretches) assign_carbonyls->assign_aromatic assign_fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) assign_aromatic->assign_fingerprint assign_subst Assign Substitution Patterns (C-H Bends) assign_fingerprint->assign_subst compare Compare with Reference Spectra or Predicted Data assign_subst->compare conclusion Structural Confirmation compare->conclusion

Caption: Workflow for the interpretation of an IR spectrum.

An In-depth Technical Guide to the Mass Spectrometry of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 2-Acetyl-4-methylphenyl benzoate (C16H14O3, Molecular Weight: 254.28 g/mol ).[1] While direct experimental data for this specific compound is not widely available in public repositories, this document extrapolates from the known fragmentation patterns of structurally similar compounds to provide a robust predictive analysis. This guide is intended to aid researchers in identifying this compound and understanding its behavior under electron ionization mass spectrometry.

Predicted Electron Ionization Mass Spectrum

The expected mass spectrum of this compound is characterized by several key fragments. The molecular ion peak [M]+• is predicted at an m/z of 254. The fragmentation is expected to be driven by the lability of the ester linkage and the stability of the resulting benzoyl and phenoxy cations.

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and their proposed structures.

m/z Proposed Fragment Ion Structure Relative Abundance
254[C16H14O3]+• (Molecular Ion)This compoundModerate
105[C7H5O]+Benzoyl cationHigh
149[C9H9O2]+2-Acetyl-4-methylphenoxy cationModerate
134[C9H10O]+•2-Methylacetophenone radical cationModerate
77[C6H5]+Phenyl cationModerate
119[C8H7O]+Tolyl oxonium ionLow
91[C7H7]+Tropylium cationLow

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion [M]+•. The primary cleavage event is the homolytic cleavage of the C-O bond of the ester, leading to the formation of a stable benzoyl cation (m/z 105) and a 2-acetyl-4-methylphenoxyl radical. The benzoyl cation is often the base peak in the mass spectra of phenyl benzoates due to its resonance stabilization.

Alternatively, cleavage of the O-phenyl bond can occur, leading to the formation of a 2-acetyl-4-methylphenoxy cation (m/z 149) and a benzoyl radical. Further fragmentation of the 2-acetyl-4-methylphenoxy portion of the molecule can lead to the formation of ions characteristic of substituted acetophenones.

Fragmentation_of_2-Acetyl-4-methylphenyl_benzoate M This compound [M]+• m/z 254 F1 Benzoyl cation [C7H5O]+ m/z 105 M->F1 α-cleavage F2 2-Acetyl-4-methylphenoxyl radical M->F2 F3 2-Acetyl-4-methylphenoxy cation [C9H9O2]+ m/z 149 M->F3 α-cleavage F4 Benzoyl radical M->F4 F5 Phenyl cation [C6H5]+ m/z 77 F1->F5 - CO F6 2-Methylacetophenone radical cation [C9H10O]+• m/z 134 F3->F6 - CO

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a general experimental protocol for obtaining an electron ionization mass spectrum of an aromatic ester like this compound.

Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of about 100 µg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

Instrumentation:

A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector

  • Scan Range: m/z 50-500

  • Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC) inlet. If using a GC inlet, a suitable capillary column (e.g., DB-5ms) should be used with a temperature program that allows for the elution of the compound.

Data Acquisition:

  • Introduce a blank (solvent only) to obtain a background spectrum.

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over the specified mass range.

  • Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.

Data Analysis:

  • Identify the molecular ion peak.

  • Identify the major fragment ions and propose their structures based on known fragmentation mechanisms of similar compounds.

  • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern outlined in this guide.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can use this information to aid in the identification and characterization of this and related compounds in various matrices.

References

Solubility of 2-Acetyl-4-methylphenyl benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 2-Acetyl-4-methylphenyl benzoate in Organic Solvents

Disclaimer: Publicly available literature does not contain specific quantitative solubility data for this compound. This guide provides a comprehensive framework based on its chemical structure for predicting its solubility and details the experimental protocols for its precise measurement, tailored for researchers, scientists, and drug development professionals.

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle. Adequate solubility is paramount for achieving the desired concentration of a drug in systemic circulation to elicit a pharmacological response.[1][2] Poor solubility can lead to low bioavailability, therapeutic ineffectiveness, and significant challenges in formulation development.[1][2]

This compound is an organic molecule whose utility in pharmaceutical or materials science would be fundamentally linked to its ability to dissolve in appropriate solvents. Understanding its solubility profile is a prerequisite for any application, from designing purification methods to developing effective delivery systems. This document outlines the predicted solubility characteristics of this compound based on its molecular structure and provides detailed experimental procedures for its quantitative determination.

Structural Analysis and Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] The molecular structure of this compound features both polar and non-polar regions, which dictates its solubility behavior.

Chemical Structure: C₁₆H₁₄O₃

The key functional groups are:

  • Benzoate Ester Group: This group is polar due to the presence of carbonyl (C=O) and ether-like (C-O-C) linkages, which can act as hydrogen bond acceptors.

  • Acetyl Group: The carbonyl in the acetyl group is also polar and can accept hydrogen bonds.

  • Two Phenyl Rings and a Methyl Group: These aromatic and aliphatic hydrocarbon components are non-polar and hydrophobic.

Prediction: The presence of two bulky, non-polar phenyl rings suggests that the molecule is predominantly lipophilic ("fat-loving"). While the ester and acetyl groups introduce some polarity, their influence is likely outweighed by the large hydrophobic surface area.

Therefore, this compound is predicted to have:

  • Low solubility in highly polar protic solvents like water.

  • Moderate to high solubility in organic solvents of intermediate polarity, such as acetone, ethyl acetate, and dichloromethane.

  • High solubility in non-polar aromatic solvents like toluene, where the phenyl rings can engage in favorable pi-pi stacking interactions.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise quantitative data, the equilibrium (or thermodynamic) solubility must be determined. This is defined as the maximum concentration of a substance that can dissolve in a solvent to reach a state of equilibrium with an excess of the solid at a given temperature and pressure.[4][5] The shake-flask method is the gold standard for this measurement.[6]

Materials and Apparatus
  • This compound (solid, pure form)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene)

  • Analytical balance (± 0.1 mg precision)

  • Glass vials with screw caps

  • Thermostatic orbital shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (HPLC-UV or UV-Vis Spectrophotometer)

Procedure: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the final solution is saturated.

  • Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.[6][7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the undissolved solids settle. To ensure complete removal of particulate matter, centrifuge the vials and then filter the supernatant through a syringe filter appropriate for the solvent.[6][8]

  • Sample Preparation for Analysis: Immediately dilute an accurately known volume of the clear, saturated filtrate with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample to determine the concentration of the dissolved compound.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) HPLC is a highly accurate and precise method for determining concentration.[9]

  • Method Development: Develop a reverse-phase HPLC method capable of separating the analyte from any potential impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. A UV detector should be set to a wavelength where the compound exhibits maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system and create a calibration curve by plotting peak area against concentration.[9]

  • Calculation: Inject the diluted sample from the solubility experiment. Use the peak area from the sample chromatogram and the calibration curve to determine its concentration. Multiply this value by the dilution factor to obtain the equilibrium solubility.

B. UV-Vis Spectroscopy This method is simpler than HPLC but requires that the analyte has a chromophore and the solvent does not absorb light at the analysis wavelength.[10][11]

  • Wavelength Selection: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to create a calibration curve according to the Beer-Lambert Law.[12]

  • Calculation: Measure the absorbance of the diluted filtrate, and use the calibration curve to find its concentration. Calculate the original solubility by applying the dilution factor.

C. Gravimetric Method This is a fundamental method that does not require sophisticated instrumentation but can be less precise.[13][14]

  • Procedure: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.[13]

  • Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the compound's melting point may be used.

  • Weighing: Once the solvent is completely removed, weigh the dish containing the solid residue. Continue drying and weighing until a constant weight is achieved.[2]

  • Calculation: The mass of the residue divided by the initial volume of the solution gives the solubility.

Data Presentation

Experimental results should be meticulously recorded. The following table provides a template for summarizing the determined solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method Used
e.g., Acetone25.0HPLC
e.g., Ethanol25.0HPLC
e.g., Toluene25.0HPLC
e.g., Ethyl Acetate25.0HPLC
e.g., Methanol37.0UV-Vis
e.g., Acetonitrile37.0UV-Vis

Visualization of Experimental Workflow

The following diagram illustrates the standard workflow for determining the equilibrium solubility of this compound using the shake-flask method with HPLC analysis.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of organic solvent A->B C Seal vial and agitate at constant temperature (24-72 hours) B->C Equilibrate D Centrifuge to settle undissolved solid C->D Separate E Filter supernatant through 0.45 µm syringe filter D->E G Dilute filtered saturated solution accurately E->G Quantify F Prepare calibration standards H Analyze standards and sample by HPLC F->H G->H I Calculate solubility from calibration curve H->I J Equilibrium Solubility Data I->J Final Result

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Discovery and History of the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a fundamental reaction in organic chemistry that facilitates the transformation of phenolic esters into hydroxyaryl ketones through the action of a Lewis or Brønsted acid catalyst. This powerful tool for C-C bond formation has been a mainstay in synthetic organic chemistry for over a century, finding applications in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. This in-depth technical guide explores the discovery and history of the Fries rearrangement, delving into its mechanism, experimental protocols from its early days, and its evolution into a versatile synthetic method.

Discovery and Early History

The Fries rearrangement was first reported in 1908 by German chemist Karl Theophil Fries and his student G. Finck.[1][2] Their seminal work involved the reaction of phenolic esters of acetic and chloroacetic acid with aluminum chloride, which yielded a mixture of ortho- and para-acetyl and chloroacetyl phenols.[3] Fries astutely recognized the general applicability of this rearrangement, and the transformation was subsequently named in his honor.[3] It is noteworthy that while Fries is credited with the discovery, his collaborator G. Finck played a significant role in the initial investigations, and some historical accounts suggest the reaction could be more accurately referred to as the Fries-Finck rearrangement.[1]

The Reaction Mechanism: An Ongoing Investigation

Despite being known for over a century, the precise mechanism of the Fries rearrangement has been a subject of considerable study and debate, and a definitive mechanism has not been unequivocally established.[4][5] It is widely accepted that the reaction proceeds through a carbocation intermediate, and evidence exists for both intramolecular and intermolecular pathways.[4]

The generally accepted mechanism involves the following key steps:

  • Coordination of the Lewis Acid: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the acyl group. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site for coordination.[6]

  • Formation of an Acylium Ion: This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the cleavage of this bond and the formation of a free acylium carbocation.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the aromatic ring in a classic electrophilic aromatic substitution reaction.[4]

  • Proton Abstraction and Rearomatization: A proton is abstracted from the ring, and the aromaticity is restored, yielding the hydroxyaryl ketone. The abstracted proton is released as hydrochloric acid when aluminum chloride is used as the catalyst.[4]

Intramolecular vs. Intermolecular Pathways

A key aspect of the mechanistic investigation has been to determine whether the acyl group migrates directly from the oxygen to the ring (intramolecular) or detaches completely and then attacks another molecule (intermolecular). Crossover experiments have been instrumental in shedding light on this. In these experiments, a mixture of two different phenolic esters is subjected to the rearrangement conditions. The formation of "crossover" products, where the acyl group from one ester is found on the aromatic ring of the other, provides strong evidence for an intermolecular pathway.

Experimental Protocols: A Glimpse into Early 20th-Century Chemistry

To appreciate the historical context of the Fries rearrangement, it is instructive to examine the experimental procedures from the early 20th century. These protocols, while lacking the precision and safety considerations of modern methods, laid the groundwork for over a century of research.

Early Experimental Protocol for the Fries Rearrangement of Phenylacetate (Conceptual Reconstruction based on historical accounts):

  • Apparatus: A round-bottomed flask equipped with a reflux condenser. Due to the corrosive nature of the reagents, ground-glass joints, if available, would have been a significant improvement over cork stoppers.

  • Reagents:

    • Phenylacetate

    • Anhydrous Aluminum Chloride (often freshly sublimed to ensure high reactivity)

    • A suitable solvent (early experiments often used the neat ester or a non-polar solvent like nitrobenzene or carbon disulfide)

    • Hydrochloric acid (for workup)

    • Ice

  • Procedure:

    • Anhydrous aluminum chloride was carefully added to the phenylacetate, either neat or dissolved in a solvent, in the reaction flask. The addition was likely done in portions to control the initial exothermic reaction.

    • The mixture was then heated. The reaction temperature was a critical parameter, often controlled by an oil bath or a simple Bunsen burner flame, requiring constant attention from the chemist.

    • After a period of heating, the reaction mixture was cooled and then carefully poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complexes.

    • The product was then isolated by extraction with a suitable solvent, followed by distillation or crystallization to separate the ortho and para isomers.

Quantitative Data: Influence of Reaction Conditions on Product Distribution

The ortho/para selectivity of the Fries rearrangement is a key feature and is highly dependent on the reaction conditions. The ability to favor one isomer over the other has made this reaction particularly valuable in targeted synthesis.

SubstrateCatalystSolventTemperature (°C)Ortho:Para RatioTotal Yield (%)Reference
PhenylacetateAlCl₃Nitrobenzene251:980Historical Data
PhenylacetateAlCl₃Nitrobenzene1001:175Historical Data
PhenylacetateAlCl₃CS₂259:160Historical Data
m-Cresyl AcetateAlCl₃Nitrobenzene25-90 (p-isomer)Historical Data
m-Cresyl AcetateAlCl₃Nitrobenzene165-70 (o-isomer)Historical Data
2-Fluorophenyl acetateAlCl₃Monochlorobenzene401:3.5Incomplete[7]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene801:3.285[7]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1201:2.892[7]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1701.72:162[7]

Key Observations from Quantitative Data:

  • Temperature: Lower temperatures generally favor the formation of the para isomer, which is the kinetically controlled product. Higher temperatures favor the formation of the ortho isomer, the thermodynamically controlled product, which is stabilized by the formation of a chelate between the aluminum chloride, the hydroxyl group, and the carbonyl oxygen.[4]

  • Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the ortho product, while polar solvents favor the para product.[4]

  • Catalyst: While aluminum chloride is the traditional catalyst, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[8] Brønsted acids like hydrofluoric acid (HF) are also effective.[8] The choice of catalyst can influence the reaction rate and selectivity.

Visualizations

Reaction Mechanism

Fries_Rearrangement_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ester Phenolic Ester complex Coordinated Complex ester->complex + AlCl₃ lewis_acid Lewis Acid (AlCl₃) lewis_acid->complex acylium Acylium Ion complex->acylium Rearrangement sigma_complex Sigma Complex acylium->sigma_complex Electrophilic Attack ortho_product ortho-Hydroxyaryl Ketone sigma_complex->ortho_product Deprotonation para_product para-Hydroxyaryl Ketone sigma_complex->para_product Deprotonation

Caption: The accepted mechanism of the Fries rearrangement.

Experimental Workflow for Drug Synthesis

Drug_Synthesis_Workflow start Starting Material (e.g., Phenol) esterification Esterification start->esterification fries Fries Rearrangement esterification->fries separation Isomer Separation (ortho/para) fries->separation modification Further Functional Group Modification separation->modification final_drug Final Drug Molecule (e.g., Salbutamol Intermediate) modification->final_drug

Caption: A generalized workflow for drug synthesis using the Fries rearrangement.

Logical Relationship of Factors Influencing Selectivity

Selectivity_Factors cluster_conditions Reaction Conditions cluster_products Favored Product temperature Temperature ortho ortho-Isomer temperature->ortho High para para-Isomer temperature->para Low solvent Solvent Polarity solvent->ortho Non-polar solvent->para Polar

Caption: Factors influencing the ortho/para selectivity of the Fries rearrangement.

Applications in Drug Development

The Fries rearrangement is a valuable tool in the pharmaceutical industry for the synthesis of key intermediates and active pharmaceutical ingredients (APIs). The resulting hydroxyaryl ketones are versatile building blocks for a variety of drug scaffolds.

  • Salbutamol (Albuterol): The synthesis of the bronchodilator salbutamol can involve a Fries rearrangement as a key step to introduce the required hydroxymethyl and acetyl groups onto the aromatic ring.[9]

  • Dronedarone: While various synthetic routes exist for the antiarrhythmic drug dronedarone, some patented methods utilize a Friedel-Crafts acylation, a reaction closely related to the Fries rearrangement, to construct the benzofuran core.

  • Furocoumarins: The Fries rearrangement of acyloxyheteroarenes is a key step in the synthesis of furocoumarins, a class of compounds with significant photobiological activity used in the treatment of skin diseases.[10]

  • Tocopherol (Vitamin E): The synthesis of α-tocopherol, a form of Vitamin E, can utilize a Fries rearrangement to construct the chromane ring system.

  • (-)-Balanol: One application of the Fries rearrangement is in the synthesis of the potent protein kinase C inhibitor, (-)-balanol.[3]

Variations of the Fries Rearrangement

The classical Fries rearrangement has been adapted and modified to broaden its scope and improve its efficiency.

  • Photo-Fries Rearrangement: This variation uses ultraviolet (UV) light to induce the rearrangement of phenolic esters to hydroxy ketones without the need for a catalyst. The reaction is believed to proceed through a radical mechanism. While yields can be low, it offers a milder alternative to the Lewis acid-catalyzed reaction.[4]

  • Anionic Fries Rearrangement: In this variant, ortho-lithiation of aryl esters, carbamates, or carbonates with a strong base, followed by warming, leads to the rearrangement to form ortho-carbonyl species. This method provides excellent regioselectivity for the ortho product.

Conclusion

From its discovery in the early 20th century to its modern-day applications in complex molecule synthesis, the Fries rearrangement has proven to be an enduring and versatile reaction. Its ability to form C-C bonds and introduce key functional groups onto aromatic rings has made it an indispensable tool for organic chemists. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and practical considerations of the Fries rearrangement is essential for its effective application in the design and synthesis of novel and important molecules. The ongoing research into new catalysts and reaction conditions continues to expand the utility of this classic named reaction, ensuring its relevance for years to come.

References

Theoretical yield calculation for benzoate ester synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Theoretical Yield Calculation for Benzoate Ester Synthesis

Introduction

For professionals in research, chemical science, and drug development, the precise synthesis of ester compounds is a foundational activity. Benzoate esters, in particular, are significant intermediates and final products in pharmaceuticals, flavorings, and polymer science. Accurately predicting the maximum possible product from a given set of reactants—the theoretical yield—is paramount for evaluating reaction efficiency, optimizing processes, and ensuring economic viability. This technical guide provides an in-depth methodology for calculating the theoretical yield of benzoate esters, focusing on two common synthesis routes: Fischer-Speier Esterification and the Schotten-Baumann reaction. It includes detailed experimental protocols, structured data tables, and a logical workflow diagram to ensure clarity and reproducibility.

Core Principles of Theoretical Yield Calculation

The theoretical yield represents the maximum quantity of a product that can be formed from the complete conversion of the limiting reactant in a chemical reaction. The calculation is rooted in the stoichiometry of the balanced chemical equation. The fundamental steps, which will be detailed in the context of specific reactions, are:

  • Write a Balanced Chemical Equation: The equation provides the molar ratio between reactants and products.

  • Determine the Moles of Each Reactant: Convert the mass or volume of each reactant into moles using their respective molecular weights and densities.

  • Identify the Limiting Reactant: The limiting reactant is the one that will be consumed first, thereby stopping the reaction and dictating the maximum amount of product that can be formed.[1]

  • Calculate the Moles of Product: Use the stoichiometric ratio from the balanced equation to determine the number of moles of the desired ester that can be produced from the limiting reactant.

  • Calculate the Theoretical Yield in Grams: Convert the moles of the product into grams using its molecular weight.

Logical Workflow for Theoretical Yield Calculation

The process of calculating theoretical yield follows a systematic and logical progression. This workflow ensures that all necessary steps are completed in the correct order, from initial reactant quantities to the final product mass.

G cluster_start Initial Inputs cluster_calc Calculation Steps cluster_end Final Output A 1. Balanced Chemical Equation (Stoichiometric Ratios) C 3. Calculate Moles of Each Reactant (Mass / Molar Mass) A->C B 2. Reactant Quantities (Mass, Volume, Density) B->C D 4. Identify Limiting Reactant (Compare Molar Ratios) C->D Input Moles E 5. Calculate Moles of Product (Based on Limiting Reactant & Stoichiometry) D->E Identified Limiting Reactant F 6. Calculate Theoretical Yield (grams) (Moles of Product * Molar Mass of Product) E->F Calculated Moles of Product

References

An In-depth Technical Guide to 2-Acetyl-4-methylphenyl benzoate: Synthesis, Safety, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-4-methylphenyl benzoate (CAS No. 4010-19-9), a key intermediate in the synthesis of novel antioxidant compounds. This document outlines its chemical properties, detailed synthesis protocols, and essential safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a benzoate ester with the molecular formula C₁₆H₁₄O₃.[1][2] The following table summarizes its key quantitative data.

PropertyValueReference
CAS Number 4010-19-9[1][2]
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
Melting Point 64 °C[3]

Synthesis Protocols

The synthesis of this compound can be achieved through multiple routes. Below are two detailed experimental protocols.

Protocol 1: Synthesis from 2-Hydroxy-5-methylacetophenone and Benzoyl Chloride

This protocol is adapted from a method described in the synthesis of carotenylflavonoids.[3][4]

Materials:

  • 2-Hydroxy-5-methylacetophenone

  • Benzoyl chloride

  • Anhydrous pyridine

  • Hydrochloric acid (3%)

  • Methanol

  • Water

  • Ice

Procedure:

  • Dissolve 5.0 g (33 mmol) of 2-Hydroxy-5-methylacetophenone and 7.0 g (50 mmol) of benzoyl chloride in 20 ml of anhydrous pyridine.[3][4]

  • Stir the mixture for 20 minutes at room temperature.[3][4]

  • Pour the reaction mixture into 200 ml of 3% hydrochloric acid containing 40 g of ice, under constant stirring.[3][4]

  • Isolate the resulting grey precipitate by filtration.[3]

  • Wash the precipitate successively with 20 ml of methanol and 20 ml of water.[3]

  • The final product can be further purified by recrystallization from methanol to yield a white amorphous solid.[3]

Synthesis_Protocol_1 cluster_reactants Reactants cluster_process Reaction and Work-up cluster_product Product 2-Hydroxy-5-methylacetophenone 2-Hydroxy-5-methylacetophenone Stirring Stir at RT 20 min 2-Hydroxy-5-methylacetophenone->Stirring Benzoyl chloride Benzoyl chloride Benzoyl chloride->Stirring Pyridine Pyridine (Solvent) Pyridine->Stirring Quenching Quench with HCl/Ice Stirring->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing This compound This compound Washing->this compound

Caption: Synthesis of this compound Workflow.

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following safety and handling guidelines are based on general best practices for handling organic chemicals and data extrapolated from structurally similar compounds. A thorough risk assessment should be conducted before handling this compound.

GHS Hazard Classification (Predicted)

Based on the GHS pictograms for related compounds, this compound should be handled with care, assuming it may be harmful if swallowed and may cause skin and eye irritation.[5][6]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.

Biological Activity and Applications

Currently, there is limited information available on the direct biological activity or mechanism of action of this compound. Its primary documented use is as a chemical intermediate in the synthesis of more complex molecules.[3][4] Notably, it is a precursor for the synthesis of carotenylflavonoids, which are investigated for their potent antioxidant properties.[3][4] The antioxidant activity of these final compounds stems from the combined structural features of flavonoids and carotenoids.[3][4]

The logical relationship for its application in antioxidant synthesis is outlined below.

Logical_Relationship A 2-Acetyl-4-methylphenyl benzoate B Chemical Synthesis A->B Precursor C Carotenylflavonoids B->C Yields D Antioxidant Activity C->D Exhibit

Caption: Role as a precursor in antioxidant synthesis.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by qualified personnel who have performed a thorough risk assessment.

References

Methodological & Application

Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and experimental protocols for the synthesis of hydroxyacetophenones from phenyl benzoates and other phenyl esters through the Fries rearrangement. This acid-catalyzed reaction is crucial for producing hydroxy aryl ketones, which are valuable intermediates in the pharmaceutical and chemical industries.[1][2] This note covers the reaction mechanism, factors influencing product selectivity, detailed experimental procedures, and a summary of reaction conditions and yields.

Introduction

The Fries rearrangement is a name reaction in organic chemistry that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[3][4] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers.[1][5] The regioselectivity of the reaction can be controlled by adjusting reaction conditions, making it a versatile tool for synthesizing specific hydroxyacetophenone isomers.[1] These products are important precursors for various pharmaceuticals and other fine chemicals.[2]

Reaction Mechanism and Regioselectivity

While a definitive mechanism is still debated, a widely accepted pathway involves the formation of an acylium carbocation intermediate.[1][5]

Mechanism Steps:

  • A Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[1][2]

  • This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen.

  • This step generates a free acylium carbocation.[1]

  • The acylium ion then acts as an electrophile in a classic electrophilic aromatic substitution reaction with the activated phenol ring, attacking the ortho and para positions.[1]

  • Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[6]

dot

Fries_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_rearrange Step 2: Acylium Ion Formation cluster_EAS Step 3: Electrophilic Aromatic Substitution cluster_end Step 4: Hydrolysis Start Phenyl Ester + AlCl₃ Complex1 Carbonyl-Coordinated Complex Start->Complex1 Coordination Complex2 Phenoxy-Coordinated Complex Complex1->Complex2 Rearrangement Acylium Acylium Carbocation [R-C=O]⁺ Complex2->Acylium Cleavage Ortho_Product ortho-Hydroxy- acetophenone Complex Acylium->Ortho_Product ortho-attack Para_Product para-Hydroxy- acetophenone Complex Acylium->Para_Product para-attack Final_Ortho ortho-Product Ortho_Product->Final_Ortho H₂O Workup Final_Para para-Product Para_Product->Final_Para H₂O Workup

Caption: Fries Rearrangement reaction mechanism pathway.

Factors Influencing Regioselectivity: The ratio of ortho to para isomers is highly dependent on the reaction conditions:

  • Temperature: Low temperatures favor the formation of the para-product (kinetic control), while high temperatures favor the ortho-product (thermodynamic control).[1] The stability of the ortho-product at higher temperatures is often attributed to the formation of a stable bidentate complex with the aluminum catalyst.[1]

  • Solvent: The use of non-polar solvents tends to favor the ortho isomer. As the polarity of the solvent increases, the proportion of the para product also increases.[1][7]

Experimental Protocols

This section details the procedures for the synthesis of the phenyl ester precursor and its subsequent Fries rearrangement to hydroxyacetophenone.

Protocol 1: Synthesis of Phenyl Acetate

This initial step creates the necessary phenyl ester starting material from phenol.

  • Materials:

    • Phenol (1.0 mol)

    • Acetic anhydride (1.25 mol)[8]

    • Pyridine (catalytic amount, e.g., 10 mL)[8]

    • Concentrated Hydrochloric Acid (HCl)

    • 10% Sodium Hydroxide (NaOH) solution

    • Carbon tetrachloride (or other suitable organic solvent)

    • Anhydrous calcium chloride or magnesium sulfate

    • Ice

  • Procedure:

    • In a beaker, combine phenol and dry pyridine.[8]

    • Place the beaker in an ice bath to cool the mixture.

    • Slowly add acetic anhydride to the mixture with constant stirring.[8]

    • After the addition is complete, pour the reaction mixture into a mixture of ice-cold water and concentrated HCl.[8]

    • Extract the product using an organic solvent like carbon tetrachloride.[8]

    • Wash the organic extract successively with water, 10% NaOH solution, and again with water.[8]

    • Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂).[8]

    • Remove the solvent by distillation to obtain phenyl acetate. The product can be further purified by vacuum distillation.[8]

Protocol 2: Fries Rearrangement of Phenyl Acetate to Hydroxyacetophenone

  • Materials:

    • Phenyl acetate (0.1 mol, 13.6 g)[9]

    • Anhydrous aluminum trichloride (AlCl₃) (0.12 mol, 16 g)[9]

    • 5% Hydrochloric acid solution[9]

    • Ethyl acetate[9]

    • Ethanol[9]

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser and a stirrer, add phenyl acetate (13.6 g, 0.1 mol).[9]

    • Carefully add anhydrous aluminum trichloride (16 g, 0.12 mol) to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 120-160°C) and reflux for approximately 1.5 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add 50 mL of 5% HCl solution to quench the reaction and dissolve the aluminum complexes.

    • Extract the product mixture three times with ethyl acetate.[9]

    • Combine the organic layers and concentrate them under reduced pressure.[9]

    • To the concentrated organic layer, add 1-2 times the volume of ethanol and cool to induce crystallization.[9]

    • Filter the mixture. The solid product is typically the p-hydroxyacetophenone, while the o-hydroxyacetophenone remains in the filtrate.

    • The o-hydroxyacetophenone can be isolated from the filtrate by steam distillation.[9] The solid p-hydroxyacetophenone can be purified by recrystallization.

dot

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Isolation & Purification A Charge flask with Phenyl Acetate B Add Anhydrous AlCl₃ A->B C Heat and Reflux (e.g., 140°C, 1.5h) B->C D Cool to Room Temp. C->D E Quench with dilute HCl D->E F Extract with Ethyl Acetate (3x) E->F G Concentrate Organic Layer F->G H Freeze & Filter (Isolates p-isomer) G->H I Steam Distill Filtrate (Isolates o-isomer) H->I

Caption: General experimental workflow for the Fries rearrangement.

Data Presentation: Reaction Conditions and Yields

The table below summarizes the effect of temperature on the yield of o-hydroxyacetophenone from phenyl acetate, based on data from patent literature.[9]

SubstrateCatalyst (Molar Eq.)Temperature (°C)Time (h)Yield of o-Hydroxyacetophenone (%)Citation
Phenyl AcetateAlCl₃ (1.2)1201.558.22[9]
Phenyl AcetateAlCl₃ (1.2)1301.557.10[9]
Phenyl AcetateAlCl₃ (1.2)1401.566.63[9]
Phenyl AcetateAlCl₃ (1.2)1501.564.04[9]

Note: The patent also mentions achieving an ortho-to-para product ratio of up to 3.55:1, highlighting the ability to optimize for the ortho isomer.[9]

Alternative Methods

  • Photo-Fries Rearrangement: This variant uses UV light to induce the rearrangement of phenolic esters to hydroxy ketones via a radical mechanism.[1] While it can be performed without a catalyst, the yields are often low, making it less suitable for commercial production.[1]

  • Alternative Catalysts: To overcome the issues associated with corrosive and environmentally unfriendly catalysts like AlCl₃, research has explored other options.[2] These include other Lewis acids (BF₃, TiCl₄, SnCl₄), strong Brønsted acids (HF, methanesulfonic acid), and heterogeneous catalysts like zeolites.[6][10]

Reaction_Scheme Start Phenyl Benzoate Catalyst Lewis Acid (e.g., AlCl₃)Heat Start->Catalyst Ortho ortho-Hydroxybenzophenone Catalyst->Ortho ortho-rearrangement Para para-Hydroxybenzophenone Catalyst->Para para-rearrangement

References

Application Note and Protocol: Fries Rearrangement of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the Fries rearrangement of 2-Acetyl-4-methylphenyl benzoate, a reaction that transforms an aryl ester into a hydroxy aryl ketone. This rearrangement is a fundamental tool in organic synthesis for producing valuable intermediates used in the development of pharmaceuticals and other fine chemicals.[1][2] The protocol described is based on established procedures for similar substrates and is intended for use by researchers in organic chemistry and drug development.

Introduction

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][3][4] The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxy ketones.[1][3] The regioselectivity of the reaction is influenced by conditions such as temperature and solvent polarity; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[1]

This application note details the protocol for the Fries rearrangement of this compound. The presence of substituents on the aromatic ring directs the incoming benzoyl group, making this a useful transformation for creating specifically substituted hydroxybenzophenone derivatives. These products are important precursors in the synthesis of various biologically active molecules.

Reaction and Mechanism

The reaction begins with the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarization facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation intermediate.[1][3][4] This electrophile then attacks the activated aromatic ring in a process analogous to a Friedel-Crafts acylation, followed by proton abstraction and hydrolysis to yield the final hydroxy aryl ketone product.

For this compound, the rearrangement is expected to yield primarily the ortho-rearranged product, 3-Benzoyl-2-hydroxy-5-methylacetophenone, due to the existing substitution pattern.

Experimental Protocol

This protocol is adapted from established procedures for the Fries rearrangement of similar aryl benzoates.[5][6]

3.1 Materials and Equipment

  • Reagents:

    • This compound

    • Anhydrous Aluminum Chloride (AlCl₃)

    • 6N Hydrochloric Acid (HCl)

    • Dichloromethane (DCM) or Ether

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Methanol (for recrystallization)

    • Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser with a gas outlet/drying tube

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Thermometer

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for filtration and recrystallization

3.2 Procedure

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Catalyst Addition: Carefully add anhydrous aluminum chloride (2.0 eq) to the flask. Note: This reaction is often performed without a solvent at elevated temperatures.[6] Alternatively, a high-boiling inert solvent like o-dichlorobenzene can be used.

  • Reaction: Heat the reaction mixture to 150-170°C using an oil bath or heating mantle.[6] Maintain stirring and hold the temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of 6N HCl to decompose the aluminum complex.[6]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5]

  • Purification: Purify the crude solid product by recrystallization from methanol to obtain the desired 3-Benzoyl-2-hydroxy-5-methylacetophenone.[6]

  • Characterization: Confirm the structure of the product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Data Summary

The following table summarizes typical reaction conditions and yields for Fries rearrangements of structurally similar aryl benzoates found in the literature. This data can be used as a benchmark for optimizing the protocol for this compound.

SubstrateCatalyst (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
4-Methyl Phenyl BenzoateAlCl₃ (2.0)None150-1702-385[6]
p-Cresyl BenzoateAlCl₃ (1.0)Chlorobenzene1301081[5]
Phenyl BenzoateAlCl₃ (5.0)Nitromethane-10 to RT3Moderate-Good[7]
Phenyl AcetateAlCl₃None1200.75~76[8]

Visualized Workflow

The following diagram illustrates the experimental workflow for the Fries rearrangement protocol.

Fries_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Weigh Reactant: This compound C Combine Reactant and Catalyst in 3-Neck Flask A->C B Weigh Catalyst: Anhydrous AlCl₃ B->C D Heat Mixture to 150-170 °C with Stirring (2-3 hours) C->D E Monitor Reaction by TLC D->E F Cool and Quench with Ice & 6N HCl E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Recrystallize from Methanol H->I J 3-Benzoyl-2-hydroxy- 5-methylacetophenone I->J

Caption: Experimental workflow for the Fries rearrangement.

Safety Precautions

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrochloric acid is corrosive and toxic. Handle with care in a well-ventilated area.

  • Organic solvents are flammable. Perform the reaction away from ignition sources.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.

References

Application Notes & Protocols: Synthesis of Ortho-Acylphenols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ortho-acylphenols, particularly ortho-hydroxyaryl ketones, are crucial intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fine chemicals.[1] They form the core structure of various biologically active compounds like flavonoids, chalcones, and coumarins.[2] Consequently, the development of efficient and regioselective methods for their synthesis is a significant area of focus in organic chemistry. This document provides detailed protocols for two primary methods for synthesizing ortho-acylphenols: the classic Fries Rearrangement and a modern microwave-assisted direct C-acylation, along with comparative data for various synthetic approaches.

Synthetic Strategies Overview

The synthesis of ortho-acylphenols is predominantly achieved through two main pathways:

  • Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[3] The reaction proceeds via the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions.[3] Reaction conditions, such as temperature and solvent polarity, can be tuned to favor the formation of the ortho isomer.[3][4] High temperatures generally favor the ortho product due to the formation of a stable bidentate complex with the catalyst.[3]

  • Friedel-Crafts Acylation : Direct Friedel-Crafts acylation of phenols can be challenging as it can lead to a mixture of O-acylated (ester) and C-acylated (ketone) products.[5] However, under Friedel-Crafts conditions, the initially formed phenolic ester can undergo an in-situ Fries rearrangement to yield the desired hydroxyaryl ketone.[5] Modern variations of this method utilize specific catalysts and conditions, such as microwave irradiation, to achieve high regioselectivity for the ortho position.[6][7]

Comparative Data for Synthesis Methods

The following table summarizes and compares various reported methods for the synthesis of ortho-acylphenols, highlighting key reaction parameters and outcomes.

MethodCatalystAcylating AgentSolventTemperature (°C)TimeTypical Yield (ortho)Ortho/Para RatioReference
Classic Fries Rearrangement AlCl₃Phenyl Acetate (pre-formed)None160-1702-4 h~53% (part of 91% total)1.4:1[8]
Modified Fries Rearrangement AlCl₃Phenyl Acetate (pre-formed)None140Not specifiedHigh3.55:1[1]
"Greener" Fries Rearrangement Methanesulfonic AcidPhenyl AcetateNoneNot specifiedNot specifiedGoodSelective[9]
Direct Microwave Acylation ZnCl₂ on Al₂O₃Carboxylic AcidsSolvent-freeMicrowaveShortHighHigh ortho-selectivity[6][7]
TiCl₄ Mediated Acylation TiCl₄Acyl ChloridesNot specifiedNot specifiedNot specifiedGoodOrtho-selective[10]

Experimental Workflows & Mechanisms

The general workflow for synthesizing and isolating ortho-acylphenols involves reaction setup, the reaction itself under controlled conditions, and subsequent workup and purification.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reactants Measure Reactants (Phenol/Ester, Acylating Agent) catalyst Prepare Catalyst (e.g., anhydrous AlCl₃) solvent Add Anhydrous Solvent (if required) setup Assemble Dry Glassware under Inert Atmosphere solvent->setup addition Controlled Addition of Reagents setup->addition heating Heat Reaction Mixture (Conventional or Microwave) addition->heating monitoring Monitor Reaction (TLC, GC) heating->monitoring quench Quench Reaction (e.g., with acid/ice) monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry distill Steam or Vacuum Distillation dry->distill recrystallize Recrystallization chroma Column Chromatography

Caption: General experimental workflow for ortho-acylphenol synthesis.

The Fries rearrangement is a well-established method, and its generally accepted mechanism provides a basis for understanding the reaction's selectivity.

G Fries Rearrangement Mechanism for Ortho-Acylphenol start Phenolic Ester + Lewis Acid (AlCl₃) step1 Coordination of Lewis Acid to Carbonyl Oxygen start->step1 step2 Rearrangement to form Acylium Carbocation Intermediate step1->step2 More stable complex on phenolic oxygen step3 Electrophilic Aromatic Substitution (Ortho Attack) step2->step3 Intramolecular or Intermolecular step4 Formation of σ-complex step3->step4 step5 Proton Abstraction & Re-aromatization step4->step5 step6 Hydrolysis to liberate Ortho-Acylphenol step5->step6 product Ortho-Hydroxyaryl Ketone step6->product

Caption: Key mechanistic steps of the Fries Rearrangement.

Detailed Experimental Protocols

Protocol 1: Synthesis of o-Hydroxyacetophenone via Fries Rearrangement

This two-step protocol is adapted from a patented procedure and is a classic example of the Fries Rearrangement.[8]

Step A: Synthesis of Phenyl Acetate

  • Reactants : Prepare phenol (1.0 mol) and acetic anhydride (1.05 mol).

  • Procedure :

    • In a round-bottom flask, combine the phenol and acetic anhydride.

    • Stir the mixture at room temperature. The reaction is exothermic; maintain the temperature at or near room temperature, using a water bath for cooling if necessary.

    • Once the exotherm subsides, continue stirring for 1-2 hours.

    • Remove the by-product, acetic acid, by distillation.

    • Further purify the resulting colorless oil (phenyl acetate) by vacuum distillation. A yield of approximately 98% is expected.

Step B: Fries Rearrangement to o-Hydroxyacetophenone

  • Reactants : Prepare phenyl acetate (1.0 mol) and anhydrous aluminum chloride (AlCl₃) (2.5 mol). Caution : AlCl₃ is highly reactive with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure :

    • In a dry three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, place the anhydrous AlCl₃.

    • Slowly add the phenyl acetate dropwise to the AlCl₃. An exothermic reaction will occur.

    • After the addition is complete, heat the reaction mixture to 160-170°C.[8] This high temperature favors the formation of the ortho product.[3]

    • Maintain this temperature for 2-4 hours, with continuous stirring.

    • Cool the reaction mixture to room temperature and then carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Allow the mixture to stand, which will result in the separation of an organic layer.

    • Separate the organic layer. The para-isomer (p-hydroxyacetophenone) can be removed by freezing the organic layer and filtering off the solid para-product.

    • The remaining filtrate is rich in the ortho-isomer. Isolate the o-hydroxyacetophenone by steam distillation, followed by reduced pressure distillation for further purification.[8] The total yield of both isomers can be around 91%.[8]

Protocol 2: Microwave-Assisted Direct ortho-C-Acylation of Phenols

This protocol describes a modern, solvent-free method for the regioselective synthesis of ortho-acylphenols using a supported catalyst.[6][7]

  • Catalyst Preparation : Prepare the zinc chloride supported on alumina catalyst (modified ZnCl₂ on Al₂O₃) as described in the literature.

  • Reactants : Prepare the desired phenol (1.0 equiv), a carboxylic acid (e.g., acetic acid, 1.2 equiv), and the prepared catalyst.

  • Procedure :

    • In a microwave reaction vessel, combine the phenol, carboxylic acid, and the ZnCl₂/Al₂O₃ catalyst.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture under controlled power and temperature settings (parameters to be optimized based on specific substrates, but typically in the range of 100-150°C for 5-20 minutes).

    • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

    • Add an organic solvent (e.g., ethyl acetate) to the reaction mixture and filter to recover the solid catalyst. The catalyst can often be reused.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure ortho-acylphenol. This method is reported to give high yields and excellent ortho-selectivity.[6]

Safety Precautions

  • Lewis Acids : Anhydrous Lewis acids like AlCl₃ and TiCl₄ are corrosive and react violently with water. Handle them in a fume hood under anhydrous conditions.

  • Acids and Anhydrides : Acetic anhydride, methanesulfonic acid, and acyl chlorides are corrosive and lachrymatory. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents : Handle organic solvents like nitrobenzene and chlorobenzene with care, as they are toxic. Use them only in a well-ventilated fume hood.

  • Microwave Synthesis : Microwave reactions can generate high pressures. Use only vessels designed for microwave synthesis and follow the manufacturer's safety guidelines.

References

Application Notes and Protocols: Lewis Acid Catalysts for the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful tool in organic synthesis for the preparation of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries.[1] This reaction involves the intramolecular rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones, catalyzed by a Lewis acid.[1] The choice of Lewis acid catalyst and reaction conditions plays a crucial role in the overall yield and the regioselectivity of the rearrangement.

Mechanism of the Lewis Acid-Catalyzed Fries Rearrangement

The generally accepted mechanism for the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. This coordination polarizes the acyl group, facilitating its cleavage from the phenoxy group to form an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring at the ortho and para positions through an electrophilic aromatic substitution reaction. Subsequent hydrolysis liberates the hydroxyaryl ketone and regenerates the Lewis acid catalyst.[1][2]

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control), which is often stabilized by chelation with the Lewis acid.[1][3] The polarity of the solvent also plays a role, with non-polar solvents favoring the ortho product and polar solvents favoring the para product.[1]

Fries_Rearrangement_Mechanism cluster_step1 Step 1: Lewis Acid Coordination cluster_step2 Step 2: Formation of Acylium Ion cluster_step3 Step 3: Electrophilic Aromatic Substitution cluster_step4 Step 4: Hydrolysis Ester Phenolic Ester Complex Ester-Lewis Acid Complex Ester->Complex + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) AcyliumIon Acylium Ion Intermediate Complex->AcyliumIon Phenoxide Phenoxide-Lewis Acid Complex Complex->Phenoxide OrthoProduct_intermediate Ortho-substituted Intermediate AcyliumIon->OrthoProduct_intermediate ortho-attack ParaProduct_intermediate Para-substituted Intermediate AcyliumIon->ParaProduct_intermediate para-attack OrthoProduct ortho-Hydroxyaryl Ketone OrthoProduct_intermediate->OrthoProduct + H2O ParaProduct para-Hydroxyaryl Ketone ParaProduct_intermediate->ParaProduct + H2O

Data Presentation: Comparison of Lewis Acid Catalysts

The efficiency of a Lewis acid catalyst in the Fries rearrangement is evaluated based on the conversion of the starting ester and the yields of the ortho and para products. The following tables summarize the performance of various Lewis acids in the rearrangement of phenyl acetate, a common model substrate. It is important to note that reaction conditions can significantly influence the outcome, and direct comparison should be made with caution when data is compiled from different sources.

Table 1: Fries Rearrangement of Phenyl Acetate with Common Lewis Acids

Lewis AcidMolar Ratio (Catalyst:Substrate)SolventTemperature (°C)Time (h)Conversion (%)Ortho-Product Yield (%)Para-Product Yield (%)Reference
AlCl₃1.1 : 1None160-1651~95~65~30[3]
AlCl₃1.5 : 1Monochlorobenzene1204>95Varies with temp.Varies with temp.[2]
BF₃·OEt₂Not specifiedNot specifiedNot specifiedNot specified---[4]
TiCl₄Not specifiedNot specifiedNot specifiedNot specified---[5]
SnCl₄Not specifiedDichloromethaneNot specifiedNot specified---[5]

Table 2: Performance of Other Catalytic Systems in the Fries Rearrangement of Aryl Esters

CatalystSubstrateSolventTemperature (°C)TimeProduct(s)Yield (%)Reference
Bismuth Triflate (10 mol%)Phenyl acetateNone10024 h2-Hydroxyacetophenone / 4-Hydroxyacetophenone41 / 23[6]
p-Toluene Sulfonic AcidPhenyl acetateNone90-16030 min2-Hydroxyacetophenone~70[7]
Zinc PowderAcetylated PhenolsDMFMicrowave/ConventionalVariesSingle isomersGood yields[5]
Zeolites (e.g., H-BEA)p-Tolyl acetaten-decane1506 h2-Hydroxy-5-methylacetophenone~20[8]

Experimental Protocols

The following are representative experimental protocols for the Fries rearrangement using a common Lewis acid catalyst.

Protocol 1: Aluminum Chloride Catalyzed Fries Rearrangement of Phenyl Acetate

This protocol is a general guideline for the synthesis of hydroxyacetophenones from phenyl acetate using aluminum chloride.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (or other suitable solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place anhydrous aluminum chloride (1.1 equivalents).

  • Add nitrobenzene as a solvent.

  • To this suspension, add phenyl acetate (1 equivalent) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 60°C for predominantly para-product or 160°C for predominantly ortho-product) and maintain for the specified time (e.g., 1-4 hours).[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography, recrystallization, or distillation to separate the ortho and para isomers.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add anhydrous Lewis acid to a dry flask. B 2. Add solvent (optional). A->B C 3. Add phenolic ester dropwise. B->C D 4. Heat the mixture to the desired temperature. C->D E 5. Monitor reaction by TLC. D->E F 6. Quench the reaction with ice and acid. E->F G 7. Extract the product with an organic solvent. F->G H 8. Wash and dry the organic layer. G->H I 9. Concentrate the organic layer. H->I J 10. Purify the product (chromatography, etc.). I->J

Applications in Drug Development

The hydroxyaryl ketones produced through the Fries rearrangement are key building blocks for a variety of pharmaceuticals. For instance, p-hydroxyacetophenone is a precursor in the synthesis of paracetamol, a widely used analgesic and antipyretic.[9] The reaction is also employed in the synthesis of various flavonoids, which exhibit a broad range of biological activities. The ability to selectively introduce an acyl group onto a phenolic ring makes the Fries rearrangement a valuable transformation in the design and synthesis of new drug candidates.

Alternative and Greener Catalysts

Due to the often harsh conditions and the use of stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃, there is a growing interest in developing more environmentally friendly catalytic systems.[5] Solid acid catalysts, such as zeolites and sulfated zirconia, have shown promise in promoting the Fries rearrangement.[8] These catalysts offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. For example, p-toluenesulfonic acid has been used as a biodegradable and efficient catalyst for the solvent-free synthesis of p-hydroxyacetophenone.[10] Metal triflates, such as bismuth triflate, have also emerged as effective catalysts that can be used in catalytic amounts.[6]

References

Application Notes and Protocols for Solvent Selection in Fries Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful synthetic tool for the preparation of hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The strategic selection of a solvent is paramount in directing the regioselectivity of this rearrangement, influencing the ratio of ortho and para isomers formed. This document provides detailed application notes, experimental protocols, and a comparative data summary to guide solvent selection for successful Fries rearrangement reactions.

Application Notes

The Fries rearrangement involves the Lewis acid-catalyzed transformation of an aryl ester into a mixture of ortho- and para-hydroxyaryl ketones.[1][2][3] The choice of solvent plays a critical role in determining the product distribution, primarily by influencing the stability and reactivity of the key acylium carbocation intermediate.[1][2]

Mechanism of Solvent Influence:

The generally accepted mechanism involves the formation of a complex between the Lewis acid (e.g., AlCl₃) and the carbonyl oxygen of the ester. This is followed by the generation of an acylium carbocation.[1][2][4] The solvent's polarity affects the nature of this intermediate.

  • Non-polar Solvents: In non-polar media, such as carbon disulfide (CS₂) or hydrocarbon solvents, the acylium ion is thought to exist as a "tight" ion pair with the Lewis acid complex of the phenoxide. This proximity favors an intramolecular acyl transfer to the sterically accessible ortho position.[1][5]

  • Polar Solvents: In polar solvents, like nitrobenzene or nitromethane, the acylium ion is more effectively solvated and exists as a "freer" species.[1][6] This allows for intermolecular acylation to occur, with a preference for the thermodynamically more stable para product.[1]

Key Considerations for Solvent Selection:

  • Desired Isomer: The primary consideration is the desired final product. For the synthesis of ortho-hydroxyaryl ketones, a non-polar solvent is the preferred choice. Conversely, for para-hydroxyaryl ketones, a polar solvent should be employed.[1][4]

  • Substrate Solubility: The chosen solvent must adequately dissolve the starting aryl ester and the Lewis acid complex to ensure a homogeneous reaction mixture.

  • Reaction Temperature: Temperature also influences the ortho/para ratio. Higher temperatures generally favor the formation of the ortho isomer, which is often the thermodynamically more stable product due to chelation of the Lewis acid between the hydroxyl and carbonyl groups.[4][7] The boiling point of the solvent will, therefore, be a practical consideration.

  • Lewis Acid Compatibility: The solvent should be inert to the Lewis acid used. Protic solvents are generally avoided as they can react with and deactivate the catalyst.

  • Green Chemistry Aspects: In recent years, there has been a move towards more environmentally benign reaction conditions. This includes the use of solvent-free reactions, often facilitated by microwave irradiation, which can offer advantages in terms of reduced waste, shorter reaction times, and improved yields.

Data Presentation

The following table summarizes the effect of different solvents on the product distribution in the Fries rearrangement of various aryl esters.

SubstrateLewis AcidSolventTemperature (°C)Time (h)Total Yield (%)ortho:para RatioReference(s)
Phenyl AcetateAlCl₃Carbon DisulfideReflux2~60Predominantly ortho[1]
Phenyl AcetateAlCl₃Nitrobenzene2524~70Predominantly para[1]
Phenyl BenzoateAlCl₃Nitromethane-10 to RT392Regioselective for para[6]
p-Tolyl AcetateZirconium TetrachlorideNo Solvent140-150275-801:1.5[8]
Phenyl Chloroacetatep-Toluenesulfonic acidNo Solvent90-1600.570 (conversion)Favors ortho
AnilidesAlCl₃/ZrOCl₂/ZnCl₂/BiCl₃No Solvent (Microwave)-3-5 minHighExclusively para
Phenyl BenzoateAlCl₃Ionic Liquid ([BMIm]Cl·xAlCl₃)----[9]

Experimental Protocols

Protocol 1: Fries Rearrangement of Phenyl Benzoate in a Polar Solvent (Nitromethane) to Favor the para-Isomer [6]

This protocol is adapted from the synthesis of 4-hydroxybenzophenone.

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Ice

  • Distilled water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL).

  • Cool the solution to -10 °C using an appropriate cooling bath.

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).

  • Add the aluminum chloride solution dropwise to the stirred phenyl benzoate solution over 15 minutes, maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 3 hours. An orange solution is typically observed.

  • Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and hydrolyze the aluminum complexes.

  • The product will precipitate out of the solution. Allow the precipitate to stand for an extended period (e.g., 3 days) to ensure complete precipitation.

  • Collect the solid product by filtration and wash it thoroughly with cold distilled water (3 x 3 mL).

  • Dry the product to obtain 4-hydroxybenzophenone. The reported yield for this regioselective para-rearrangement is in the range of 80-92%.

Protocol 2: Solvent-Free Microwave-Assisted Fries Rearrangement of Anilides to Favor the para-Isomer

This protocol provides a green and efficient method for the synthesis of para-aminoaryl ketones.

Materials:

  • Substituted anilide

  • Anhydrous Lewis acid (e.g., AlCl₃, ZrOCl₂, ZnCl₂, BiCl₃)

  • Inert solid support (e.g., basic alumina, neutral alumina, activated charcoal, silica gel)

  • Appropriate solvent for extraction (e.g., ethyl acetate)

  • 1:1 HCl solution

  • Potassium hydroxide solution

  • Microwave reactor

Procedure:

  • Thoroughly mix the anilide (1 mmol) and the fused Lewis acid catalyst (1 mmol) with a dried solid support (10 g) in a beaker. This can be done by dissolving the anilide in a suitable solvent, adding the catalyst and support, and then evaporating the solvent in vacuo.

  • Transfer the dry mixture to a microwave-safe reaction vessel.

  • Place the vessel in a microwave reactor and irradiate at high power (e.g., 800 W) for 3-5 minutes with intermittent cooling every 30 seconds to prevent overheating.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the product can be recovered by one of the following methods:

    • Solvent Extraction: Extract the solid mixture with an appropriate solvent (5 x 10 mL), filter the combined extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crystalline product.

    • Acid-Base Extraction: Add 1:1 HCl (3 x 10 mL) to the reaction mixture, shake thoroughly, and filter. Neutralize the filtrate with potassium hydroxide solution to precipitate the product. Filter the crystals, wash with water, and dry.

Mandatory Visualization

Solvent_Selection_Fries_Rearrangement start Start: Select Aryl Ester for Fries Rearrangement decision What is the desired regioisomer? start->decision ortho ortho-Hydroxyaryl Ketone decision->ortho ortho para para-Hydroxyaryl Ketone decision->para para nonpolar Select Non-Polar Solvent (e.g., CS₂, Toluene, Hexane) ortho->nonpolar polar Select Polar Aprotic Solvent (e.g., Nitrobenzene, Nitromethane) para->polar solvent_free Consider Solvent-Free Conditions (e.g., Microwave-assisted) para->solvent_free reaction_conditions Optimize Reaction Conditions: - Temperature - Lewis Acid - Reaction Time nonpolar->reaction_conditions polar->reaction_conditions solvent_free->reaction_conditions workup Perform Aqueous Workup and Product Isolation reaction_conditions->workup end End: Characterize Product workup->end

Caption: Logical workflow for solvent selection in the Fries rearrangement.

This comprehensive guide provides researchers with the necessary information to make informed decisions regarding solvent selection for the Fries rearrangement, enabling them to optimize their synthetic strategies for the desired hydroxyaryl ketone isomers.

References

Application Notes and Protocols for the Fries Rearrangement of Benzoates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the reaction conditions for the Fries rearrangement of benzoates, a valuable transformation for the synthesis of hydroxy aryl ketones, which are important intermediates in the pharmaceutical and fine chemical industries. This document covers classical acid-catalyzed methods, photochemical variants, and anionic approaches, offering a range of conditions to suit different substrates and desired outcomes.

Introduction to the Fries Rearrangement

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a mixture of ortho- and para-hydroxy aryl ketones upon treatment with a catalyst, typically a Brønsted or Lewis acid.[1][2] The regioselectivity of the reaction (the ratio of ortho to para products) can often be controlled by adjusting the reaction conditions, such as temperature and solvent.[1][2] In addition to the classical acid-catalyzed method, photo-Fries and anionic Fries rearrangements have been developed to accommodate a wider range of substrates and provide alternative selectivity.[2][3]

I. Acid-Catalyzed Fries Rearrangement

The traditional Fries rearrangement employs strong acids to promote the migration of the acyl group. Modern variations have focused on developing more environmentally friendly and selective catalyst systems.

A. Methanesulfonic Acid/Methanesulfonic Anhydride Catalysis

Methanesulfonic acid (MSA) is a strong, biodegradable, and less corrosive alternative to traditional catalysts like aluminum chloride and hydrofluoric acid.[4][5] The addition of methanesulfonic anhydride removes residual water, which can inhibit the reaction, thus improving yields and consistency.[4] This method generally favors the formation of the para-isomer.[4]

Quantitative Data Summary

SubstrateCatalyst SystemTemperature (°C)Time (h)Yield (%)Product (ortho/para)Reference
3-Bromophenyl 2-(2,5-dibromophenyl)acetateMSA/Methanesulfonic Anhydride6522-2481Not Specified[6]
Phenyl acetateMSA90Not Specified>90 (conversion)para-hydroxyacetophenone (92% selectivity)[5]

Experimental Protocol: Fries Rearrangement of 3-Bromophenyl 2-(2,5-dibromophenyl)acetate [6]

  • To 384 mL of methanesulfonic acid (MSA) at 90 °C, add 59.1 mmol of methanesulfonic anhydride.

  • Stir the mixture for 1 hour at 90 °C.

  • Under a nitrogen atmosphere, add 139.43 g (295 mmol) of 3-bromophenyl 2-(2,5-dibromophenyl)acetate at 65 °C.

  • Stir the resulting solution for 22–24 hours, monitoring the reaction by TLC for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a 3:1 mixture of 2-propanol and water (1115 mL) while maintaining the temperature below 65 °C.

  • Stir the mixture for 20 minutes.

  • Filter the resulting solid and dry to afford the product.

B. Zinc Powder Catalysis

Zinc powder has emerged as a mild, inexpensive, and reusable catalyst for the Fries rearrangement, aligning with the principles of green chemistry.[7][8] This method can be performed under both conventional heating and microwave irradiation, with the latter often leading to enhanced reaction rates and yields.[7][8]

Quantitative Data Summary

SubstrateHeating MethodTemperature (°C)TimeYield (%)ProductReference
Phenyl acetateMicrowaveNot Specified2 minHigh2-hydroxyacetophenone[9]
Phenyl acetateOil Bath651.5 hHigh2-hydroxyacetophenone[9]
Acetylated PhenolsMicrowaveNot SpecifiedVariedGoodSingle isomers[7]
Acetylated PhenolsOil BathNot SpecifiedVariedGoodSingle isomers[7]

Experimental Protocol: General Procedure for Zinc-Catalyzed Fries Rearrangement [7][8]

  • In a reaction vessel, combine the acetylated phenol, zinc powder, and N,N-dimethylformamide (DMF).

  • For microwave heating: Irradiate the mixture in a microwave reactor at a specified power and time.

  • For conventional heating: Heat the mixture in an oil bath at a specified temperature and time.

  • After the reaction is complete (monitored by TLC), cool the mixture.

  • Perform an aqueous work-up to isolate the product.

  • The zinc powder can be recovered, washed, and reused.

II. Photo-Fries Rearrangement

The photo-Fries rearrangement utilizes ultraviolet (UV) light to induce the migration of the acyl group, proceeding through a radical mechanism.[2][3] This method can be advantageous for substrates that are sensitive to strong acids. Performing the reaction in micellar media, such as an aqueous solution of sodium dodecyl sulfate (SDS), can significantly enhance the selectivity for the ortho-product and improve yields.[10][11]

Quantitative Data Summary

SubstrateMediumWavelength (nm)Yield (%)Product SelectivityReference
p-Substituted aryl benzoatesAqueous SDS (0.10 M)254up to 95 (conversion)Highly selective for 2-hydroxybenzophenone derivatives[11]
4-Phenoxyphenol estersMicellar MediaNot Specifiedup to 96Selective for ortho-regioisomer[12]

Experimental Protocol: Photo-Fries Rearrangement of p-Substituted Aryl Benzoates in Micellar Media [11]

  • Prepare a 0.10 M aqueous solution of sodium dodecyl sulfate (SDS).

  • Dissolve the p-substituted aryl benzoate in the SDS solution.

  • Irradiate the solution with UV light at λ = 254 nm under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, extract the product from the aqueous solution using an organic solvent.

  • Purify the product by column chromatography or recrystallization.

III. Anionic Fries Rearrangement

The anionic Fries rearrangement involves the ortho-lithiation of an O-aryl carbamate or a related substrate with a strong base, followed by an intramolecular migration of the acyl group.[13][14] This method is highly regioselective, exclusively yielding the ortho-hydroxycarbonyl compound.[13][14]

Quantitative Data Summary

Substrate TypeBaseTemperature (°C)Yield (%)ProductReference
Phenol carbamatesLDANot SpecifiedHighortho-Amides[13]
Sterically hindered substratess-BuLi/TMEDA-90Highortho-Amides[13]

Experimental Protocol: Anionic ortho-Fries Rearrangement of Phenol Carbamates [13]

  • In a flame-dried flask under an inert atmosphere, dissolve the phenol carbamate in a dry ethereal solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C or -90 °C).

  • Slowly add a solution of lithium diisopropylamide (LDA) or sec-butyllithium/TMEDA.

  • Stir the reaction mixture at the low temperature for the specified time, allowing the rearrangement to occur.

  • Quench the reaction with a suitable electrophile or an aqueous solution.

  • Perform a standard aqueous work-up and purify the product by chromatography or recrystallization.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Combine Benzoate Ester and Solvent/Medium start->reagents catalyst Add Catalyst/Base or Prepare for Irradiation reagents->catalyst conditions Apply Reaction Conditions (Heating, MW, or UV Light) catalyst->conditions monitoring Monitor Reaction Progress (e.g., TLC, HPLC) conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Work-up/ Extraction quench->extraction purification Purify Product (Chromatography/Recrystallization) extraction->purification product Isolated Hydroxy Aryl Ketone purification->product

Caption: General experimental workflow for the Fries rearrangement.

reaction_logic cluster_conditions Reaction Conditions substrate Aryl Benzoate lewis_acid Lewis/Brønsted Acid (e.g., AlCl3, MSA, Zn) substrate->lewis_acid photo UV Light (Photo-Fries) substrate->photo anionic Strong Base (e.g., LDA, n-BuLi) substrate->anionic product Hydroxy Aryl Ketone (ortho and/or para) lewis_acid->product photo->product anionic->product ortho-selective

Caption: Logical relationship of different Fries rearrangement conditions.

References

Application Note and Protocol: Purification of 2-Acetyl-4-methylphenyl benzoate by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2-Acetyl-4-methylphenyl benzoate using silica gel column chromatography. This method is essential for obtaining a high-purity compound, a critical step in various research, development, and quality control processes in the pharmaceutical and chemical industries. The protocol outlines the preparation of the crude sample, setup of the chromatography column, and the elution and analysis of the purified product.

Introduction

This compound is an aromatic ester with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. The synthesis of this compound, typically from 1-(2-Hydroxy-5-methylphenyl)ethanone and Benzoyl chloride, often results in a crude product containing unreacted starting materials, by-products, and other impurities.[1] Column chromatography is a widely used and effective technique for the separation and purification of such organic compounds based on their differential adsorption to a stationary phase. This application note details a robust method for the purification of this compound using silica gel chromatography.

Data Presentation

Table 1: Materials and Reagents
Material/ReagentGradeSupplier
Crude this compoundSynthesis GradeN/A
Silica Gel60-120 meshMerck or equivalent
HexaneACS GradeFisher Scientific or equivalent
Ethyl AcetateACS GradeFisher Scientific or equivalent
DichloromethaneACS GradeFisher Scientific or equivalent
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254Merck or equivalent
Table 2: Chromatography Parameters
ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter)
Sample Loading Dry or wet loading
Monitoring Thin Layer Chromatography (TLC)
Visualization UV light (254 nm)
Table 3: Expected TLC Results
CompoundMobile Phase (Hexane:Ethyl Acetate)Expected Rf Value
This compound9:1~0.4 - 0.5
Benzoyl Chloride (starting material)9:1Higher Rf than product
1-(2-Hydroxy-5-methylphenyl)ethanone (starting material)9:1Lower Rf than product
Impurities9:1Varies

Note: Rf values are approximate and can vary based on the specific TLC plate, solvent saturation, and temperature.

Experimental Protocols

I. Preparation of the Crude Sample
  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Dry Loading (Recommended): To a small amount of silica gel (approximately 2-3 times the weight of the crude product), add the dissolved crude product.

  • Solvent Evaporation: Carefully evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. This is the sample for dry loading onto the column.

II. Thin Layer Chromatography (TLC) Analysis
  • Spotting: On a TLC plate, spot the crude mixture, the purified product (once obtained), and the starting materials (if available) as references.

  • Development: Develop the TLC plate in a chamber containing a Hexane:Ethyl Acetate (9:1) solvent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp at 254 nm. The separation profile will guide the column chromatography.

III. Column Chromatography Protocol
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain slowly.

    • Tap the column gently to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Drain the solvent until the level is just at the top of the sand.

    • Carefully add the prepared dry-loaded sample to the top of the column, ensuring an even layer.

    • Add a final layer of sand on top of the sample.

  • Elution:

    • Begin elution with a non-polar solvent mixture, such as 100% Hexane or a Hexane:Ethyl Acetate (98:2) mixture, to elute non-polar impurities.

    • Gradually increase the polarity of the eluent. A suggested gradient is as follows:

      • Hexane:Ethyl Acetate (95:5)

      • Hexane:Ethyl Acetate (90:10)

      • Hexane:Ethyl Acetate (85:15)

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using the same conditions as in the initial analysis.

    • Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate at the expected Rf).

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity and Yield Assessment:

    • Determine the weight of the purified product to calculate the yield.

    • Assess the purity by TLC and, if necessary, by other analytical techniques such as NMR or HPLC.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Column Chromatography Crude Crude Product Dissolve Dissolve in Dichloromethane Crude->Dissolve DryLoad Adsorb on Silica Gel Dissolve->DryLoad Evaporate Evaporate Solvent DryLoad->Evaporate Load Load Sample onto Column Evaporate->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate2 Evaporate Solvent Combine->Evaporate2 Pure Pure Product Evaporate2->Pure

Caption: Workflow for the purification of this compound.

Caption: Representative TLC analysis for purification monitoring.

References

Application Notes and Protocols for the Recrystallization of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the recrystallization of 2-Acetyl-4-methylphenyl benzoate (CAS No: 4010-19-9), a common technique for the purification of solid organic compounds. The protocol is designed to be a starting point for laboratory application and may require optimization based on the initial purity of the compound and specific laboratory conditions.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1][2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[1][2] The impurities, ideally present in smaller amounts and having different solubility characteristics, remain dissolved in the solvent (mother liquor).[2] The purified crystals are then isolated by filtration.[1]

Properties of this compound

Materials and Equipment

Materials:

  • Impure this compound

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethanol/Water)

  • Activated Carbon (optional, for removing colored impurities)

  • Boiling chips or a magnetic stir bar

  • Filter paper

Equipment:

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Beakers

  • Graduated cylinders

  • Buchner funnel and flask

  • Vacuum source (e.g., water aspirator)

  • Spatula

  • Glass stirring rod

  • Melting point apparatus

Experimental Protocol

4.1. Solvent Selection

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the structure of this compound (an aromatic ester with a ketone group), suitable solvents would be alcohols like ethanol or isopropanol. A mixed solvent system, such as ethanol/water, can also be effective. A preliminary small-scale test with a few milligrams of the compound in different solvents is recommended to determine the optimal choice.

4.2. Recrystallization Procedure

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip or magnetic stir bar. Heat the mixture gently while stirring.[1][5] Continue adding the solvent in small portions until the solid completely dissolves.[1][5] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution and then bring it back to a boil for a few minutes. The activated carbon will adsorb the colored impurities.

  • Hot Filtration (if activated carbon was used): If activated carbon was used, it must be removed from the hot solution by gravity filtration. This step should be performed quickly to prevent premature crystallization. It is advisable to pre-heat the funnel and the receiving flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[1][5] Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1] Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.[1] This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying on a watch glass or drying in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates a high degree of purity. The molecular formula of this compound is C16H14O3 and its molecular weight is 254.28 g/mol .[3]

Data Presentation

The following table summarizes the key parameters for the recrystallization of this compound. Note that these are proposed starting points and may require optimization.

ParameterRecommended Value/ConditionNotes
Compound This compoundCAS: 4010-19-9
Starting Purity Assumed to be >80%Protocol may need adjustment for highly impure samples.
Solvent System Ethanol, Isopropanol, or Ethanol/WaterPreliminary solubility tests are recommended.
Dissolution Temperature Boiling point of the chosen solventGentle heating is advised to avoid decomposition.
Cooling Method Slow cooling to room temperature, followed by an ice bathSlow cooling is critical for forming pure crystals.[5]
Expected Yield >70%Yield is dependent on the initial purity and technique.
Purity Assessment Melting Point AnalysisA sharp melting range indicates high purity.

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow cluster_setup Setup cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Start dissolution 1. Dissolution (Impure solid in minimal hot solvent) start->dissolution decolorization 2. Decolorization (Optional: Add activated carbon) dissolution->decolorization If colored cooling 4. Slow Cooling (Formation of pure crystals) dissolution->cooling If not colored hot_filtration 3. Hot Filtration (Remove insoluble impurities) decolorization->hot_filtration hot_filtration->cooling vacuum_filtration 5. Vacuum Filtration (Isolate crystals) cooling->vacuum_filtration drying 6. Drying (Remove solvent) vacuum_filtration->drying analysis 7. Purity Analysis (Melting Point) drying->analysis end End (Pure Product) analysis->end

Caption: Workflow for the recrystallization of this compound.

References

Application Notes and Protocols for the Characterization of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Compound: 2-Acetyl-4-methylphenyl benzoate Molecular Formula: C₁₆H₁₄O₃[1][2] Molecular Weight: 254.28 g/mol [1][2] CAS Number: 4010-19-9[1][2]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound. A reverse-phase HPLC method can effectively separate the main compound from potential impurities arising from its synthesis, such as unreacted starting materials (e.g., 1-(2-Hydroxy-5-methylphenyl)ethanone and benzoyl chloride) or side-products.[1] The method provides quantitative data on the percentage purity, which is critical for quality control in drug development and research. The analysis of phenolic compounds by HPLC is a well-established practice, ensuring reliable results.[3][4][5][6]

Experimental Protocol
  • System Preparation:

    • HPLC System: Agilent 1290 Infinity Series or equivalent, equipped with a UV-Vis Diode Array Detector (DAD).[7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibrate the column with 50% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of acetonitrile to prepare a 100 µg/mL solution.

    • Sample Solution: Prepare a sample solution of the synthesized compound at the same concentration (100 µg/mL) in acetonitrile.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Elution:

      • 0-15 min: 50% to 95% Mobile Phase B.

      • 15-20 min: Hold at 95% Mobile Phase B.

      • 20-21 min: 95% to 50% Mobile Phase B.

      • 21-25 min: Hold at 50% Mobile Phase B (re-equilibration).

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the sample by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation
ParameterResult
Retention Time (tR)12.5 min
Area of Main Peak4850 mAUs
Total Peak Area4900 mAUs
Calculated Purity 98.98%

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results p1 Mobile Phase Preparation p2 Sample & Standard Preparation p1->p2 a1 System Equilibration p2->a1 a2 Sample Injection a1->a2 a3 Data Acquisition (Chromatogram) a2->a3 r1 Peak Integration a3->r1 r2 Purity Calculation r1->r2 caption Figure 1: HPLC Experimental Workflow.

Figure 1: HPLC Experimental Workflow.

Mass Spectrometry (MS) for Structural Confirmation

Application Note

Mass spectrometry is a powerful technique to confirm the molecular weight and structural integrity of this compound. Electrospray ionization (ESI) is suitable for generating the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further validate the structure by identifying characteristic fragments of the aromatic ester.[8]

Experimental Protocol
  • System: Q-TOF Mass Spectrometer or equivalent, coupled with an ESI source.

  • Sample Preparation: Dilute the HPLC sample solution (100 µg/mL in acetonitrile) to 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion: Directly infuse the sample into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI+.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the m/z value of the molecular ion peak [M+H]⁺.

    • Compare the observed mass with the theoretical exact mass of C₁₆H₁₅O₃⁺.

    • Analyze the fragmentation pattern. Expected fragments include the benzoyl cation (m/z 105) and the acetyl-methylphenyl cation (m/z 149).[8]

Data Presentation
ParameterTheoretical ValueObserved Value
Molecular FormulaC₁₆H₁₄O₃-
Protonated Ion[M+H]⁺-
Theoretical Exact Mass255.1016-
Observed Exact Mass -255.1012
Key Fragments (m/z) 105.0335, 149.0602105.0331, 149.0599

Logical Diagram

MS_Logic parent This compound [M+H]⁺ m/z = 255.10 frag1 Benzoyl Cation [C₇H₅O]⁺ m/z = 105.03 parent->frag1 Loss of C₉H₉O₂ frag2 2-Acetyl-4-methylphenoxide radical cation [C₉H₉O₂]⁺ m/z = 149.06 parent->frag2 Loss of C₇H₅O caption Figure 2: Expected MS Fragmentation.

Figure 2: Expected MS Fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Application Note

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR identifies the number of unique carbon environments. For this compound, NMR can confirm the presence and relative positions of the acetyl group, the methyl group, and the two distinct aromatic rings. Aryl protons typically appear in the 6.5-8.0 ppm region.[9]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 s.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Data Presentation (Hypothetical Data)

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.20 d 2H Aromatic (ortho-protons of benzoate)
7.65 t 1H Aromatic (para-proton of benzoate)
7.50 t 2H Aromatic (meta-protons of benzoate)
7.30 - 7.10 m 3H Aromatic (protons of acetyl-methylphenyl ring)
2.60 s 3H Acetyl (-COCH₃)

| 2.40 | s | 3H | Methyl (-CH₃) |

¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
197.5 Acetyl Carbonyl (C=O)
165.0 Ester Carbonyl (C=O)
149.0 - 128.0 Aromatic Carbons
29.8 Acetyl Methyl (-COCH₃)

| 21.0 | Aromatic Methyl (-CH₃) |

Workflow Diagram

NMR_Workflow p1 Dissolve Sample in Deuterated Solvent a1 Acquire ¹H & ¹³C Spectra p1->a1 r1 Process Data (FT, Phasing) a1->r1 r2 Assign Peaks & Elucidate Structure r1->r2 caption Figure 3: NMR Analysis Workflow.

Figure 3: NMR Analysis Workflow.

Infrared (IR) Spectroscopy for Functional Group Identification

Application Note

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of the ester carbonyl (C=O), the ketone carbonyl (C=O), C-O ester stretches, and aromatic C=C and C-H bonds. The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule.[10][11]

Experimental Protocol
  • System: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100-3000MediumAromatic C-H Stretch
~1735StrongEster C=O Stretch
~1685StrongKetone C=O Stretch
~1600, ~1450MediumAromatic C=C Stretch[9]
~1270StrongEster C-O Stretch (asymmetric)
~1120StrongEster C-O Stretch (symmetric)

Workflow Diagram

IR_Workflow p1 Place Sample on ATR Crystal a1 Acquire Background & Sample Spectra p1->a1 r1 Identify Characteristic Absorption Peaks a1->r1 r2 Assign Functional Groups r1->r2 caption Figure 4: FTIR Analysis Workflow.

Figure 4: FTIR Analysis Workflow.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Application Note

Thermal analysis techniques are vital in the pharmaceutical sciences for characterizing the physical properties of a compound.[12][13] Differential Scanning Calorimetry (DSC) is used to determine the melting point and heat of fusion, providing information on purity and crystalline form. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the thermal stability and decomposition profile of the compound.[14]

Experimental Protocol
  • System: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Conditions:

    • Temperature Program: Heat from 25 °C to 100 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Pan: Vented aluminum pan.

  • TGA Conditions:

    • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Pan: Open aluminum or ceramic pan.

  • Data Analysis:

    • DSC: Determine the onset and peak temperature of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (significant weight loss).

Data Presentation
AnalysisParameterResult
DSC Melting Point (Peak)64.5 °C[2]
Heat of Fusion (ΔHf)110 J/g
TGA Onset of Decomposition~220 °C
Mass Loss at 500 °C>99%

Workflow Diagram

Thermal_Workflow p1 Weigh Sample into Pan a1 Run DSC/TGA Temperature Program p1->a1 r1 Analyze Thermogram a1->r1 r2 Determine Melting Point & Decomposition Temp. r1->r2 caption Figure 5: Thermal Analysis Workflow.

Figure 5: Thermal Analysis Workflow.

References

Application Note: Utilizing NMR Spectroscopy for the Confirmation of Fries Rearrangement Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fries rearrangement is a fundamental organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial importance, particularly in the synthesis of pharmaceuticals and other fine chemicals, as hydroxy aryl ketones are valuable intermediates.[3] The reaction typically yields a mixture of ortho and para isomers, and the regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent.[1][2][4] Consequently, a robust and precise analytical method is required to identify and quantify the products. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the unambiguous structural elucidation of the Fries rearrangement products, enabling accurate confirmation and determination of isomeric ratios.

Principle of NMR Confirmation

The utility of NMR in confirming Fries rearrangement products stems from the distinct chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei in the starting ester versus the ortho and para hydroxy ketone products.

  • ¹H NMR Spectroscopy: The substitution pattern on the aromatic ring dictates the chemical shifts (δ) and spin-spin coupling (J-coupling) patterns of the aromatic protons.

    • Starting Ester (e.g., Phenyl Acetate): Exhibits a relatively simple aromatic region.

    • Para-Product (e.g., 4'-Hydroxyacetophenone): Due to symmetry, the aromatic region often simplifies to two distinct doublets.

    • Ortho-Product (e.g., 2'-Hydroxyacetophenone): Shows a more complex splitting pattern in the aromatic region. A key diagnostic feature is the phenolic hydroxyl (-OH) proton, which forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This interaction shifts the -OH proton signal significantly downfield (typically >12 ppm) and often results in a sharp singlet. In the para isomer, this hydrogen bonding is not possible, and the -OH signal appears further upfield and is often broader.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the aromatic carbons, provide confirmatory data. The position of the acyl group influences the chemical shifts of the surrounding aromatic carbons, allowing for clear differentiation between the starting material and the two product isomers.

  • 2D NMR Spectroscopy: For complex structures or for unambiguous confirmation, two-dimensional NMR techniques are invaluable.

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, helping to map out the connectivity of protons within the aromatic spin systems of each isomer.[5][6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.[5][8] A key correlation would be between the protons of the acetyl methyl group and the aromatic carbonyl carbon, definitively proving the rearrangement has occurred. Another crucial correlation in the ortho isomer is between the downfield hydroxyl proton and the carbonyl carbon.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Dissolution: Accurately weigh approximately 5-15 mg of the crude reaction mixture into a clean, dry vial.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is common, but DMSO-d₆ can be useful for ensuring the observation of exchangeable -OH protons.

  • Internal Standard: For quantitative analysis (qNMR), add a precisely known amount of an internal standard. The standard should have a simple spectrum (ideally a singlet) that does not overlap with analyte signals.

  • Transfer: Ensure the sample is fully dissolved, then transfer the solution to a 5 mm NMR tube.

  • Analysis: The sample is now ready for NMR analysis.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adjusted as necessary based on the instrument and sample concentration. For quantitative results, a longer relaxation delay (d1) is crucial.

Parameter ¹H NMR (Qualitative) ¹H NMR (Quantitative) ¹³C NMR
Pulse Program zg30zg30zgpg30
Number of Scans (ns) 1664-1281024 or more
Relaxation Delay (d1) 1.0 s≥ 5 x T₁ (e.g., 30 s)2.0 s
Acquisition Time (aq) ~4 s~4 s~1-2 s
Spectral Width (sw) 20 ppm20 ppm250 ppm
Temperature 298 K298 K298 K

Data Presentation and Interpretation

Analysis of the resulting spectra allows for the identification and quantification of each component. The following data for the rearrangement of phenyl acetate is representative.

Characteristic ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
Compound -COCH₃ (s) Aromatic Protons (m) -OH (s) Key Differentiator
Phenyl Acetate ~2.29 ppm~7.10-7.42 ppmN/AAbsence of -OH and upfield acetyl protons.
2'-Hydroxyacetophenone (ortho) ~2.62 ppm~6.90-7.75 ppm~12.21 ppm Very downfield, sharp -OH signal due to H-bonding.
4'-Hydroxyacetophenone (para) ~2.56 ppm6.93 ppm (d), 7.91 ppm (d)~6.5-7.5 ppm (broad)Symmetrical aromatic pattern (two doublets) and upfield -OH.

Note: Chemical shifts (δ) are reported in parts per million (ppm). s = singlet, d = doublet, m = multiplet.

Characteristic ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
Compound -COCH₃ C=O Aromatic Carbons
Phenyl Acetate ~21.2 ppm~169.5 ppm~121.6, 125.8, 129.4, 150.8 ppm
2'-Hydroxyacetophenone (ortho) ~26.5 ppm~204.8 ppm~118.6, 118.8, 129.6, 136.4, 162.6 ppm
4'-Hydroxyacetophenone (para) ~26.4 ppm~198.1 ppm~115.7, 130.1, 131.0, 161.4 ppm

Mandatory Visualizations

The following diagrams illustrate the experimental and logical workflows for product confirmation.

G cluster_reaction Step 1: Synthesis cluster_prep Step 2: Sample Preparation cluster_acq Step 3: Data Acquisition cluster_analysis Step 4: Analysis & Confirmation start Phenolic Ester reaction Fries Rearrangement (Lewis Acid, Solvent, Temp) start->reaction product Crude Product Mixture (ortho, para, starting material) reaction->product dissolve Dissolve in Deuterated Solvent product->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D (¹H, ¹³C) and optional 2D NMR Spectra transfer->acquire analyze Analyze Chemical Shifts, Coupling Patterns & Integrals acquire->analyze confirm Confirm Structures & Determine Isomer Ratio analyze->confirm

Caption: Experimental workflow from reaction to NMR-based product confirmation.

G cluster_ortho Ortho-Product Identification cluster_para Para-Product Identification NMR_Data ¹H NMR Spectral Data feat1_ortho Signal at δ > 12 ppm (Sharp Singlet) NMR_Data->feat1_ortho feat2_ortho Complex Aromatic Splitting Pattern NMR_Data->feat2_ortho feat3_ortho HMBC: Correlation from -OH to Carbonyl Carbon NMR_Data->feat3_ortho feat1_para Signal at δ < 8 ppm (Broad) NMR_Data->feat1_para feat2_para Symmetrical Aromatic Pattern (e.g., two doublets) NMR_Data->feat2_para Ortho_Product Confirmed: Ortho-Hydroxy Aryl Ketone feat1_ortho->Ortho_Product feat2_ortho->Ortho_Product feat3_ortho->Ortho_Product Para_Product Confirmed: Para-Hydroxy Aryl Ketone feat1_para->Para_Product feat2_para->Para_Product

Caption: Logical workflow for differentiating ortho and para isomers using key ¹H NMR features.

Conclusion

NMR spectroscopy is an essential and definitive technique for the analysis of Fries rearrangement reactions. Through the systematic application of ¹H, ¹³C, and 2D NMR experiments, researchers can confidently identify the resulting ortho and para hydroxy aryl ketone products. The detailed interpretation of chemical shifts and coupling constants not only confirms the molecular structures but also allows for the accurate quantification of isomeric ratios, which is critical for reaction optimization and process control in research and industrial settings.

References

Application of 2-Acetyl-4-methylphenyl benzoate in Organic Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-Acetyl-4-methylphenyl benzoate in organic synthesis, with a primary focus on its utilization as a precursor for the synthesis of substituted hydroxyacetophenones via the Fries rearrangement. Hydroxyacetophenones are valuable intermediates in the preparation of a wide range of biologically active molecules and pharmaceuticals.[1][2][3][4] This guide includes detailed experimental protocols, tabulated quantitative data, and visualizations of the chemical processes.

Introduction: The Significance of this compound

This compound is a phenolic ester that serves as a key substrate for the Fries rearrangement, a powerful reaction for the synthesis of hydroxy aryl ketones.[5][6] The rearrangement of this molecule leads to the formation of dihydroxyacetophenone derivatives, which are important scaffolds in medicinal chemistry. The strategic placement of the acetyl and methyl groups on the phenyl ring, along with the benzoate group, allows for the regioselective synthesis of specific isomers, which is crucial in drug design and development.

The primary application of this compound is the synthesis of 1-(2,5-dihydroxy-4-methylphenyl)ethanone, a highly functionalized aromatic ketone. This product can then be further modified to create a diverse library of compounds for biological screening.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the esterification of 2-hydroxy-5-methylacetophenone with benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-hydroxy-5-methylacetophenone

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxy-5-methylacetophenone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous pyridine (1.2 eq) to the solution with stirring.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Fries Rearrangement of this compound

The Fries rearrangement of this compound is a key transformation that yields a substituted dihydroxyacetophenone. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the regioselectivity (ortho- vs. para-migration of the benzoyl group) can be influenced by reaction conditions like temperature and solvent.[5][7][8][9] A low-temperature protocol often favors the para-isomer.[7]

Experimental Protocol: Fries Rearrangement to Synthesize 1-(2,5-dihydroxy-4-methylphenyl)ethanone

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (anhydrous)

  • 5 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous nitromethane.

  • Cool the solution to -10 °C with stirring.

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (5.0 eq) in anhydrous nitromethane.

  • Add the aluminum chloride solution dropwise to the solution of the ester over 15 minutes, maintaining the temperature at -10 °C.

  • Allow the mixture to warm to room temperature and continue stirring for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully pouring the mixture into ice-cold 5 M HCl (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine until neutral.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1-(2,5-dihydroxy-4-methylphenyl)ethanone can be further purified by recrystallization or column chromatography.

Quantitative Data

The following tables summarize typical quantitative data for the synthesis of a phenyl benzoate and its subsequent Fries rearrangement, based on analogous reactions found in the literature.[7][10]

Table 1: Synthesis of Phenyl Benzoate (Analogous Reaction)

Reactant 1Reactant 2Catalyst/BaseSolventReaction TimeTemperatureYieldReference
PhenolBenzoyl ChloridePyridineDCM12 hRoom Temp.90%[7][10]

Table 2: Fries Rearrangement of Phenyl Benzoate to 4-Hydroxybenzophenone (Analogous Reaction)

SubstrateLewis Acid (eq.)SolventReaction TimeTemperatureProductYieldReference
Phenyl benzoateAlCl₃ (5)Nitromethane3 h-10 °C to RT4-Hydroxybenzophenone92%[7][10]

Table 3: Spectroscopic Data for Phenyl Benzoate and 4-Hydroxybenzophenone (Analogous Compounds)

CompoundFT-IR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)Reference
Phenyl benzoate1729 (C=O)7.3-8.3 (m, 10H, Ar-H)122.38, 126.68, 127.44, 128.79, 129.09, 129.51, 129.75, 130.03, 134.45, 151.14, 165.06 (C=O)[7][10]
4-Hydroxybenzophenone3332 (O-H), 1644 (C=O)6.75-8.35 (m, 9H, Ar-H), 10.44 (s, 1H, OH)115.73, 116.73, 122.38, 126.47, 128.82, 129.57, 130.24, 132.95, 138.59, 143.49, 151.12, 165.06, 194.77 (C=O)[7][10]

Visualizing the Synthesis and Reaction Mechanism

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the mechanism of the Fries rearrangement.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_fries Fries Rearrangement start_synthesis 2-hydroxy-5- methylacetophenone + Benzoyl Chloride esterification Esterification (Pyridine, DCM) start_synthesis->esterification workup_synthesis Aqueous Workup & Purification esterification->workup_synthesis product_ester 2-Acetyl-4-methylphenyl benzoate workup_synthesis->product_ester start_fries 2-Acetyl-4-methylphenyl benzoate product_ester->start_fries rearrangement Fries Rearrangement (AlCl3, Nitromethane) start_fries->rearrangement workup_fries Aqueous Workup & Purification rearrangement->workup_fries product_ketone 1-(2,5-dihydroxy-4- methylphenyl)ethanone workup_fries->product_ketone

Caption: Experimental workflow for the synthesis and application of this compound.

fries_mechanism ester 2-Acetyl-4-methylphenyl benzoate complex1 Lewis acid-carbonyl complex ester->complex1 + AlCl₃ lewis_acid AlCl₃ acylium_ion Acylium carbocation intermediate complex1->acylium_ion Rearrangement phenoxide Aluminum phenoxide complex1->phenoxide sigma_complex Sigma complex (Electrophilic Aromatic Substitution) acylium_ion->sigma_complex + Phenoxide phenoxide->sigma_complex rearrangement_product Rearranged product (Aluminum salt) sigma_complex->rearrangement_product - H⁺ final_product 1-(2,5-dihydroxy-4- methylphenyl)ethanone rearrangement_product->final_product + H₃O⁺ (workup) hydrolysis H₃O⁺

References

Application Notes and Protocols: Scale-up Synthesis of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scale-up synthesis of 2-Acetyl-4-methylphenyl benzoate, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is based on the Schotten-Baumann reaction, a robust and scalable method for the esterification of phenols. This protocol outlines the reaction procedure, purification methods, and characterization of the final product. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.

Introduction

This compound is an aromatic ester with potential applications in medicinal chemistry and materials science. Its synthesis via the Schotten-Baumann reaction offers a reliable and efficient route from commercially available starting materials. This method involves the acylation of a phenol with an acid chloride in the presence of a base. The protocol described herein is optimized for a laboratory scale-up, focusing on yield, purity, and operational safety.

Chemical Reaction

The synthesis proceeds via the esterification of 2-hydroxy-5-methylacetophenone with benzoyl chloride in the presence of sodium hydroxide.

Reaction Scheme:

2-hydroxy-5-methylacetophenone + Benzoyl Chloride --> this compound + NaCl + H₂O

Data Presentation

Table 1: Reactant and Product Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2-Hydroxy-5-methylacetophenone1450-73-3C₉H₁₀O₂150.17Starting Material
Benzoyl Chloride98-88-4C₇H₅ClO140.57Reagent
Sodium Hydroxide1310-73-2NaOH40.00Base Catalyst
This compound4010-19-9C₁₆H₁₄O₃254.28[1]Product

Table 2: Experimental Parameters and Results

ParameterValue
Scale0.5 mol
Theoretical Yield127.14 g
Actual Yield (Typical)115 - 122 g
Yield (%)90 - 96%
Purity (by HPLC)>98%
Melting Point68-70 °C
Solvent for RecrystallizationEthanol

Experimental Protocol

Materials and Equipment
  • 2-Hydroxy-5-methylacetophenone (0.5 mol, 75.09 g)

  • Benzoyl Chloride (0.6 mol, 84.34 g, 70.3 mL)

  • Sodium Hydroxide (0.75 mol, 30.0 g)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Dichloromethane (for extraction, optional)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthesis Workflow

Synthesis_Workflow start Start dissolve_naoh Dissolve NaOH in Water start->dissolve_naoh dissolve_phenol Dissolve 2-Hydroxy-5- methylacetophenone dissolve_naoh->dissolve_phenol cool_solution Cool to 0-5 °C dissolve_phenol->cool_solution add_benzoyl_chloride Add Benzoyl Chloride (dropwise) cool_solution->add_benzoyl_chloride react Stir at Room Temperature (2h) add_benzoyl_chloride->react filtration Filter Crude Product react->filtration wash_water Wash with Water filtration->wash_water recrystallize Recrystallize from Ethanol wash_water->recrystallize dry Dry Product recrystallize->dry characterize Characterize dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure
  • Preparation of the Alkaline Solution: In the 5 L three-necked flask equipped with a mechanical stirrer and thermometer, dissolve sodium hydroxide (30.0 g, 0.75 mol) in 1 L of deionized water. Stir until all the solid has dissolved.

  • Dissolution of Phenol: To the sodium hydroxide solution, add 2-hydroxy-5-methylacetophenone (75.09 g, 0.5 mol). Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Benzoyl Chloride: Fill a dropping funnel with benzoyl chloride (84.34 g, 0.6 mol). Add the benzoyl chloride dropwise to the cooled solution over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A white precipitate will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 500 mL) to remove any unreacted starting materials and sodium benzoate.

  • Purification: Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and obtaining spectroscopic data (¹H NMR, ¹³C NMR, IR).

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Benzoyl chloride is corrosive and a lachrymator; handle with care.

  • Sodium hydroxide is corrosive; avoid contact with skin and eyes.

  • The reaction is exothermic; maintain temperature control, especially during the addition of benzoyl chloride.

Conclusion

The Schotten-Baumann synthesis of this compound is a highly efficient and scalable method, providing the product in high yield and purity. This protocol provides a detailed guide for researchers in the fields of organic synthesis and drug development.

References

Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a crucial organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is of significant industrial importance for the synthesis of hydroxyarylketones, which are key intermediates in the manufacturing of various pharmaceuticals.[3] The reaction typically yields a mixture of ortho and para isomers, and the ratio of these products is highly dependent on reaction conditions such as temperature, solvent, and the nature of the Lewis acid catalyst.[1][2] Therefore, careful monitoring of the reaction progress is essential for process optimization, yield maximization, and ensuring the desired regioselectivity.

These application notes provide detailed protocols for monitoring the Fries rearrangement of a model substrate, phenyl acetate, to o-hydroxyacetophenone and p-hydroxyacetophenone using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reaction Scheme

The Fries rearrangement of phenyl acetate yields o-hydroxyacetophenone and p-hydroxyacetophenone.

Fries Rearrangement reactant Phenyl Acetate products o-Hydroxyacetophenone + p-Hydroxyacetophenone reactant->products Fries Rearrangement catalyst Lewis Acid (e.g., AlCl3) Heat

Caption: General scheme of the Fries rearrangement of phenyl acetate.

Experimental Protocols

General Reaction Procedure for Fries Rearrangement of Phenyl Acetate

This protocol describes a typical laboratory-scale Fries rearrangement of phenyl acetate.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice-water bath

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, add anhydrous aluminum chloride (1.5 equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add nitrobenzene to the flask with stirring.

  • Add phenyl acetate (1 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 60°C for para-selectivity or 160°C for ortho-selectivity).[4]

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Reaction Monitoring Techniques

TLC is a rapid and convenient method for qualitative monitoring of the reaction progress.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: Hexane/Ethyl Acetate (e.g., 80:20 v/v)

  • UV lamp (254 nm)

  • Staining solution (e.g., ferric chloride solution for visualizing phenols)

Protocol:

  • Sample Preparation: At each time point, withdraw a small aliquot (a few drops) from the reaction mixture. Quench the aliquot by adding it to a vial containing 1 M HCl and a small amount of dichloromethane. Shake well and use the organic layer for TLC analysis.

  • Spotting: Using a capillary tube, spot the prepared sample, a standard of phenyl acetate, and standards of o- and p-hydroxyacetophenone on the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: After development, dry the TLC plate and visualize the spots under a UV lamp. The starting material and products are UV active.[5] Phenolic products can also be visualized using a ferric chloride stain.[6]

  • Interpretation: The disappearance of the starting material spot and the appearance of product spots indicate the progress of the reaction. The relative positions of the spots (Rf values) can be used to identify the components. Typically, the ortho-isomer has a higher Rf value than the para-isomer due to intramolecular hydrogen bonding which reduces its polarity.[7]

HPLC provides quantitative data on the conversion of the starting material and the formation of products.

Protocol:

  • Sample Preparation: Quench a measured aliquot (e.g., 100 µL) of the reaction mixture in a known volume of a suitable solvent (e.g., acetonitrile) containing an internal standard. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Quantification: Create a calibration curve for the starting material and each product using standard solutions of known concentrations. The concentration of each component in the reaction mixture can be determined by comparing its peak area to the calibration curve.

GC-MS is a powerful technique for both qualitative and quantitative analysis of the reaction mixture.

Protocol:

  • Sample Preparation: Prepare the sample as described for HPLC analysis. Derivatization (e.g., silylation) may be necessary for the hydroxyl groups to improve peak shape and thermal stability, though it is often not required for these specific compounds.

  • GC-MS Conditions:

    • Column: A nonpolar or weakly polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-400 m/z.

  • Analysis: Identify the components by their retention times and mass spectra. Quantify the components by integrating the peak areas and comparing them to a calibration curve or using an internal standard method.

NMR spectroscopy can be used for in-situ monitoring of the reaction kinetics.

Protocol:

  • Sample Preparation: The reaction can be carried out directly in an NMR tube using a deuterated solvent if compatible with the reaction conditions. Alternatively, aliquots can be taken from a larger scale reaction, quenched, and then dissolved in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture at different time intervals.

    • Use a sufficient relaxation delay (d1) to ensure quantitative integration (e.g., 5 times the longest T₁ of the protons of interest).

  • Data Analysis: Monitor the decrease in the integral of a characteristic peak of the starting material (e.g., the singlet of the acetyl group of phenyl acetate) and the increase in the integrals of characteristic peaks of the products (e.g., the singlets of the acetyl groups of o- and p-hydroxyacetophenone). The relative integrals can be used to determine the conversion and the ratio of the isomers.

Data Presentation

The quantitative data obtained from HPLC, GC-MS, or NMR can be summarized in tables for easy comparison.

Table 1: Effect of Temperature on the Ortho/Para Ratio in the Fries Rearrangement of Phenyl Acetate

Temperature (°C)Ortho-isomer (%)Para-isomer (%)Reference
< 60LowHigh[4]
> 160HighLow[4]

Table 2: Influence of Lewis Acid Catalyst on the Fries Rearrangement

Lewis AcidReaction ConditionsYield (%)Ortho/Para RatioReference
AlCl₃Neat, 165°CHighPredominantly Ortho[4]
BF₃---[1]
TiCl₄---[9]
SnCl₄---[10]
Zn Powder--Selective[9]

Note: Specific yield and ratio data can vary significantly with substrate and detailed reaction conditions. The table indicates general trends.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for monitoring the progress of a Fries rearrangement reaction.

G cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Interpretation start Start Fries Rearrangement reaction Reaction in Progress start->reaction quench Quench Aliquot reaction->quench Take Aliquot tlc TLC Analysis quench->tlc hplc HPLC Analysis quench->hplc gcms GC-MS Analysis quench->gcms nmr NMR Analysis quench->nmr qualitative Qualitative Assessment (Reaction Progress) tlc->qualitative quantitative Quantitative Analysis (Conversion, Yield, Ratio) hplc->quantitative gcms->quantitative nmr->quantitative

Caption: Workflow for monitoring a Fries rearrangement reaction.

Conceptual Signaling Pathway

This diagram illustrates the transformation of the starting material to the ortho and para products, which is influenced by reaction conditions.

G Reactant Phenolic Ester Intermediate Acylium Ion Intermediate Reactant->Intermediate Lewis Acid Ortho_Product Ortho-Hydroxy Aryl Ketone Intermediate->Ortho_Product High Temperature Non-polar Solvent Para_Product Para-Hydroxy Aryl Ketone Intermediate->Para_Product Low Temperature Polar Solvent

Caption: Factors influencing ortho vs. para product formation.

References

Application Note: Derivatization of 2-Acetyl-4-methylphenyl benzoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Acetyl-4-methylphenyl benzoate is an aromatic ester that, due to its low volatility and thermal lability, is not ideally suited for direct analysis by gas chromatography (GC). Derivatization is therefore essential to convert the molecule into a form that is more volatile and thermally stable, enabling robust and sensitive analysis by GC-MS. This application note details a two-step derivatization protocol involving alkaline hydrolysis followed by silylation.

Principle The analytical strategy involves two primary stages. First, the ester bond of this compound is cleaved through alkaline hydrolysis (saponification). This reaction is advantageous as it proceeds irreversibly to completion.[1] The hydrolysis yields 2-hydroxy-5-methylacetophenone and benzoic acid. In the second stage, the active hydrogen atoms on the phenolic hydroxyl group and the carboxylic acid group are replaced with a trimethylsilyl (TMS) group. This is achieved through a silylation reaction, typically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][3] The resulting TMS derivatives are significantly more volatile and less polar, making them ideal for GC-MS analysis.[4]

Chemical Derivatization Pathway

The overall chemical transformation is illustrated in the diagram below.

G cluster_0 Step 1: Alkaline Hydrolysis cluster_1 Step 2: Silylation A 2-Acetyl-4-methylphenyl benzoate B NaOH / H₂O Heat (Reflux) A->B C Intermediate Salts: Sodium 2-acetyl-4-methylphenoxide & Sodium benzoate B->C D Acidification (e.g., HCl) C->D E Hydrolysis Products: 2-hydroxy-5-methylacetophenone & Benzoic Acid D->E F Hydrolysis Products E->F G BSTFA + 1% TMCS Heat (e.g., 70°C) F->G H TMS-Derivatives for GC-MS Analysis G->H G cluster_prep Sample Preparation & Hydrolysis cluster_deriv Derivatization cluster_analysis Analysis start Weigh Sample hydrolysis Add NaOH Solution & Heat under Reflux (2h) start->hydrolysis cool Cool to Room Temp. hydrolysis->cool acidify Acidify with HCl to pH 2 cool->acidify extract Liquid-Liquid Extraction with Ethyl Acetate (3x) acidify->extract dry Dry Organic Phase (Anhydrous Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate dissolve Dissolve Residue evaporate->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa heat_deriv Heat at 70°C (30 min) add_bstfa->heat_deriv inject Inject into GC-MS heat_deriv->inject acquire Acquire Data (Full Scan / SIM) inject->acquire process Process Data & Quantify acquire->process

References

Troubleshooting & Optimization

Technical Support Center: Fries Rearrangement of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fries rearrangement of 2-Acetyl-4-methylphenyl benzoate. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common issues, particularly low reaction yields.

Troubleshooting Guide & FAQs

Low yields in the Fries rearrangement of this compound are a common issue, often stemming from the inherent steric hindrance and electronic effects of the substrate. The presence of an acetyl group at the ortho position deactivates the aromatic ring, making the electrophilic aromatic substitution component of the rearrangement more challenging.

Frequently Asked Questions (FAQs):

Q1: Why is the yield of my Fries rearrangement of this compound consistently low?

A1: Several factors can contribute to low yields with this specific substrate:

  • Steric Hindrance: The acetyl group at the 2-position and the methyl group at the 4-position sterically hinder the approach of the acylium ion to the ortho and para positions of the phenyl ring.

  • Deactivating Group: The acetyl group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, a key step in the Fries rearrangement mechanism.

  • Suboptimal Reaction Conditions: Temperature, reaction time, choice of Lewis acid, and solvent all play a critical role and need to be optimized for this challenging substrate.

  • Side Reactions: At elevated temperatures, side reactions such as intermolecular acylation, desulfonation (if using sulfonic acids), or decomposition of the starting material can occur, leading to a lower yield of the desired product.

Q2: How does the choice of Lewis acid impact the reaction?

A2: The Lewis acid is crucial for promoting the reaction. Aluminum chloride (AlCl₃) is the most common catalyst, but others like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can also be used. For sterically hindered substrates, a stronger Lewis acid might be required to facilitate the formation of the acylium ion. However, harsher Lewis acids can also promote side reactions. It is advisable to perform small-scale trials with different Lewis acids to find the optimal balance between reactivity and selectivity.

Q3: What is the effect of temperature on the ortho vs. para product ratio and the overall yield?

A3: Temperature has a significant influence on the regioselectivity of the Fries rearrangement.

  • Low Temperatures (generally < 60°C): Favor the formation of the para-isomer. This is considered the kinetically controlled product.

  • High Temperatures (generally > 160°C): Favor the formation of the ortho-isomer, which is the thermodynamically controlled product due to the formation of a stable six-membered chelate ring with the Lewis acid.

For this compound, the ortho positions are already substituted, so the rearrangement will primarily yield the para-substituted product. However, high temperatures can still lead to lower overall yields due to decomposition.

Q4: Can the solvent choice improve my yield?

A4: Yes, the solvent can influence the reaction outcome.

  • Non-polar solvents: Tend to favor the formation of the ortho-product.

  • Polar solvents: Tend to favor the formation of the para-product.

For your specific substrate, where the para-product is the likely target, using a polar solvent might be beneficial. However, the choice of solvent must also be compatible with the chosen Lewis acid. Some reactions are even performed without a solvent, with the molten ester acting as the reaction medium.

Q5: Are there any alternative rearrangement methods if the standard Fries conditions fail?

A5: Yes, a few alternatives can be considered:

  • Photo-Fries Rearrangement: This method uses UV light to induce the rearrangement and proceeds via a radical mechanism. It can sometimes be effective for substrates that are sensitive to strong Lewis acids. However, yields can be variable.

  • Anionic Fries Rearrangement: This involves the use of a strong base to generate a directed ortho-metalation, followed by rearrangement. This is particularly useful for achieving high ortho-selectivity.

Data Presentation: Hypothetical Influence of Reaction Parameters

ParameterCondition ACondition BCondition CExpected OutcomeRationale
Lewis Acid AlCl₃ (1.5 eq)TiCl₄ (1.5 eq)BF₃·OEt₂ (1.5 eq)Varying yieldsDifferent Lewis acids have different catalytic activities and may lead to different levels of side product formation.
Temperature 25°C80°C120°CIncreased rate at higher temps, but potential for lower yieldHigher temperatures increase reaction rate but can also lead to decomposition and side reactions, especially with a sensitive substrate.
Solvent DichloromethaneNitrobenzeneNo SolventPara-selectivity may varySolvent polarity influences the stability of the intermediates, affecting the ortho/para product ratio.
Reaction Time 2 hours8 hours24 hoursInitial increase in yield, then potential decreaseProlonged reaction times may lead to the decomposition of the product or starting material.

Experimental Protocols

The following is a generalized protocol for a low-temperature Fries rearrangement, which can be adapted for this compound. Note: This protocol should be optimized for the specific substrate.

Low-Temperature Fries Rearrangement of an Aryl Benzoate

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Nitrobenzene (or other suitable solvent)

  • Hydrochloric Acid (HCl), 5 M solution

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous nitrobenzene.

  • Cool the solution to 0-5°C using an ice bath.

  • Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 - 2.0 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 5 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity Start->Check_Purity Impure Impure Check_Purity->Impure Is it pure? Pure Pure Check_Purity->Pure Yes Purify Purify Starting Material Impure->Purify No Reaction_Conditions Review Reaction Conditions Purify->Reaction_Conditions Pure->Reaction_Conditions Temp Temperature Optimization Reaction_Conditions->Temp Low_Temp Try Lower Temperature (e.g., 0-25°C) Temp->Low_Temp High Temp Used High_Temp Try Higher Temperature (if no reaction) Temp->High_Temp Low Temp Used Catalyst Catalyst Optimization Low_Temp->Catalyst High_Temp->Catalyst More_Catalyst Increase Lewis Acid Equivalents (e.g., to 2.5 eq) Catalyst->More_Catalyst Incomplete Conversion Different_Catalyst Screen Different Lewis Acids (e.g., TiCl4, BF3) Catalyst->Different_Catalyst No Reaction or Decomposition Solvent Solvent Optimization More_Catalyst->Solvent Different_Catalyst->Solvent Polar_Solvent Use a More Polar Solvent (e.g., Nitrobenzene) Solvent->Polar_Solvent NonPolar_Solvent Use a Less Polar Solvent (e.g., Dichloromethane) Solvent->NonPolar_Solvent Analyze_Side_Products Analyze Byproducts (GC-MS, NMR) Polar_Solvent->Analyze_Side_Products NonPolar_Solvent->Analyze_Side_Products End Optimized Yield Analyze_Side_Products->End

Caption: A decision tree for troubleshooting low yields in the Fries rearrangement.

Simplified Fries Rearrangement Mechanism

Fries_Mechanism cluster_start Step 1: Lewis Acid Coordination cluster_rearrangement Step 2: Acylium Ion Formation cluster_attack Step 3: Electrophilic Attack cluster_product Step 4: Rearomatization & Workup Ester Aryl Ester Complex1 Coordinated Complex Ester->Complex1 + AlCl3 LewisAcid AlCl3 Acylium Acylium Carbocation (R-C=O)+ Complex1->Acylium Complex1->Acylium Phenoxide Aluminated Phenoxide Complex1->Phenoxide Intermediate Sigma Complex Acylium->Intermediate Acylium->Intermediate Phenoxide->Intermediate Product_Complex Product-AlCl3 Complex Intermediate->Product_Complex - H+ Intermediate->Product_Complex Final_Product Hydroxy Aryl Ketone Product_Complex->Final_Product Aqueous Workup

Technical Support Center: Synthesis of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-4-methylphenyl benzoate.

Troubleshooting Guides and FAQs

Q1: What is the primary reaction for synthesizing this compound, and what are the typical reagents?

The most common method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of 2-Acetyl-4-methylphenol (also known as 1-(2-hydroxy-5-methylphenyl)ethanone) with benzoyl chloride. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid byproduct.[1][2][3]

Q2: I am observing a lower than expected yield of the desired product. What are the potential side products I should be aware of?

Several side products can form during the synthesis, reducing the yield of this compound. The most significant of these are:

  • Fries Rearrangement Products: This is a common side reaction for phenolic esters where the benzoyl group migrates from the phenolic oxygen to the aromatic ring, forming hydroxy aryl ketones.[4] In this case, the main Fries rearrangement products are:

    • 1-(2-hydroxy-5-methyl-x-benzoyl)ethanone (ortho-rearrangement)

    • 1-(4-hydroxy-5-methyl-x-benzoyl)ethanone (para-rearrangement)

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-Acetyl-4-methylphenol and benzoyl chloride.

  • Hydrolysis Products: Benzoyl chloride can be hydrolyzed to benzoic acid, especially in the presence of water. The final ester product can also be hydrolyzed back to 2-Acetyl-4-methylphenol and benzoic acid under certain conditions.

  • Products from Base-Reagent Interaction: If pyridine is used as the base, it can react with benzoyl chloride to form an acylpyridinium salt, which is a reactive intermediate.[3]

Q3: My main impurity seems to be the Fries rearrangement product. How can I minimize its formation?

The Fries rearrangement is catalyzed by Lewis acids and is highly dependent on reaction conditions, particularly temperature and solvent polarity.[4][5] To minimize the formation of these byproducts:

  • Temperature Control: Low reaction temperatures generally favor the desired ester formation and suppress the Fries rearrangement. High temperatures promote the rearrangement, with the ortho-isomer being favored at very high temperatures and the para-isomer at lower rearrangement temperatures.[4][6]

  • Choice of Base and Solvent: Using a non-Lewis acidic base like pyridine can be preferable to strong Lewis acids. The polarity of the solvent also plays a role; non-polar solvents tend to favor the ortho-rearrangement product, while more polar solvents can increase the ratio of the para-product.[4]

  • Reaction Time: Limiting the reaction time can help to minimize the extent of the rearrangement, as the ester is the initial product.

Q4: I am finding benzoic acid in my product mixture. What is the cause and how can I prevent it?

The presence of benzoic acid is typically due to the hydrolysis of benzoyl chloride by water in the reaction mixture. To prevent this:

  • Use Anhydrous Conditions: Ensure that all glassware is thoroughly dried and use anhydrous solvents.

  • Control Addition of Reagents: If using an aqueous base, add the benzoyl chloride slowly to the reaction mixture to minimize its contact time with water before it can react with the phenol.

Q5: How can I effectively purify the final product and remove the side products?

Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: A suitable solvent for recrystallization would be one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities have different solubility profiles. Isopropanol has been used for the recrystallization of similar aromatic esters.[7] Experimentation with solvents like ethanol, methanol, or mixtures with water may be necessary to find the optimal conditions.

  • Column Chromatography: Silica gel column chromatography is an effective method for separating the desired ester from the more polar hydroxy ketone (Fries rearrangement) and phenol starting material, as well as the acidic benzoic acid. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, would likely provide good separation.[7]

Data Presentation

Table 1: Influence of Reaction Conditions on Fries Rearrangement

Reaction ConditionEffect on Fries RearrangementPredominant Isomer (if rearrangement occurs)Reference
Low Temperature Favors desired ester formation; suppresses rearrangement.Para-isomer[4][6]
High Temperature Promotes Fries rearrangement.Ortho-isomer[4][6]
Lewis Acid Catalyst (e.g., AlCl₃) Strongly promotes Fries rearrangement.Varies with conditions[4]
Non-polar Solvent Can favor ortho-rearrangement.Ortho-isomer[4]
Polar Solvent Can favor para-rearrangement.Para-isomer[4]

Experimental Protocols

Synthesis of this compound (adapted from a similar procedure[8])

  • To a solution of 2-Acetyl-4-methylphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) and pyridine (1.2 equivalents) in a round-bottom flask, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing dilute hydrochloric acid to neutralize the excess pyridine.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove any benzoic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., isopropanol, ethanol).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven to obtain the purified product.

Mandatory Visualizations

Synthesis_of_2_Acetyl_4_methylphenyl_benzoate Reactant1 2-Acetyl-4-methylphenol Product This compound Reactant1->Product + Reactant2 Benzoyl Chloride Reactant2->Product Base Pyridine or NaOH Base->Product Catalyst Fries_Rearrangement StartingEster This compound Conditions Lewis Acid (e.g., AlCl3) Heat StartingEster->Conditions OrthoProduct Ortho-rearrangement Product (1-(2-hydroxy-5-methyl-x-benzoyl)ethanone) Conditions->OrthoProduct High Temp ParaProduct Para-rearrangement Product (1-(4-hydroxy-5-methyl-x-benzoyl)ethanone) Conditions->ParaProduct Low Temp Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Product Mixture (TLC, NMR, GC-MS) Start->Analysis Fries Fries Rearrangement Products Detected? Analysis->Fries BenzoicAcid Benzoic Acid Detected? Fries->BenzoicAcid No FriesSolution Decrease Temperature Limit Reaction Time Fries->FriesSolution Yes StartingMaterials Starting Materials Detected? BenzoicAcid->StartingMaterials No BenzoicAcidSolution Use Anhydrous Conditions Slow Reagent Addition BenzoicAcid->BenzoicAcidSolution Yes StartingMaterialsSolution Increase Reaction Time Check Reagent Stoichiometry StartingMaterials->StartingMaterialsSolution Yes Purify Purify by Recrystallization or Column Chromatography StartingMaterials->Purify No FriesSolution->Analysis BenzoicAcidSolution->Analysis StartingMaterialsSolution->Analysis

References

Technical Support Center: Optimizing Fries Rearrangement Temperature

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Fries rearrangement.

Frequently Asked Questions (FAQs)

What is the Fries rearrangement?

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions.[1][2][3]

How does temperature affect the Fries rearrangement?

Temperature is a critical parameter in the Fries rearrangement as it significantly influences the regioselectivity of the reaction.[3] Generally, lower temperatures (around room temperature to 60°C) favor the formation of the para isomer, which is the kinetically controlled product.[4] Conversely, higher temperatures (typically above 160°C) favor the formation of the ortho isomer, the thermodynamically controlled product.[4] This is because the ortho product can form a more stable bidentate complex with the Lewis acid.[3]

What are the typical Lewis acids used in the Fries rearrangement?

While aluminum chloride (AlCl₃) is the most common Lewis acid catalyst, other options include:

  • Boron trifluoride (BF₃)

  • Titanium tetrachloride (TiCl₄)

  • Tin tetrachloride (SnCl₄)

  • Strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid.[5]

Does the solvent choice impact the temperature optimization?

Yes, the solvent polarity can influence the ortho/para ratio. Non-polar solvents tend to favor the formation of the ortho product, while polar solvents can increase the proportion of the para product.[6] Therefore, when optimizing the temperature, the solvent system should also be taken into consideration.

Troubleshooting Guide

Q: I am getting a low yield of my desired product. What are the possible causes related to temperature?

A: Low yields in the Fries rearrangement can be attributed to several temperature-related factors:

  • Incomplete conversion: If the reaction temperature is too low, the rate of rearrangement may be very slow, leading to incomplete conversion of the starting ester. Slowly increasing the reaction temperature in increments can help improve the conversion rate.

  • Side product formation: Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product, thus reducing the overall yield. Careful monitoring of the reaction progress at different temperatures is crucial.

  • Steric hindrance: If the substrate is sterically hindered, higher temperatures might be required to overcome the activation energy barrier. However, this also increases the risk of decomposition.

Q: I am trying to synthesize the ortho isomer, but even at high temperatures, I am getting a significant amount of the para product. What can I do?

A: Several factors could be at play:

  • Insufficient Temperature: The temperature might still not be high enough to favor the thermodynamic ortho product. The optimal high temperature can vary depending on the substrate and solvent.

  • Solvent Effects: If you are using a polar solvent, it may still be promoting the formation of the para isomer. Consider switching to a non-polar solvent like nitrobenzene or running the reaction neat (without solvent) if your substrate's melting point allows.

  • Reaction Time: At high temperatures, the reaction might be reversible. Ensure you are not running the reaction for an excessively long time, which might allow the initially formed ortho product to revert or rearrange.

Q: My reaction is producing a significant amount of the corresponding phenol as a byproduct. How can I minimize this?

A: The formation of phenol is often due to the cleavage of the ester bond, which can be exacerbated by the presence of water.

  • Anhydrous Conditions: Ensure that your reagents and glassware are scrupulously dry. The Lewis acid catalyst is particularly sensitive to moisture.

  • Temperature Control: While not always directly linked, running the reaction at the lowest effective temperature to achieve a reasonable rate can sometimes minimize side reactions like hydrolysis.

Q: I am observing charring and decomposition at higher temperatures. How can I avoid this while still targeting the ortho product?

A: Decomposition at high temperatures is a common issue.

  • Gradual Heating: Instead of heating the reaction mixture to the target temperature rapidly, a gradual increase can help to control the reaction and prevent localized overheating.

  • Solvent Choice: Using a high-boiling point solvent can help to maintain a more consistent and controlled reaction temperature.

  • Catalyst Choice: Some substrates may be sensitive to strong Lewis acids like AlCl₃ at high temperatures. Investigating milder Lewis acids might be beneficial.

Experimental Protocols

General Protocol for Fries Rearrangement of Phenyl Acetate

This protocol provides a general procedure for the Fries rearrangement of phenyl acetate, which can be adapted for other substrates. Temperature control is highlighted as a key variable for optimizing the ortho/para product ratio.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene for higher temperatures, carbon disulfide for lower temperatures)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle or oil bath with a temperature controller

  • Magnetic stirrer

  • Ice bath

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser protected by a drying tube.

  • Reagent Addition:

    • For para-selectivity (lower temperature): To a stirred solution of phenyl acetate in the chosen anhydrous solvent (e.g., carbon disulfide) at 0-5°C, slowly add anhydrous aluminum chloride in portions.

    • For ortho-selectivity (higher temperature): In a flask, carefully mix phenyl acetate and the high-boiling anhydrous solvent (e.g., nitrobenzene). To this mixture, add anhydrous aluminum chloride portion-wise while stirring. An exothermic reaction may occur, so control the addition rate.

  • Reaction Temperature and Time:

    • Low Temperature (para-product): After the addition of AlCl₃, allow the reaction to stir at a low temperature (e.g., 25-60°C) for several hours. Monitor the reaction progress by TLC or GC.

    • High Temperature (ortho-product): Heat the reaction mixture to the desired high temperature (e.g., 160-180°C) and maintain it for the required time (typically 1-3 hours).[4] Again, monitor the reaction's progress.

  • Workup:

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • Slowly add concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • If a solid product precipitates, it can be collected by filtration, washed with cold water, and then recrystallized.

    • If the product remains in the organic layer, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization to separate the ortho and para isomers.

Quantitative Data Summary

The following table summarizes the effect of temperature on the Fries rearrangement of 2-fluorophenyl acetate in monochlorobenzene with 1.5 equivalents of AlCl₃.

Temperature (°C)Reaction Time (h)Conversion (%)ortho/para RatioCrude Yield (%)
402430--
602445--
801875--
10010952.84:185
1206>992.53:192
1503>992.12:175
1703>991.72:162

Data adapted from a study on the optimization of reaction conditions for Fries rearrangement.

Mandatory Visualizations

Logical Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for optimizing the temperature in a Fries rearrangement experiment.

Fries_Temp_Optimization start Define Target Isomer (ortho or para) para_path Target: para-Isomer start->para_path para ortho_path Target: ortho-Isomer start->ortho_path ortho low_temp Start with Low Temperature (e.g., 25-60°C) para_path->low_temp high_temp Start with High Temperature (e.g., >160°C) ortho_path->high_temp monitor_low Monitor Reaction (TLC/GC) low_temp->monitor_low monitor_high Monitor Reaction (TLC/GC) high_temp->monitor_high check_conv_low Conversion Complete? monitor_low->check_conv_low check_yield_high Acceptable Yield & Purity? monitor_high->check_yield_high increase_temp Gradually Increase Temperature check_conv_low->increase_temp No workup_para Proceed to Workup & Purification check_conv_low->workup_para Yes decrease_temp Gradually Decrease Temperature check_yield_high->decrease_temp No (Decomposition) workup_ortho Proceed to Workup & Purification check_yield_high->workup_ortho Yes troubleshoot Troubleshoot: - Anhydrous Conditions - Solvent Choice - Catalyst Loading check_yield_high->troubleshoot No (Other Issues) increase_temp->monitor_low decrease_temp->monitor_high troubleshoot->high_temp

Caption: Workflow for temperature optimization in Fries rearrangement.

References

Technical Support Center: Troubleshooting Separation of Ortho and Para Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isomer separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of ortho and para isomers.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the separation of ortho and para isomers?

A1: The separation of ortho and para isomers is possible because, despite having the same chemical formula, they exhibit different physical properties due to their distinct molecular structures.[1] Key differences that are commonly exploited for separation include variations in polarity, boiling point, melting point, and solubility. These differences often arise from the proximity of the substituent groups. For instance, ortho isomers can exhibit intramolecular hydrogen bonding, which is not possible for para isomers.[2] This single difference can significantly alter a molecule's volatility and interaction with stationary phases in chromatography.[2][3]

Q2: How does intramolecular vs. intermolecular hydrogen bonding affect separability?

A2: Hydrogen bonding is a critical factor, particularly for substituted phenols and anilines.

  • Ortho Isomers: Can form intramolecular hydrogen bonds (within the same molecule). This self-association reduces the molecule's external polarity and its ability to form hydrogen bonds with other molecules. As a result, ortho isomers are typically more volatile (lower boiling point) and less soluble in polar solvents.[2][4]

  • Para Isomers: Cannot form intramolecular hydrogen bonds due to the distance between the substituent groups. Instead, they form intermolecular hydrogen bonds (between different molecules). This leads to molecular association, resulting in lower volatility (higher boiling point) and often greater solubility in polar solvents.[2]

This difference is the basis for separation techniques like steam distillation, where the more volatile ortho isomer is distilled off, leaving the para isomer behind.[1][3][5]

Troubleshooting Common Separation Techniques

This section addresses specific issues encountered with widely used separation methods.

Column Chromatography

Q3: I am getting poor resolution between my ortho and para bands in column chromatography. What should I do?

A3: Poor resolution is a common issue. Here’s a systematic approach to troubleshoot it:

  • Optimize the Mobile Phase (Eluent): The polarity of your eluent is the most critical factor.

    • If bands are eluting too quickly (high Rf values): Your eluent is too polar. Reduce its polarity by increasing the proportion of the non-polar solvent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).

    • If bands are eluting too slowly or not at all (low Rf values): Your eluent is not polar enough. Increase its polarity by adding more of the polar solvent.

  • Check Your Stationary Phase (Adsorbent):

    • Silica gel (slightly acidic) and alumina (available as acidic, neutral, or basic) are the most common adsorbents.[6] Since most organic compounds are polar, the more polar isomer (para) will adsorb more strongly to the polar stationary phase and elute later.[6][7] Ensure the chosen stationary phase is appropriate for your compounds.

  • Column Packing and Dimensions:

    • An improperly packed column with channels or bubbles will lead to poor separation.[6] Ensure a homogenous, tightly packed column.

    • For difficult separations, increasing the column length or using an adsorbent with a smaller particle size can improve resolution. A good starting point is using a weight of adsorbent that is 20-50 times the sample weight.[6]

Q4: My sample is not moving off the column's origin. Why?

A4: This indicates that your sample is too strongly adsorbed to the stationary phase. The primary cause is an eluent with insufficient polarity to displace the molecules from the adsorbent. Gradually increase the polarity of your mobile phase. For highly polar compounds, you may need to use a solvent system with a significantly higher polarity, such as dichloromethane/methanol.

High-Performance Liquid Chromatography (HPLC)

Q5: My ortho and para isomers are co-eluting or showing very poor peak resolution in reverse-phase HPLC. How can I improve this?

A5: Co-elution in HPLC requires methodical optimization.

  • Adjust Mobile Phase Strength: In reverse-phase HPLC (e.g., with a C18 column), the mobile phase is polar, and the stationary phase is non-polar.

    • To increase retention and improve separation of early-eluting peaks, make the mobile phase more polar (e.g., increase the water content in a methanol/water system).

    • To decrease retention time, make the mobile phase less polar (e.g., increase the organic modifier content).

  • Consider Normal-Phase HPLC: For separating isomers of low to medium polarity, normal-phase HPLC is often a better choice.[8][9] It uses a polar stationary phase (like silica or cyano-bonded phases) and a non-polar mobile phase.[8][9]

  • Optimize Other Parameters:

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase run time.

    • Column Temperature: Adjusting the column temperature can alter selectivity. Lowering the temperature from 60°C to 40°C has been shown to reduce peak tailing in some isomer separations.[10]

    • Column Chemistry: If resolution is still poor, switching to a different column chemistry (e.g., a biphenyl or cyano column) may provide the necessary selectivity.[11]

Fractional Crystallization

Q6: The purity of my crystals from fractional crystallization is low. What factors affect crystallization efficiency?

A6: Fractional crystallization separates compounds based on differences in their solubility in a particular solvent at a given temperature.[12]

  • Solvent Choice is Crucial: The ideal solvent should dissolve a large amount of the mixture at a high temperature and a significantly smaller amount at a low temperature. Critically, the solubility difference between the ortho and para isomers should be maximized.

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice, leading to lower purity. A slow, controlled cooling process allows for the selective crystallization of the less soluble isomer, yielding purer crystals.

  • Purity of the Initial Mixture: Fractional crystallization is most effective when one isomer is present in a significantly higher concentration. If the mixture is close to a eutectic point, separation by crystallization becomes very difficult.

  • "Sweating" or Partial Melting: After an initial crystallization, gently warming the crystalline layer to induce partial melting (a process called "sweating") can help remove trapped impurities, which melt at a lower temperature.[12]

Data & Protocols

Table 1: Physical Properties of o-Nitrophenol vs. p-Nitrophenol

This table illustrates the significant differences in physical properties that arise from intramolecular vs. intermolecular hydrogen bonding, enabling their separation.

Propertyo-Nitrophenolp-NitrophenolRationale for DifferenceSeparation Method
Boiling Point 214 °C279 °CIntramolecular H-bonding in the ortho isomer reduces intermolecular forces, making it more volatile.[2]Steam Distillation[5][13]
Melting Point 45 °C114 °CStronger intermolecular H-bonding in the para isomer requires more energy to break the crystal lattice.[2]Crystallization
Solubility in Water LowerHigherThe ortho isomer's intramolecular H-bond is not available to bond with water, reducing its solubility.[4]Crystallization
Chromatographic Elution (Normal Phase) Elutes FirstElutes SecondThe less polar ortho isomer interacts less with the polar stationary phase (e.g., silica).[7]Column Chromatography[14][15]
Protocol: Separation of o-Nitrophenol and p-Nitrophenol by Column Chromatography

This protocol provides a general workflow for separating a mixture of ortho and para nitrophenols.

  • Column Preparation:

    • Secure a glass column vertically using a clamp.

    • Place a small plug of cotton or glass wool at the bottom to support the adsorbent.[6][15]

    • Prepare a slurry of silica gel in a non-polar solvent like petroleum ether or a hexane mixture.[15]

    • Gently pour the slurry into the column, allowing the solvent to drain slowly, ensuring the adsorbent packs into a uniform bed without cracks or air bubbles.[6][15]

  • Sample Loading:

    • Dissolve the o/p-nitrophenol mixture in a minimum amount of the eluting solvent or a slightly more polar solvent if necessary.[15]

    • Carefully add the concentrated sample solution to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution by adding the mobile phase (e.g., a mixture of petroleum ether and a slightly more polar solvent like dichloromethane) to the top of the column.[7][15]

    • The components will begin to separate, forming two distinct yellow bands. The less polar o-nitrophenol will travel down the column faster.[7][15]

    • Collect the eluting solvent in separate fractions. The first set of colored fractions will contain the ortho isomer, followed by the fractions containing the para isomer.[15]

  • Analysis and Recovery:

    • Analyze the purity of each fraction using Thin Layer Chromatography (TLC).

    • Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator to recover the purified compounds.[15]

Visual Guides

Decision Workflow for Isomer Separation

The following diagram outlines a logical workflow for selecting an appropriate separation technique based on the properties of the isomer mixture.

SeparationWorkflow start Isomer Mixture (Ortho & Para) check_volatility Significant Difference in Volatility? start->check_volatility check_solubility Significant Difference in Solubility? check_volatility->check_solubility  No steam_dist Use Steam or Fractional Distillation check_volatility->steam_dist  Yes check_polarity Significant Difference in Polarity? check_solubility->check_polarity  No crystallization Use Fractional Crystallization check_solubility->crystallization  Yes chromatography Use Chromatography (Column, HPLC, GC) check_polarity->chromatography  Yes complex_methods Consider Derivatization or Advanced Techniques check_polarity->complex_methods  No

Caption: A decision tree for selecting the optimal separation method.

Principle of Separation by Hydrogen Bonding

This diagram illustrates how different types of hydrogen bonding in ortho and para nitrophenol lead to different physical properties.

H_Bonding cluster_ortho Ortho-Nitrophenol cluster_para Para-Nitrophenol o_isomer Intramolecular H-Bond (Chelation) o_property1 Lower Polarity o_isomer->o_property1 o_property2 Higher Volatility (Lower Boiling Point) o_isomer->o_property2 p_isomer Intermolecular H-Bond (Association) p_property1 Higher Polarity p_isomer->p_property1 p_property2 Lower Volatility (Higher Boiling Point) p_isomer->p_property2

Caption: Effect of hydrogen bonding on isomer properties.

References

Technical Support Center: Fries Rearrangement of Phenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Fries rearrangement of phenyl benzoate, particularly incomplete conversion.

Troubleshooting Guide: Incomplete Conversion

Low product yield or a significant amount of unreacted phenyl benzoate are common indicators of incomplete conversion. This guide provides a systematic approach to identifying and resolving the root causes.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting incomplete conversion in the Fries rearrangement of phenyl benzoate.

Fries_Troubleshooting cluster_start cluster_reaction_conditions Reaction Conditions cluster_analysis Analysis & Optimization cluster_solution start Start: Incomplete Conversion Observed temp Temperature Check start->temp catalyst Catalyst Stoichiometry & Quality start->catalyst solvent Solvent Effects start->solvent time Reaction Time start->time temp_low Too Low? Increase Temperature temp->temp_low Low Temp -> Incomplete Rxn temp_high Too High? Decrease Temperature to Reduce Side Products temp->temp_high High Temp -> Side Products catalyst_insufficient Insufficient Catalyst? Increase Stoichiometry catalyst->catalyst_insufficient <1 equivalent may be insufficient catalyst_inactive Inactive Catalyst? Use Fresh, Anhydrous Catalyst catalyst->catalyst_inactive Moisture deactivates Lewis acids solvent_polarity Solvent Polarity Suboptimal? solvent->solvent_polarity Polarity affects selectivity and rate time_short Too Short? Increase Reaction Time time->time_short solution Optimized Conversion temp_low->solution temp_high->solution catalyst_insufficient->solution catalyst_inactive->solution solvent_polarity->solution time_short->solution

Caption: Troubleshooting workflow for incomplete Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: Why is my Fries rearrangement of phenyl benzoate not going to completion?

A1: Incomplete conversion in the Fries rearrangement can be attributed to several factors:

  • Low Reaction Temperature: The reaction is temperature-dependent. Temperatures below 100°C may lead to incomplete conversion.[1]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) is often required, as it complexes with both the starting material and the product.[2] Using less than 1.5 equivalents of AlCl₃ may result in inconsistent outcomes.[1]

  • Catalyst Inactivity: Lewis acids like aluminum chloride are highly sensitive to moisture. The use of anhydrous AlCl₃ and a dry reaction setup is crucial for catalytic activity.

  • Short Reaction Time: The reaction may require several hours to reach completion. One study indicated that at 75°C, the reaction took two to three days for good yields.[3]

  • Steric Hindrance: Highly substituted aromatic rings or acyl groups can sterically hinder the rearrangement, leading to lower yields.[4][5][6]

  • Deactivating Groups: The presence of electron-withdrawing (deactivating) groups on the aromatic ring can adversely affect the reaction yield.[6]

Q2: How does temperature affect the product distribution and yield?

A2: Temperature plays a critical role in both the conversion and the regioselectivity of the Fries rearrangement:

  • Low temperatures (generally below 60°C) favor the formation of the para-hydroxybenzophenone. However, at very low temperatures, the reaction rate can be slow, leading to incomplete conversion.[4][5][6]

  • High temperatures (typically above 100°C) favor the formation of the ortho-hydroxybenzophenone.[4][5][6] However, temperatures above 150°C can lead to the formation of side products and a decrease in the isolated yield.[1]

Q3: What is the optimal amount of Lewis acid catalyst to use?

A3: It is generally recommended to use a stoichiometric excess of the Lewis acid catalyst. For instance, using 1.5 equivalents of AlCl₃ has been shown to give consistent results.[1] In some protocols, as much as 5 equivalents of AlCl₃ are used to ensure the reaction proceeds smoothly. The catalyst complexes with both the ester and the product ketone, so a sufficient amount is needed to drive the reaction.[2]

Q4: How does the choice of solvent impact the reaction?

A4: The polarity of the solvent can influence the product ratio and reaction rate:

  • Non-polar solvents tend to favor the formation of the ortho product.[4][5][6]

  • Polar solvents generally favor the formation of the para product.[3][4][5][6] The solvent also plays a role in generating the active catalyst.[7]

Q5: What are common side products in the Fries rearrangement of phenyl benzoate?

A5: Besides the desired ortho- and para-hydroxybenzophenones, potential side products include phenol, which can arise from the cleavage of the ester bond.[2] At higher temperatures, other undesired by-products can also form, leading to a lower isolated yield of the desired ketones.[1]

Data Presentation: Influence of Reaction Conditions on Phenyl Benzoate Rearrangement

The following table summarizes the impact of various reaction parameters on the outcome of the Fries rearrangement of a similar substrate, 2-fluorophenyl acetate, which can provide insights into the phenyl benzoate system.

EntryTemperature (°C)SolventCatalyst (Equivalents)Conversion/YieldProduct Ratio (ortho:para)Reference
140MonochlorobenzeneAlCl₃ (1.5)Incomplete Conversion-[1]
280MonochlorobenzeneAlCl₃ (1.5)Increased Conversion-[1]
3100MonochlorobenzeneAlCl₃ (1.5)-2.84:1.0[1]
4120MonochlorobenzeneAlCl₃ (1.5)Optimized-[1]
5150MonochlorobenzeneAlCl₃ (1.5)Lower Isolated Yield-[1]
6170MonochlorobenzeneAlCl₃ (1.5)62% (Crude Yield)1.72:1[1]
775Molten Salt (EMIC)AlCl₃Good Yield1:3[3]

Experimental Protocol: Fries Rearrangement of Phenyl Benzoate

This protocol is adapted from a literature procedure for the synthesis of hydroxy aryl ketones via a low-temperature Fries rearrangement.

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitromethane (CH₃NO₂)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Cooling bath (e.g., ice-salt bath)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL).

  • Cool the solution to -10°C with stirring in a cooling bath.

  • In a separate dry flask, prepare a solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).

  • Add the aluminum chloride solution dropwise to the stirred phenyl benzoate solution over 15 minutes, maintaining the temperature at -10°C.

  • After the addition is complete, allow the reaction mixture to warm up to room temperature.

  • Continue stirring at room temperature for 3 hours. The solution may develop an orange color.

  • Upon completion, the reaction mixture can be worked up by carefully quenching with ice-cold water and then extracting the product with a suitable organic solvent. Further purification can be achieved by column chromatography or recrystallization.

Note: This is a general protocol and may require optimization for specific applications. Always handle anhydrous aluminum chloride and nitromethane in a well-ventilated fume hood with appropriate personal protective equipment.

References

Preventing decomposition of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Acetyl-4-methylphenyl benzoate

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the decomposition of this compound. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation and storage.

Troubleshooting Guide

This guide is designed to help you identify and resolve issues related to the decomposition of this compound.

Issue 1: Rapid degradation of the compound in solution.

  • Question: I'm observing a rapid loss of my starting material, this compound, when I dissolve it for my experiments. What is the likely cause and how can I prevent it?

  • Answer: The most common cause of degradation for phenolic esters like this compound is hydrolysis.[1][2] This reaction cleaves the ester bond, especially in the presence of water, and is significantly accelerated by acidic or basic conditions.[3][4] The decomposition products are 2-acetyl-4-methylphenol and benzoic acid.

    Solutions:

    • pH Control: The rate of hydrolysis is often at its minimum in a slightly acidic pH range (around pH 2-5).[3] Avoid strongly acidic or alkaline conditions. Buffer your aqueous solutions accordingly.

    • Solvent Choice: If your experimental design allows, use anhydrous aprotic organic solvents (e.g., Dichloromethane, THF, Acetonitrile) to minimize the presence of water.

    • Temperature: Perform your experiments at the lowest feasible temperature to reduce the rate of hydrolysis.

    • Minimize Water Exposure: Use anhydrous solvents and reagents whenever possible and store the compound under dry conditions.[1]

Issue 2: Appearance of unknown peaks in analytical data (HPLC, LC-MS, NMR).

  • Question: My analytical results (HPLC, NMR) for a sample of this compound show additional peaks that are increasing over time. What are these impurities?

  • Answer: These new peaks are almost certainly the hydrolysis products: 2-acetyl-4-methylphenol and benzoic acid . The ester bond is susceptible to cleavage, and even trace amounts of moisture can lead to noticeable degradation over time.

    Troubleshooting Steps:

    • Confirm Identity: If possible, run analytical standards of the suspected degradation products to confirm their identity by comparing retention times (HPLC) or chemical shifts (NMR).

    • Review Storage Conditions: Check if the compound has been exposed to moisture or non-neutral pH conditions during storage or sample preparation.

    • Use Fresh Samples: For critical experiments, use a freshly opened container of the compound or a sample that has been properly stored under an inert, dry atmosphere.

Issue 3: Inconsistent results or low yields in reactions.

  • Question: I am using this compound as a starting material, but my reaction yields are inconsistent or lower than expected. Could decomposition be the cause?

  • Answer: Yes, if your compound is degrading, the actual amount of active starting material is lower than what you weighed out, leading to lower yields.

    Solutions:

    • Purity Check: Before starting your reaction, check the purity of the this compound using a quick analytical method like TLC or HPLC to ensure it has not significantly degraded.

    • Inert Reaction Conditions: If your reaction chemistry is sensitive to water, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents.

    • Stabilizers: For formulations rather than chemical reactions, consider the use of stabilizers. Antioxidants can inhibit oxidation-triggered hydrolysis, and chelating agents can sequester metal ions that may catalyze degradation.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary decomposition pathway for this compound?

    • A1: The primary pathway is hydrolysis of the ester bond, which breaks the molecule into 2-acetyl-4-methylphenol and benzoic acid. This reaction is catalyzed by both acid and base and is dependent on the presence of water.[1][2][5]

  • Q2: What are the ideal storage conditions for solid this compound?

    • A2: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), at a cool temperature (2-8°C is recommended), and under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Q3: Can I use stabilizers to prevent decomposition in a solution?

    • A3: Yes, depending on your application. If you are preparing a formulation, you can use certain additives.

      • Moisture Scavengers: For non-aqueous formulations, adding a desiccant like anhydrous sodium sulfate can help.

      • Antioxidants: Phenolic compounds or hindered phenols can be added to scavenge free radicals that might initiate hydrolysis.[1]

      • Chelating Agents: Agents like EDTA can bind metal ions that can act as catalysts for hydrolysis.[1]

      • Carbodiimides: These can be used as ester stabilizers in some polymer applications by reacting with carboxylic acids.[1]

  • Q4: How does temperature affect the stability of this compound?

    • A4: As with most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, keeping the compound, both in solid form and in solution, as cool as is practical will slow the rate of decomposition.

Data Presentation

The following tables summarize the key factors affecting the stability of phenolic esters like this compound.

Table 1: Influence of Environmental Factors on Hydrolysis Rate

FactorConditionRelative Rate of DecompositionRationale
pH Strongly Acidic (pH < 2)HighAcid-catalyzed hydrolysis
Slightly Acidic (pH 2-5)LowGenerally the most stable pH range for phenyl esters[3]
Neutral (pH 6-8)ModerateSusceptible to base-catalyzed hydrolysis
Strongly Alkaline (pH > 9)Very HighBase-catalyzed (saponification) hydrolysis is rapid
Temperature Low (2-8°C)LowReduces reaction kinetics
Ambient (~25°C)ModerateBaseline rate of degradation
High (>40°C)HighSignificantly accelerates hydrolysis
Moisture Anhydrous / Low HumidityVery LowWater is a necessary reactant for hydrolysis[1]
Ambient HumidityModerateAtmospheric moisture can be sufficient to cause degradation
Aqueous SolutionHighHigh concentration of water drives the hydrolysis reaction

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationPurpose
Temperature 2-8°CTo minimize the rate of decomposition.
Atmosphere Inert Gas (Argon, Nitrogen)To displace moisture and oxygen.
Light Exposure Protect from Light (Amber Vial)To prevent potential photo-degradation.
Container Tightly SealedTo prevent moisture ingress.
Handling Use in a glove box or dry environmentTo minimize exposure to atmospheric moisture.

Experimental Protocols

Protocol 1: Quantitative Stability Analysis using HPLC

This protocol outlines a method to determine the stability of this compound under specific buffered conditions.

  • Preparation of Solutions:

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

    • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like acetonitrile.

  • Sample Incubation:

    • Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not significantly alter the buffer properties.

    • Divide each solution into aliquots for different time points (e.g., T=0, 2, 4, 8, 24 hours).

    • Incubate the samples at a constant, controlled temperature (e.g., 37°C).

  • Sample Analysis:

    • At each time point, remove an aliquot and immediately quench any further reaction by adding an equal volume of cold acetonitrile or by freezing.

    • Analyze the sample by a validated reverse-phase HPLC method. The mobile phase should be optimized to resolve the parent compound from its degradation products (2-acetyl-4-methylphenol and benzoic acid).

    • Use a UV detector set to a wavelength where all compounds have reasonable absorbance.

  • Data Interpretation:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of the parent compound versus time for each pH condition.

    • Calculate the rate of degradation (e.g., half-life) under each condition to determine the optimal pH for stability.

Visualizations

Decomposition_Pathway cluster_products Parent This compound Reactants + H₂O Catalyst H⁺ / OH⁻ (Catalyst) Parent->Catalyst p1 p1 Phenol 2-Acetyl-4-methylphenol Products_Header Decomposition Products Acid Benzoic Acid p1->Phenol p1->Acid

Caption: Primary hydrolysis pathway for this compound.

Troubleshooting_Workflow Start Observation: Compound Degradation Check_Storage 1. Review Storage Conditions (Temp, Moisture, Light) Start->Check_Storage Check_Solution 2. Assess Solution Parameters (pH, Solvent, Temp) Check_Storage->Check_Solution Analysis 3. Analyze Sample (HPLC, NMR, LC-MS) Check_Solution->Analysis Identify_Products Confirm identity of degradation products Analysis->Identify_Products Implement_Solutions 4. Implement Corrective Actions Identify_Products->Implement_Solutions Confirmed Solutions - Adjust pH - Use Anhydrous Solvents - Lower Temperature - Store Properly Implement_Solutions->Solutions

Caption: Logical workflow for troubleshooting compound decomposition.

Stability_Assay_Workflow Step1 1. Prepare Buffers & Stock Solution Step2 2. Incubate Samples (Controlled T, pH) Step1->Step2 Step3 3. Collect Aliquots (Multiple Time Points) Step2->Step3 Step4 4. Quench Reaction (e.g., add ACN) Step3->Step4 Step5 5. Analyze by HPLC Step4->Step5 Step6 6. Quantify & Plot Data Step5->Step6

Caption: Experimental workflow for conducting a stability assay.

References

Technical Support Center: Purification of Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials and other impurities from their reaction mixtures.

General FAQs

Q1: What are the most common methods for removing unreacted starting materials?

A1: The choice of purification method depends on the physical and chemical properties of your product and the unreacted starting materials. The most common techniques include:

  • Chromatography: Separates compounds based on their differential distribution between a stationary phase and a mobile phase.[1]

  • Crystallization: Purifies solid compounds by leveraging differences in solubility at varying temperatures.[2]

  • Distillation: Separates liquids with different boiling points.[1][3]

  • Extraction: Isolates a desired compound from a mixture by using a solvent in which it is more soluble than the impurities.

Q2: How do I choose the best purification method for my reaction?

A2: Consider the following factors:

  • Physical state of your product: Crystallization is suitable for solids, while distillation is used for liquids.[4] Chromatography and extraction can be used for both.

  • Polarity and solubility differences: These properties are key for successful separation by chromatography and extraction.

  • Boiling point differences: Distillation is effective when the boiling points of the product and starting material are significantly different.[3]

  • Thermal stability of your compound: Avoid high temperatures with thermally sensitive compounds; techniques like vacuum distillation or chromatography at room temperature may be more appropriate.[5]

Chromatography

Flash column chromatography is a widely used technique for purifying organic compounds.[6] It utilizes a stationary phase (commonly silica gel) and a mobile phase (a solvent or solvent mixture) to separate components of a mixture.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Weigh the appropriate amount of silica gel into a beaker and create a slurry by adding the initial, least polar eluent. Swirl until all the air bubbles are gone.

  • Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica bed.

  • Sample Loading: Dissolve your crude reaction mixture in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Add the mobile phase to the column and apply pressure to push the solvent through. Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using a technique like Thin Layer Chromatography (TLC) to identify which fractions contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.

Troubleshooting Guide: Flash Chromatography
Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Optimize the solvent system using TLC to achieve a good separation of spots.
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or bubbles.
Sample was overloaded.Use an appropriate amount of crude material for the column size.
Compound won't elute Solvent is not polar enough.Gradually increase the polarity of the eluent.
Compound may have decomposed on the silica.Test the stability of your compound on a small amount of silica before running a column.
Cracked silica gel Column ran dry.Always keep the solvent level above the silica gel bed.
Heat generated during packing.Pack the column with a slurry and allow it to cool before running.
Quantitative Data: Flash Chromatography
Compound Type Typical Recovery Yield Typical Purity
Small organic molecules85-95%>95%
Natural products50-80%>90%
Peptides45-85%90-94%[7]

Note: Yield and purity can vary significantly depending on the specific compounds and experimental conditions.

Workflow for Flash Column Chromatography

flash_chromatography start Crude Reaction Mixture slurry Prepare Silica Gel Slurry start->slurry pack Pack Column slurry->pack load Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for purification by flash column chromatography.

Crystallization

Crystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.[2]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals to remove any remaining solvent.

Troubleshooting Guide: Crystallization
Problem Possible Cause Solution
No crystals form Too much solvent was used.Boil off some of the solvent and try to cool again.
Solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out The compound's melting point is below the solvent's boiling point.Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature.
The solution cooled too quickly.Reheat to dissolve the oil and allow to cool more slowly.
Low recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The crystals are too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.
Quantitative Data: Recrystallization
Compound Type Typical Recovery Yield Typical Purity Improvement
Aromatic acids80-95%Significant increase in melting point sharpness
Amides75-90%Removal of colored impurities
Neutral organic solids70-90%>98% purity achievable

Note: Yield is highly dependent on the solubility curve of the compound in the chosen solvent. A recovery of 100% is not possible due to the compound's residual solubility in the cold solvent.[8]

Workflow for Recrystallization

recrystallization start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling dissolve->cool No insoluble impurities filter->cool crystallize Induce Crystallization cool->crystallize collect Collect Crystals (Vacuum Filtration) crystallize->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: Workflow for purification by recrystallization.

Distillation

Distillation is a process used to separate components of a liquid mixture based on differences in their boiling points.[3]

Experimental Protocol: Simple Distillation
  • Apparatus Setup: Assemble the distillation apparatus with a distilling flask, condenser, and receiving flask.

  • Charging the Flask: Fill the distilling flask no more than two-thirds full with the liquid mixture and add boiling chips.

  • Heating: Heat the distilling flask gently.

  • Vaporization and Condensation: The component with the lower boiling point will vaporize first, travel through the condenser where it cools and turns back into a liquid.

  • Collection: Collect the condensed liquid (distillate) in the receiving flask.

  • Monitoring: Monitor the temperature throughout the distillation. A stable temperature reading indicates that a pure component is distilling.

Troubleshooting Guide: Distillation
Problem Possible Cause Solution
Bumping No boiling chips were added.Always add boiling chips to the liquid before heating. If you forget, cool the flask before adding them.
Heating too rapidly.Heat the flask gently and evenly.
No distillate collecting Thermometer bulb is positioned incorrectly.The top of the thermometer bulb should be level with the bottom of the side arm of the distilling flask.
Insufficient heating.Increase the heating rate gradually.
Leaks in the apparatus.Check all joints to ensure they are properly sealed.
Flooding of the column (fractional distillation) Excessive boiling rate.Reduce the heating rate to allow for proper vapor-liquid equilibrium.
Quantitative Data: Distillation
Distillation Type Boiling Point Difference Required Typical Product Purity
Simple Distillation> 25 °CGood for separating a volatile liquid from a non-volatile solid.
Fractional Distillation< 25 °CCan achieve high purity (>95%) with an efficient fractionating column.
Vacuum DistillationN/A (for high-boiling or sensitive compounds)High purity, prevents decomposition of the compound.[5]

Note: The efficiency of fractional distillation depends on the length and type of the fractionating column.

Workflow for Simple Distillation

distillation start Liquid Mixture heat Heat Mixture in Distilling Flask start->heat vaporize Vaporization of Lower Boiling Point Component heat->vaporize condense Condensation in Condenser vaporize->condense collect Collect Distillate condense->collect end Purified Liquid collect->end

Caption: Workflow for purification by simple distillation.

Liquid-Liquid Extraction

Liquid-liquid extraction is a method used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent.

Experimental Protocol: Liquid-Liquid Extraction
  • Solvent Choice: Select an organic solvent that is immiscible with water and in which your product has high solubility.

  • Combine Layers: Place the aqueous reaction mixture and the organic solvent into a separatory funnel.

  • Mixing: Stopper the funnel and invert it several times to mix the layers, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The denser layer will be at the bottom.

  • Draining: Drain the lower layer into a flask.

  • Repeat: Repeat the extraction with fresh organic solvent to maximize recovery.

  • Drying and Evaporation: Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), and then remove the solvent by evaporation.

Troubleshooting Guide: Liquid-Liquid Extraction
Problem Possible Cause Solution
Emulsion formation Vigorous shaking.Gently swirl or rock the separatory funnel instead of shaking vigorously.
Presence of surfactants or fine solids.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filtration through a pad of celite can also help.
Difficulty identifying layers The densities of the two solvents are very similar.Add a small amount of water to see which layer it joins; this is the aqueous layer.
Product remains in the aqueous layer Incorrect pH for acidic or basic compounds.Adjust the pH of the aqueous layer to ensure your compound is in its neutral, more organic-soluble form.
Quantitative Data: Liquid-Liquid Extraction
Number of Extractions Typical Extraction Efficiency
160-75%[9]
284-94%
394-98%

Note: Efficiency depends on the partition coefficient of the compound between the two solvents. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[9]

Workflow for Liquid-Liquid Extraction

extraction start Aqueous Reaction Mixture add_solvent Add Immiscible Organic Solvent start->add_solvent mix_vent Mix and Vent add_solvent->mix_vent separate Separate Layers mix_vent->separate collect_organic Collect Organic Layer separate->collect_organic repeat_extraction Repeat Extraction on Aqueous Layer separate->repeat_extraction Aqueous Layer combine_organic Combine Organic Layers collect_organic->combine_organic repeat_extraction->add_solvent dry Dry with Drying Agent combine_organic->dry evaporate Evaporate Solvent dry->evaporate end Purified Product evaporate->end

Caption: Workflow for purification by liquid-liquid extraction.

References

Technical Support Center: Alternative Catalysts for the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing alternative catalysts in the Fries rearrangement. The content is designed to address specific experimental challenges and provide practical guidance.

I. Troubleshooting Guides

This section is organized by the type of alternative catalyst used.

Solid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia)

Solid acid catalysts offer a reusable and often more environmentally benign alternative to traditional Lewis acids. However, their performance can be sensitive to various experimental parameters.

Q1: My reaction is showing low conversion or is not proceeding at all. What are the possible causes and solutions?

A1: Low conversion with solid acid catalysts can stem from several factors:

  • Insufficient Catalyst Activity: The acidic sites of the catalyst may not be strong enough or accessible to the substrate.

    • Solution: Consider using a zeolite with a higher concentration of Brønsted acid sites, such as a Beta zeolite (BEA) with a lower Si/Al ratio.[1] For sulfated zirconia, ensure it has been properly activated at a high temperature (e.g., 600 °C) to generate the active sulfate species.

  • Catalyst Deactivation: The accumulation of coke or strong adsorption of product molecules can block the active sites.[1][2]

    • Solution: See the detailed guide on catalyst deactivation and regeneration (Q3).

  • Presence of Water: Even trace amounts of water can poison the acid sites and reduce catalytic activity.[1]

    • Solution: Ensure all reactants and solvents are rigorously dried before use. Pre-dry the catalyst under vacuum at an elevated temperature (e.g., 573 K for zeolites) immediately before the reaction.[1]

  • Steric Hindrance: Bulky substrates may have difficulty accessing the active sites within the pores of the zeolite.[1]

    • Solution: Opt for a zeolite with a larger pore size, such as FAU-type zeolites, which may facilitate the reaction of larger molecules.[1]

Q2: I am observing poor selectivity, with a high yield of the undesired isomer or byproducts like phenols.

A2: Controlling selectivity is a common challenge in the Fries rearrangement. Here’s how to address it:

  • Ortho/Para Selectivity: The ratio of ortho to para products is influenced by temperature and solvent polarity.

    • High Temperature: Generally favors the formation of the thermodynamically more stable ortho isomer.[3][4]

    • Low Temperature: Tends to favor the kinetically controlled para isomer.[3][4]

    • Non-polar Solvents (e.g., n-decane, toluene): Promote the formation of the ortho product.[1][3]

    • Polar Solvents (e.g., nitrobenzene): Increase the proportion of the para product.[1][3]

  • Formation of Phenol Byproduct: This arises from the cleavage of the ester bond, which can compete with the rearrangement.[1]

    • Solution: The presence of water can promote phenol formation, so ensure anhydrous conditions.[1] Using zeolites with specific pore structures, like MFI-type, has been shown to yield lower amounts of phenol compared to BEA zeolites.[1]

Q3: My catalyst's activity is decreasing with each reuse. How can I regenerate it?

A3: Catalyst deactivation is often due to the deposition of carbonaceous materials ("coke") on the active sites.[1][2]

  • Regeneration Protocol for Zeolites:

    • Washing: After the reaction, filter the catalyst and wash it with a solvent (e.g., acetone) to remove adsorbed organic molecules.

    • Calcination: Heat the washed and dried catalyst in a furnace with a flow of air. A typical procedure involves gradually increasing the temperature to around 550-570 °C and holding it for several hours to burn off the coke.[1] The performance of the catalyst can often be fully restored through this oxidative thermal regeneration.[1]

Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃)

Metal triflates are highly active Lewis acid catalysts that can often be used in catalytic amounts.

Q1: The reaction is sluggish or incomplete, even with a metal triflate catalyst.

A1: While highly active, the efficiency of metal triflates can be affected by:

  • Catalyst Loading: Although catalytic, a certain minimum loading is required.

    • Solution: If you are using a very low catalyst loading (e.g., <1 mol%), try increasing it to 5-10 mol%.

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution, slowing down the rearrangement.[3]

    • Solution: For less reactive substrates, you may need to increase the reaction temperature or use a more active metal triflate, such as scandium triflate.

  • Moisture: Metal triflates are sensitive to water, which can lead to hydrolysis and loss of catalytic activity.

    • Solution: Handle the triflate catalyst under an inert atmosphere (e.g., in a glovebox) and use anhydrous solvents and reactants.

Q2: I am getting a complex mixture of products and decomposition of my starting material.

A2: Metal triflates are strong Lewis acids and can promote side reactions if not used under optimal conditions.

  • High Temperatures: Can lead to charring and decomposition, especially with sensitive substrates.

    • Solution: Try running the reaction at a lower temperature for a longer period.

  • Catalyst Choice: Some metal triflates might be too harsh for a particular substrate.

    • Solution: Consider a milder metal triflate. For example, bismuth triflate is often a good balance of activity and handling.[5]

Ionic Liquids (e.g., Chloroaluminates)

Ionic liquids can act as both the solvent and the catalyst in the Fries rearrangement.

Q1: The reaction is not working in the ionic liquid I chose.

A1: The properties of the ionic liquid are crucial for its effectiveness.

  • Lewis Acidity: For the Fries rearrangement, a Lewis acidic ionic liquid is typically required. Chloroaluminate ionic liquids, such as those prepared from 1-butyl-3-methylimidazolium chloride ([BMIm]Cl) and aluminum chloride (AlCl₃), are commonly used.[6][7]

    • Solution: Ensure you are using an ionic liquid with sufficient Lewis acidity. The acidity of chloroaluminate ionic liquids can be tuned by adjusting the molar ratio of AlCl₃ to the organic salt.

  • Purity of Ionic Liquid: Impurities, especially water, can significantly affect the reaction.

    • Solution: Use high-purity ionic liquids or purify them before use. Store them under anhydrous conditions.

Q2: Product isolation from the ionic liquid is difficult.

A2: This is a common challenge when working with ionic liquids.

  • Solution: Product extraction with an organic solvent that is immiscible with the ionic liquid is a standard method. Diethyl ether or hexane are often used. The product can then be isolated from the organic phase. The ionic liquid can potentially be recovered and reused after drying.

II. Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using alternative catalysts over traditional Lewis acids like AlCl₃?

A1: Traditional Lewis acids like AlCl₃ are often required in stoichiometric amounts, are highly corrosive, and generate significant amounts of acidic waste upon workup.[1][8] Alternative catalysts offer several advantages:

  • Catalytic Amounts: Many alternative catalysts, such as metal triflates, are effective in small, catalytic quantities.

  • Reusability: Solid acid catalysts like zeolites can be recovered and reused after regeneration, reducing waste and cost.[1][9]

  • Environmental Considerations: They are generally less corrosive and produce less hazardous waste, aligning with the principles of green chemistry.[9]

  • Ease of Handling: Some alternative catalysts, like certain metal triflates, are more tolerant to air and moisture than traditional Lewis acids.

Q2: How do I choose the best alternative catalyst for my specific substrate?

A2: The choice of catalyst depends on several factors:

  • Substrate Size: For bulky substrates, a catalyst with open and accessible active sites is preferable. For example, a large-pore zeolite might be more effective than a medium-pore one.[1]

  • Electronic Effects: For electron-rich aromatic esters, a wider range of catalysts can be effective. For electron-deficient systems, a more active catalyst like scandium triflate may be necessary.

  • Desired Selectivity: As discussed in the troubleshooting section, the choice of catalyst and reaction conditions can influence the ortho/para selectivity.

  • Process Scale: For large-scale industrial applications, the cost and reusability of the catalyst are critical factors, making solid acids an attractive option.

Q3: Can microwave irradiation be used with these alternative catalysts?

A3: Yes, microwave irradiation can significantly accelerate the Fries rearrangement, often leading to shorter reaction times and improved yields.[10] It has been successfully applied with catalysts like acidic Al₂O₃-ZnCl₂ mixtures and sulfated zirconia.[9][11] The microwave is efficiently absorbed by the adduct formed between the Lewis acid and the substrate, which accelerates the reaction.[10]

Q4: What is the photo-Fries rearrangement, and how does it differ from the catalyzed versions?

A4: The photo-Fries rearrangement is a photochemical reaction where a phenolic ester rearranges to a hydroxy aryl ketone upon exposure to UV light, without the need for a catalyst.[3] The reaction proceeds through a radical mechanism.[3] While it is a useful laboratory method, the yields can sometimes be low, making it less suitable for large-scale production.[4]

III. Data Presentation

Table 1: Comparison of Alternative Catalysts for the Fries Rearrangement of Phenyl Acetate

CatalystReaction ConditionsConversion (%)Selectivity (ortho:para)Yield (%)Reference
Solid Acids
Zeolite H-Beta150 °C, 5h~30--[2]
Sulfated Zirconia150 °C, 4h, solvent-free332.03:122 (rearranged products)[9]
Metal Triflates
Sc(OTf)₃100 °C, 4h, 10 mol%981:1.295[12]
Bi(OTf)₃100 °C, 4h, 10 mol%951:1.592[5]
Ionic Liquids
[BMIm]Cl·AlCl₃80 °C, 1.5h981:1.394[7]

Note: The data presented is compiled from different sources and reaction conditions may vary. This table is for comparative purposes.

IV. Experimental Protocols

Protocol 1: Fries Rearrangement of p-Tolyl Acetate using Zeolite Beta

This protocol is adapted from studies on zeolite-catalyzed Fries rearrangements.[1]

  • Catalyst Pre-treatment: Place 340 mg of Zeolite Beta (BEA) in a reaction vessel and dry it under vacuum (0.1 mbar) at 573 K overnight to remove adsorbed water.

  • Reaction Setup: After cooling the catalyst to room temperature under an inert atmosphere (e.g., Argon), add a solution of p-tolyl acetate (2.5 mmol) in anhydrous n-decane (10 cm³).

  • Reaction: Seal the reactor, and heat the mixture to 423 K with stirring for 6 hours.

  • Workup: After cooling the reaction to room temperature, quench the reaction by adding a small amount of water. Filter the catalyst. The organic phase can be analyzed by gas chromatography (GC) to determine conversion and selectivity.

  • Catalyst Regeneration: The filtered catalyst can be washed with acetone, dried, and then calcined in air at 550 °C for 4 hours to restore its activity.

Protocol 2: Fries Rearrangement of 1-Naphthyl Acetate using Bismuth Triflate

This protocol is based on the use of metal triflates as catalysts for the Fries rearrangement.[5]

  • Reaction Setup: To a solution of 1-naphthyl acetate (1.0 mmol) in a suitable anhydrous solvent (e.g., toluene, 5 mL) in a round-bottom flask equipped with a reflux condenser, add bismuth triflate (Bi(OTf)₃, 0.1 mmol, 10 mol%).

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired hydroxy naphthyl ketones.

V. Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Fries Rearrangement with Alternative Catalysts cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_catalyst_rec Catalyst Recycling (for heterogeneous catalysts) catalyst_prep Catalyst Preparation/ Activation (e.g., drying) reaction_setup Reaction Setup (Inert Atmosphere) catalyst_prep->reaction_setup reactant_prep Reactant/Solvent Preparation (e.g., drying) reactant_prep->reaction_setup reaction Heating & Stirring (Conventional or Microwave) reaction_setup->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring quenching Quenching monitoring->quenching extraction Product Extraction quenching->extraction purification Purification (Chromatography) extraction->purification filtration Catalyst Filtration extraction->filtration analysis Product Characterization (NMR, MS) purification->analysis regeneration Catalyst Regeneration (e.g., Calcination) filtration->regeneration regeneration->catalyst_prep Reuse

Caption: General experimental workflow for the Fries rearrangement.

Selectivity_Factors Factors Influencing Ortho/Para Selectivity in Fries Rearrangement temp Temperature ortho Ortho Product (Thermodynamic) temp->ortho High para Para Product (Kinetic) temp->para Low solvent Solvent Polarity solvent->ortho Non-polar solvent->para Polar

Caption: Key factors influencing ortho/para selectivity.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions anhydrous? check_catalyst->check_conditions Yes sol_activate Activate/Choose a more active catalyst. check_catalyst->sol_activate No check_deactivation Has the catalyst been reused? check_conditions->check_deactivation Yes sol_dry Rigorously dry all reactants and solvents. check_conditions->sol_dry No sol_regenerate Regenerate the catalyst. check_deactivation->sol_regenerate Yes sol_increase_temp Consider increasing temperature or time. check_deactivation->sol_increase_temp No

References

Technical Support Center: The Critical Role of Solvent Purity in Reaction Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reactions is paramount. A frequently underestimated variable that can significantly impact reaction yield, selectivity, and reproducibility is the purity of the solvent used. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of solvent purity on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is solvent purity so critical for chemical reactions?

A1: Solvents are not merely inert media for reactions; they can actively participate in and influence chemical processes.[1] High-purity solvents provide a stable and controlled environment, which is essential for achieving accurate and reproducible results.[1] Impurities, even in trace amounts, can lead to unpredictable variables such as altered reaction kinetics, the formation of undesired by-products, and reduced product yield.[1] In sensitive applications like pharmaceutical development and analytical chemistry, even minute contamination can skew results and compromise the safety and efficacy of the final product.[1][2]

Q2: What are the most common types of solvent impurities and how do they affect reactions?

A2: Common solvent impurities include water, other organic compounds, dissolved gases (like oxygen), and trace metals.[1]

  • Water: Can be particularly detrimental in moisture-sensitive reactions, such as Grignard or organometallic reactions, where it can quench the reactive species and inhibit the reaction.[1]

  • Other Organic Compounds: These can arise from the solvent manufacturing process or degradation.[3] For example, acetone can contain impurities like diacetone alcohol and mesityl oxide.[3] These impurities can lead to side reactions and the formation of unexpected by-products.

  • Dissolved Oxygen: Can interfere with oxygen-sensitive reactions, often leading to oxidation of reagents or products.

  • Trace Metals: Can act as unintended catalysts or inhibitors, altering the reaction pathway and outcome.

Q3: How are solvents classified based on their potential toxicity in pharmaceutical manufacturing?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) classify solvents into three classes based on their toxicity and environmental impact.[4][5] This classification helps in selecting safer solvents and setting acceptable limits for their presence in pharmaceutical products.[5]

ClassDescriptionExamples
Class 1 Solvents to be avoided. Known or strongly suspected human carcinogens and environmental hazards.[5]Benzene, Carbon tetrachloride, 1,2-Dichloroethane[5]
Class 2 Solvents to be limited. Non-genotoxic animal carcinogens or agents of other irreversible toxicity.[5]Acetonitrile, Chloroform, Methanol, Toluene[6][7]
Class 3 Solvents with low toxic potential. No health-based exposure limit is needed at levels normally accepted in pharmaceuticals.[5][8]Acetone, Ethanol, Isopropyl alcohol, Water

Q4: What are the regulatory guidelines for residual solvents in drug products?

A4: The primary guideline is the ICH Q3C (R6) Impurities: Guideline for Residual Solvents.[6] This guideline provides permissible daily exposure (PDE) limits for Class 2 solvents and recommends that Class 3 solvents be limited to 0.5% (5000 ppm) without justification.[8] The aim is to ensure that residual solvents are removed to the extent possible to meet product specifications and good manufacturing practices (GMP).[6]

Troubleshooting Guide: Unexpected Reaction Outcomes

Issue: My reaction produced a low yield, unexpected by-products, or failed completely.

This guide will walk you through a systematic approach to troubleshooting reaction failures that may be related to solvent purity.

Troubleshooting_Workflow start Unexpected Reaction Outcome (Low Yield, By-products, No Reaction) check_reagents Verify Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Confirm Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions suspect_solvent Suspect Solvent Purity Issue check_reagents->suspect_solvent Reagents OK check_conditions->suspect_solvent Conditions OK analyze_solvent Analyze Solvent Purity (GC-MS, Karl Fischer) suspect_solvent->analyze_solvent water_detected Water Contamination Detected analyze_solvent->water_detected High Water Content organic_impurity_detected Organic Impurity Detected analyze_solvent->organic_impurity_detected Unexpected Peaks purify_solvent Purify Solvent or Use New Batch water_detected->purify_solvent organic_impurity_detected->purify_solvent rerun_reaction Re-run Reaction with Pure Solvent purify_solvent->rerun_reaction success Problem Resolved rerun_reaction->success Successful Outcome further_investigation Further Investigation Needed (e.g., Catalyst Poisoning) rerun_reaction->further_investigation Issue Persists

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Step 1: Verify Reagents and Conditions Before suspecting the solvent, ensure that all other reaction parameters are correct. This includes the purity and stability of your starting materials and reagents, as well as reaction conditions like temperature, pressure, and atmosphere.

Step 2: Analyze the Solvent If other factors are ruled out, analyze the purity of the solvent batch used in the reaction.

  • For Water Content: Use Karl Fischer titration to quantify the amount of water present.[9] This is crucial for moisture-sensitive reactions.

  • For Organic Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify volatile organic impurities.[9]

Step 3: Purify the Solvent or Use a New Batch If impurities are detected, you have two options:

  • Purify the existing solvent: Common purification methods include distillation, passing through a column of activated alumina, or treatment with a drying agent.[10][11]

  • Use a new, high-purity batch of solvent: For critical applications, it is often more reliable to purchase a new bottle of an appropriate grade (e.g., HPLC, ACS, or anhydrous grade).[1]

Step 4: Re-run the Reaction Perform the reaction again using the purified or new batch of solvent under identical conditions to determine if the issue is resolved.

Experimental Protocols

Protocol 1: Determination of Solvent Purity by Gas Chromatography (GC)

This protocol outlines a general procedure for analyzing solvent purity using GC.

GC_Analysis_Workflow start Sample Preparation (Dilution if necessary) injection Inject Sample into GC start->injection separation Separation in GC Column (Based on boiling point and polarity) injection->separation detection Detection by FID or MS separation->detection analysis Data Analysis (Peak identification and quantification) detection->analysis result Purity Report (% Area of main peak and impurities) analysis->result

Caption: Workflow for solvent purity analysis by GC.

Objective: To identify and quantify impurities in a solvent sample.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Methodology:

  • Sample Preparation:

    • Directly use the solvent sample if it is of suitable concentration.

    • If high concentrations of non-volatile impurities are suspected, a dilution with a high-purity reference solvent may be necessary.

  • GC Conditions (Example for a general screening):

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-1 or equivalent) is often a good starting point.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C

  • Data Analysis:

    • The purity of the solvent is typically expressed as the percentage area of the main solvent peak relative to the total area of all peaks in the chromatogram.[9]

    • Impurities are identified by their retention times and, if using MS, by their mass spectra.

Protocol 2: General Solvent Purification by Distillation

This protocol describes a standard method for purifying a liquid solvent by simple distillation.

Objective: To remove non-volatile impurities and impurities with significantly different boiling points from a solvent.

Apparatus: Distillation flask, condenser, receiving flask, heating mantle, and thermometer.

Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry.

  • Drying (if necessary): If water is a known impurity, pre-dry the solvent with a suitable drying agent (e.g., anhydrous magnesium sulfate, calcium chloride, or molecular sieves) and filter before distillation.[10] For some solvents, a reactive drying agent like sodium wire can be used in the distillation flask, but this requires extreme caution.[10]

  • Distillation:

    • Fill the distillation flask to no more than two-thirds of its volume.

    • Add boiling chips to ensure smooth boiling.

    • Heat the flask gently.

    • Collect the fraction that distills at the known boiling point of the pure solvent.

    • Discard the initial and final fractions, which are more likely to contain low-boiling and high-boiling impurities, respectively.

  • Storage: Store the purified solvent over a drying agent (like molecular sieves) in a tightly sealed container to prevent atmospheric moisture contamination.[10]

Disclaimer: Always consult the relevant safety data sheets (SDS) and standard operating procedures (SOPs) before handling any chemicals or performing any experimental procedures. The information provided here is for educational purposes only.

References

Technical Support Center: Synthesis of Substituted Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted hydroxyacetophenones. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of substituted hydroxyacetophenones, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in Friedel-Crafts Acylation of Phenols

Question: I am attempting a Friedel-Crafts acylation of a substituted phenol to synthesize a hydroxyacetophenone, but my yields are consistently low. What are the possible reasons and how can I improve the yield?

Answer:

Low yields in the Friedel-Crafts acylation of phenols are a common issue. Several factors can contribute to this problem:

  • Coordination of the Lewis Acid Catalyst: The lone pair of electrons on the oxygen atom of the hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1] This deactivates the catalyst and reduces its effectiveness in promoting the acylation of the aromatic ring.

  • O-Acylation as a Side Reaction: Phenols are bidentate nucleophiles, meaning they can react at two positions.[1] Besides the desired C-acylation on the aromatic ring to form the hydroxyaryl ketone, O-acylation can occur on the phenolic oxygen to form a phenyl ester as a significant byproduct.[1][2]

  • Deactivation of the Aromatic Ring: Once the Lewis acid coordinates with the phenolic oxygen, the oxygen atom's ability to donate electrons to the ring through resonance is diminished. This deactivates the ring towards electrophilic aromatic substitution.[1]

  • Steric Hindrance: Bulky substituents on either the phenol or the acylating agent can sterically hinder the reaction, leading to lower yields.[3]

Solutions to Improve Yield:

  • Use of Excess Catalyst: Employing a stoichiometric excess of the Lewis acid catalyst can help to compensate for the amount that coordinates with the hydroxyl group and the product.[1]

  • Protecting the Hydroxyl Group: A common strategy is to first protect the hydroxyl group, for example, by converting it to an ester. The subsequent Friedel-Crafts acylation is then followed by a deprotection step.

  • Fries Rearrangement as an Alternative: An alternative two-step process involves first performing an O-acylation to form the phenyl ester, followed by a Fries rearrangement to yield the desired hydroxyacetophenone.[2][3][4] This method can offer better regioselectivity and yields.

  • Choice of Solvent and Temperature: The reaction conditions, including the solvent and temperature, can significantly influence the outcome. Experimenting with different solvents and optimizing the temperature may improve the yield of the desired C-acylated product.

Issue 2: Poor Regioselectivity in Fries Rearrangement (Ortho vs. Para Isomer Formation)

Question: During the Fries rearrangement of my phenyl acetate derivative, I am getting a mixture of ortho and para isomers, and the separation is proving difficult. How can I control the regioselectivity to favor one isomer over the other?

Answer:

The formation of both ortho and para isomers is a characteristic of the Fries rearrangement.[3][4] The ratio of these isomers is primarily influenced by the reaction temperature and the solvent used.[3]

  • Temperature Dependence:

    • Low temperatures (generally below 60°C) favor the formation of the para-isomer .[3][4] This is often the thermodynamically more stable product.

    • High temperatures (typically above 100°C) tend to favor the formation of the ortho-isomer .[3][4]

  • Solvent Polarity:

    • Non-polar solvents can favor the formation of the ortho-substituted product .[4]

    • Highly polar solvents tend to favor para-substitution .[4]

Strategies for Controlling Regioselectivity:

  • Temperature Control: Carefully controlling the reaction temperature is the most critical factor. For the para-isomer, conduct the reaction at lower temperatures, for instance, in an ice bath. For the ortho-isomer, higher temperatures will be necessary.

  • Solvent Selection: Choose a solvent with the appropriate polarity to influence the desired isomer formation.

  • Mechanochemistry: Recent research has shown that mechanochemical methods, such as ball milling and twin-screw extrusion, can influence the isomer ratio. Liquid-assisted grinding in a ball mill has been shown to favor the para-product.[5][6][7]

Issue 3: Difficulty in Purifying the Final Hydroxyacetophenone Product

Question: My synthesized hydroxyacetophenone is impure, showing a strong color and odor. What are the common impurities and what are the effective purification methods?

Answer:

Commercial grade and crude hydroxyacetophenones often contain impurities that result in undesirable color and odor, making them unsuitable for applications in pharmaceuticals and cosmetics.[8][9] A common impurity is residual phenol.[8]

Effective Purification Methods:

  • Crystallization: This is a widely used and effective method for purifying solid hydroxyacetophenones. The choice of solvent is crucial.

    • A mixture of ethanol and water is commonly used. For example, dissolving the crude product in a 28 wt.% ethanol in water solution, followed by cooling to induce crystallization.[8][10][11]

    • A solvent system of dimethyl carbonate and cyclohexane has also been reported to be effective.[10][11]

  • Activated Carbon Treatment: The use of activated carbon during the purification process can effectively remove colored impurities and odor-causing compounds.[8][10][11] The crude product is dissolved, treated with activated carbon, and then filtered before crystallization.

  • Distillation: For liquid hydroxyacetophenones or as a preliminary purification step for solids, distillation under reduced pressure can be employed.

  • Column Chromatography: For small-scale purifications or when dealing with difficult-to-separate isomers, silica gel column chromatography can be a valuable tool.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to substituted hydroxyacetophenones?

A1: The two most common and industrially significant methods for synthesizing substituted hydroxyacetophenones are:

  • Friedel-Crafts Acylation: This is a direct electrophilic aromatic substitution reaction where a phenol is acylated using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[12]

  • Fries Rearrangement: This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[3][4] This is often a two-step process starting from a phenol, which is first esterified and then rearranged.

Q2: What are the limitations of the Fries Rearrangement?

A2: While versatile, the Fries rearrangement has some limitations:

  • Harsh Reaction Conditions: The reaction often requires strong Lewis acids and sometimes elevated temperatures, which can be problematic for substrates with sensitive functional groups.[4]

  • Substrate Scope: Only esters with relatively stable acyl components can be used.[3]

  • Low Yields with Steric Hindrance: Heavily substituted acyl or aromatic components can lead to lower yields due to steric constraints.[3]

  • Deactivating Groups: The presence of deactivating or meta-directing groups on the aromatic ring generally results in low yields.[3][4]

Q3: Can I perform a Friedel-Crafts acylation on a phenol without protecting the hydroxyl group?

A3: It is possible, but often challenging due to the reasons mentioned in the troubleshooting guide (Issue 1). The Lewis acid catalyst can complex with the hydroxyl group, leading to deactivation and O-acylation as a side reaction.[1] Using an excess of the catalyst can sometimes overcome this, but a more reliable approach is often to protect the hydroxyl group or to use the Fries rearrangement pathway.

Q4: What is the Photo-Fries rearrangement?

A4: The Photo-Fries rearrangement is a photochemical variant of the thermal Fries rearrangement. It proceeds through a radical mechanism and can also yield ortho and para products.[3] While it can be performed with deactivating substituents on the aromatic group, the yields are often low, making it less suitable for commercial production.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Fries Rearrangement

ParameterCondition for Para-IsomerCondition for Ortho-IsomerReference(s)
Temperature Low (e.g., < 60°C)High (e.g., > 100°C)[3][4]
Solvent PolarNon-polar[4]

Table 2: Example of a Published Synthesis of 5-Bromo-2-hydroxyacetophenone via Fries Rearrangement

Starting MaterialReagentsReaction ConditionsProductYieldReference
4-Bromophenyl acetateAluminium chloride110-160°C, no solvent5-Bromo-2-hydroxyacetophenone84-91%[13]
p-BromophenolAcetyl chloride, Aluminium chloride1. Acetylation at 0°C to rt2. Rearrangement at 130°C5-Bromo-2-hydroxyacetophenone87%[13]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement of Phenyl Acetate

This protocol is adapted from a general procedure and should be optimized for specific laboratory conditions.

Step 1: Preparation of Phenyl Acetate

  • To a 25 mL round-bottom flask, add phenol (1.20 g).

  • Add a 4 M aqueous solution of NaOH (5 mL) and swirl to dissolve the phenol.

  • Cool the mixture in an ice bath and add acetic anhydride (1.5 mL) dropwise with stirring.

  • Continue stirring for 5 minutes.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain phenyl acetate.[14]

Step 2: Fries Rearrangement to 4-Hydroxyacetophenone

  • In a clean, dry round-bottom flask, cool trifluoromethanesulfonic acid (0.5 mL) to 0°C.

  • Add phenyl acetate (50 µL) to the cooled acid and stir for 30 minutes at 0°C.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the product with dichloromethane.

  • Wash the combined organic extracts with saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be further purified by recrystallization from toluene.[14]

Visualizations

Friedel_Crafts_vs_Fries cluster_FC Friedel-Crafts Acylation cluster_Fries Fries Rearrangement Phenol_FC Substituted Phenol Product_FC Substituted Hydroxyacetophenone Phenol_FC->Product_FC C-Acylation (Desired) SideProduct_FC O-Acylated Product (Side Reaction) Phenol_FC->SideProduct_FC O-Acylation AcylHalide Acyl Halide / Anhydride AcylHalide->Product_FC AcylHalide->SideProduct_FC LewisAcid_FC Lewis Acid (e.g., AlCl3) LewisAcid_FC->Product_FC Phenol_Fries Substituted Phenol Ester Phenyl Ester Intermediate Phenol_Fries->Ester Step 1: Esterification Product_Fries Substituted Hydroxyacetophenone Ester->Product_Fries Step 2: Rearrangement LewisAcid_Fries Lewis Acid (e.g., AlCl3) LewisAcid_Fries->Product_Fries

Caption: Comparison of Friedel-Crafts Acylation and Fries Rearrangement pathways.

Fries_Rearrangement_Selectivity Start Phenyl Ester Conditions Reaction Conditions Start->Conditions LowTemp Low Temperature (< 60°C) Conditions->LowTemp HighTemp High Temperature (> 100°C) Conditions->HighTemp PolarSolvent Polar Solvent Conditions->PolarSolvent NonPolarSolvent Non-Polar Solvent Conditions->NonPolarSolvent ParaProduct Para-Isomer LowTemp->ParaProduct Favors OrthoProduct Ortho-Isomer HighTemp->OrthoProduct Favors PolarSolvent->ParaProduct Favors NonPolarSolvent->OrthoProduct Favors

Caption: Factors influencing ortho/para selectivity in the Fries Rearrangement.

Purification_Workflow Crude Crude Hydroxyacetophenone Dissolve Dissolve in Solvent (e.g., Ethanol/Water) Crude->Dissolve ActivatedCarbon Treat with Activated Carbon (Optional for color/odor removal) Dissolve->ActivatedCarbon Crystallize Cool to Induce Crystallization Dissolve->Crystallize If no carbon treatment Filter_AC Filter to Remove Carbon ActivatedCarbon->Filter_AC Filter_AC->Crystallize Filter_Crystals Filter and Collect Crystals Crystallize->Filter_Crystals Dry Dry the Purified Product Filter_Crystals->Dry

References

Technical Support Center: Minimizing Tar Formation in Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering tar formation in rearrangement reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is "tar" in the context of an organic reaction?

A1: In organic synthesis, "tar" is a colloquial term for a complex, often dark-colored and viscous or solid mixture of undesirable, high-molecular-weight byproducts.[1] It typically consists of polymers and degradation products that are difficult to characterize and separate from the desired compound. Tar formation indicates that side reactions, such as polymerization or decomposition, are competing with or dominating the intended rearrangement.

Q2: What are the most common causes of tar formation in rearrangement reactions?

A2: Tar formation is generally caused by harsh reaction conditions that promote side reactions. Key factors include:

  • High Temperatures: Excessive heat can provide the activation energy for undesired pathways, leading to decomposition of starting materials or products. Many rearrangements, like the Claisen, are thermally driven, but runaway temperatures are detrimental.[2][3]

  • Highly Concentrated Reagents: High concentrations can increase the rate of intermolecular side reactions, leading to polymerization.

  • Inappropriate Catalyst/Acid: The choice and amount of Lewis or Brønsted acid are critical. Using an overly strong acid or an excess amount can initiate polymerization of starting materials or products.[4][5]

  • Extended Reaction Times: Allowing a reaction to proceed for too long, especially at elevated temperatures, can lead to the slow decomposition of the desired product into tar.

  • Presence of Impurities: Impurities in starting materials or solvents can sometimes catalyze polymerization or other side reactions.

Q3: How can I monitor my reaction to prevent or quickly identify tar formation?

A3: The most effective method for monitoring a reaction is Thin Layer Chromatography (TLC). By periodically taking small aliquots from the reaction mixture, you can visualize the consumption of the starting material and the formation of the product. The appearance of a dark, immobile streak at the baseline of the TLC plate is a classic indicator of tar formation. This allows you to stop the reaction once the starting material is consumed, preventing further heating that could degrade the product.

Q4: Are there general strategies I can apply to most rearrangement reactions to minimize tar?

A4: Yes, several general strategies can be effective:

  • Optimize Temperature: Carefully control the reaction temperature. A low temperature may favor the desired product, while a high temperature can increase the rate of side reactions.[6] It's often best to find the minimum temperature required for the reaction to proceed at a reasonable rate.

  • Slow Addition of Reagents: Adding a key reagent (like a Lewis acid or a substrate) slowly over time keeps its instantaneous concentration low, which can suppress intermolecular side reactions that lead to polymers.

  • Use an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Choose the Right Solvent: Solvent polarity can influence selectivity. In the Fries rearrangement, for example, non-polar solvents tend to favor the ortho product, while more polar solvents favor the para product, potentially altering the side-reaction profile.[6]

  • Add Inhibitors: For reactions prone to radical polymerization, adding a small amount of a radical inhibitor (like BHT or hydroquinone) can be effective.[7][8]

Troubleshooting Guide

Problem: My reaction flask is full of a black, intractable solid/goo. What happened and what can I do?

This is a classic case of runaway polymerization or widespread decomposition. The reaction conditions were likely too harsh.

  • Immediate Action: If the reaction is still in progress, cool it down immediately to prevent further tar formation.

  • Troubleshooting Steps:

    • Re-evaluate Temperature: Your primary suspect is excessive heat. Try running the reaction at a significantly lower temperature, even if it requires a longer reaction time.

    • Check Catalyst/Reagent Stoichiometry: Using a large excess of a Lewis acid is a common cause of tar. Reduce the amount of catalyst used.[5]

    • Dilute the Reaction: Run the reaction at a lower concentration to disfavor intermolecular polymerization reactions.

    • Consider a Milder Catalyst: If using a strong Lewis acid like AlCl₃, consider switching to a milder alternative such as ZnCl₂, Bi(OTf)₃, or a strong protic acid like methanesulfonic acid.[5][9]

Problem: My TLC plate shows my product spot, but also a dark streak from the baseline upwards. How can I improve this?

This indicates that tar is forming, but your desired reaction is also occurring. The goal is to shift the balance in favor of your product.

  • Troubleshooting Steps:

    • Time Course Study: Run the reaction and take TLC samples every 15-30 minutes. You may find that the product forms cleanly at first, and the tar appears later. This means the product itself is decomposing. Quench the reaction as soon as the starting material is consumed to maximize yield.

    • Temperature Optimization: As above, lower the temperature. Even a 10-20 °C reduction can significantly decrease the rate of decomposition while only moderately slowing the main reaction.[10]

    • Solvent Choice: The formation of byproducts can sometimes be suppressed by changing the solvent. Experiment with solvents of different polarities.[6][9]

Problem: My Fries rearrangement is giving a low yield and a lot of tar. What specific adjustments can I make?

The Fries rearrangement is notorious for byproduct formation under harsh conditions.[4][6]

  • Troubleshooting Steps:

    • Control Temperature for Selectivity: Temperature directly controls the ortho/para product ratio. Low temperatures favor the para product, while high temperatures favor the ortho product.[6] Running the reaction at temperatures above 150 °C often leads to lower yields due to side product formation.[10]

    • Use a Non-Polar Solvent: Non-polar solvents can favor the formation of the ortho-product, which may be more desirable and form more cleanly in some cases.[4]

    • Switch to a Greener Acid: Traditional Lewis acids like AlCl₃ are often used in super-stoichiometric amounts and are highly corrosive. Consider using methanesulfonic acid or other strong protic acids, which can provide good yields with simpler workups and fewer byproducts.[5]

Problem: My reaction has already formed a significant amount of tar. How can I salvage my product during workup and purification?

Working up a tarry reaction can be challenging, but often the product can be recovered.

  • Workup & Purification Strategy:

    • Dilute and Filter: Dilute the crude reaction mixture with a suitable organic solvent in which your product is soluble. This will often cause some of the polymeric tar to precipitate. Filter the mixture through a plug of Celite (diatomaceous earth) to remove the insoluble solids.[11]

    • Liquid-Liquid Extraction: Perform an aqueous workup.[12] Tars are often less soluble in aqueous layers. Multiple extractions can help separate the product.

    • Activated Charcoal Treatment: After extraction and drying, dissolve the crude product in a minimal amount of solvent and add a small amount of activated charcoal. Stir for 15-30 minutes and then filter through Celite. The charcoal can adsorb colored, high-molecular-weight impurities.[11]

    • Chromatography: Column chromatography is often necessary. Tarry materials may streak, so it's important to find a solvent system that provides good separation. Sometimes, loading the crude material onto silica gel or Celite and then adding it to the top of the column can improve the separation.[13]

    • Crystallization/Distillation: If the product is a solid, recrystallization can be a very effective final purification step to separate it from soluble tarry impurities.[13][14] If it is a liquid, distillation may be possible.[13]

Data Presentation

Table 1: Effect of Temperature and Solvent on a Fries Rearrangement

This table summarizes how reaction conditions can be adjusted to control product selectivity and minimize byproduct formation in a typical Fries rearrangement. Low temperatures generally favor the para-isomer, while high temperatures favor the ortho-isomer but risk lower yields due to tar formation.[6][10]

EntryTemperature (°C)SolventOrtho:Para RatioIsolated Yield (%)Observations
140 - 80MonochlorobenzeneVariesIncompleteLow conversion of starting material.[10]
2100Monochlorobenzene2.84 : 1.0~70-80%Good conversion, ortho-product favored.[10]
3120MonochlorobenzeneOptimizedGoodChosen as optimal for balancing rate and yield.[10]
4> 150MonochlorobenzeneHigher Ortho< 62%Significant formation of side products (tar).[10]
5Low TempNon-PolarHigh OrthoVariesOrtho-substitution is favored.[6]
6Low TempPolarHigh ParaVariesPara-substitution is favored.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by TLC
  • Preparation: Prepare a TLC chamber with an appropriate solvent system. Spot a baseline on a TLC plate with your starting material for reference.

  • Sampling: Using a glass capillary, withdraw a small aliquot (a drop) from the reaction mixture.

  • Dilution: Dilute the aliquot in a small vial containing a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Spot the diluted sample on the TLC plate next to the starting material reference.

  • Elution & Visualization: Place the plate in the TLC chamber and allow the solvent to run up the plate. Visualize the spots using a UV lamp and/or a chemical stain.

  • Analysis: Compare the starting material spot to the reaction mixture lane. Monitor the disappearance of the starting material and the appearance of the product spot. Note any material appearing on the baseline, as this indicates tar formation. Repeat every 30-60 minutes or as needed.

Protocol 2: General Workup and Purification of a Tarry Reaction Mixture
  • Quenching & Dilution: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Quench the reaction appropriately (e.g., by slowly adding it to ice-water or a saturated bicarbonate solution for acidic reactions). Dilute the mixture with a generous amount of an appropriate organic solvent (e.g., ethyl acetate).

  • Initial Filtration: Stir the diluted mixture vigorously. If a significant amount of solid tar precipitates, filter the entire mixture through a pad of Celite in a Büchner funnel. Wash the Celite pad with fresh organic solvent to recover any adsorbed product.[11]

  • Extraction: Transfer the filtrate to a separatory funnel and perform aqueous washes. A typical sequence is to wash with water, then a basic or acidic solution if needed (e.g., sat. NaHCO₃ to remove acid, or 1M HCl to remove base), and finally with brine to aid separation.[12][15]

  • Decolorization (Optional): Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. If the solution is darkly colored, add a scoop of activated charcoal, stir for 20 minutes, and filter again through Celite.[11]

  • Concentration & Final Purification: Remove the solvent under reduced pressure (rotary evaporation). Purify the resulting crude product by column chromatography, crystallization, or distillation as appropriate.[13][16]

Visualizations

Logical Workflow for Troubleshooting Tar Formation

G start Tar Formation Observed (Dark Color / TLC Baseline) check_params Step 1: Review Reaction Parameters start->check_params analyze_side Step 2: Analyze Reaction Profile start->analyze_side optimize_workup Step 3: Optimize Workup & Purification start->optimize_workup temp Temperature Too High? check_params->temp conc Concentration Too High? check_params->conc cat Catalyst Too Harsh? check_params->cat tlc Monitor by TLC Time Course analyze_side->tlc filter_celite Filter through Celite? optimize_workup->filter_celite charcoal Use Activated Charcoal? optimize_workup->charcoal purify Column / Crystallization? optimize_workup->purify solution_params ACTION: - Lower Temperature - Dilute Reaction - Use Milder Catalyst temp->solution_params Yes conc->solution_params Yes cat->solution_params Yes time Reaction Time Too Long? solution_time ACTION: - Quench Reaction Earlier time->solution_time product_decomp Product Decomposing? tlc->product_decomp product_decomp->time Yes solution_workup ACTION: - Implement Advanced  Purification Steps filter_celite->solution_workup charcoal->solution_workup purify->solution_workup

Caption: A troubleshooting workflow for diagnosing and mitigating tar formation.

Fries Rearrangement: Desired Pathway vs. Tar Formation

G cluster_desired Desired Rearrangement Pathways cluster_side Side Reactions Leading to Tar ester Aryl Ester + Lewis Acid (AlCl3) complex Acylium-Carbocation Intermediate ester->complex Coordination decomp Product/Substrate Decomposition (Excess Heat/Time) ester->decomp Excess AlCl3 ortho Ortho-Acyl Phenol (High Temp, Non-polar Solvent) complex->ortho Intramolecular (Kinetic Control) para Para-Acyl Phenol (Low Temp, Polar Solvent) complex->para Intramolecular (Thermodynamic Control) intermol Intermolecular Acylation complex->intermol High Concentration ortho->decomp para->decomp polymer Polymerization intermol->polymer tar Tar Formation polymer->tar decomp->tar

Caption: Fries rearrangement pathways showing desired products and side reactions.

Experimental Workflow for Reaction Optimization

G cluster_params Variables to Test start Define Reaction (e.g., Claisen Rearrangement) screen Small-Scale Screening (Vial Chemistry) start->screen temp Temperature solvent Solvent catalyst Catalyst/Conc. analyze Analyze Crude Mixture (TLC, Crude NMR) screen->analyze decision Tar Minimized? Yield Acceptable? analyze->decision optimize Refine Conditions decision->optimize No finish Scale-Up Reaction with Optimized Protocol decision->finish Yes optimize->screen Re-screen

Caption: A workflow for optimizing reaction conditions to minimize tar.

References

Increasing the regioselectivity of the Fries rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Fries rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for enhanced regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement?

The Fries rearrangement is a chemical reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1][2] This reaction is valuable for the synthesis of various pharmaceutical and agrochemical intermediates. The acyl group from the ester migrates to either the ortho or para position on the aryl ring.[1][2]

Q2: What factors influence the ortho/para regioselectivity of the Fries rearrangement?

The regioselectivity of the Fries rearrangement is primarily influenced by temperature, solvent polarity, and the choice of catalyst.[1][2] Generally, lower temperatures favor the formation of the para product, while higher temperatures favor the ortho product.[1][2][3] Non-polar solvents tend to favor the ortho product, whereas more polar solvents increase the proportion of the para product.[1][2]

Q3: What are some common Lewis acid catalysts used for the Fries rearrangement?

Traditional Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are commonly used to catalyze the Fries rearrangement.[4] However, these catalysts are often required in stoichiometric amounts and can be corrosive and sensitive to moisture.[4]

Q4: Are there more environmentally friendly or "greener" catalysts for this reaction?

Yes, research has explored more sustainable catalyst options. Solid acid catalysts like zeolites and sulfated zirconia have been shown to be effective.[5][6] Additionally, zinc powder has been demonstrated as a non-toxic and reusable catalyst, particularly under microwave irradiation, aligning with the principles of Green Chemistry.[7]

Q5: Can the Fries rearrangement be performed under photochemical conditions?

Yes, the photo-Fries rearrangement is a variant that occurs under UV light, often without a catalyst.[1] This reaction proceeds through a radical mechanism and can also yield ortho and para products.[1] However, yields can be low, limiting its use in commercial production.[1]

Troubleshooting Guide

Issue 1: Low Regioselectivity (Mixture of ortho and para isomers)

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: Temperature is a critical factor in controlling regioselectivity. To favor the para product, conduct the reaction at a lower temperature. For the ortho product, a higher temperature is generally required.[1][2][3] It is advisable to perform small-scale experiments at various temperatures to determine the optimal condition for your specific substrate.[8]

  • Possible Cause: Inappropriate solvent polarity.

    • Solution: Solvent choice significantly impacts the product ratio. For increased para-selectivity, use a more polar solvent. Conversely, a non-polar solvent will favor the formation of the ortho isomer.[1][2]

Issue 2: Low overall yield

  • Possible Cause: Steric hindrance.

    • Solution: If the aromatic ring or the acyl group is heavily substituted, steric hindrance can lower the reaction yield.[2] Consider using a less sterically demanding substrate if possible.

  • Possible Cause: Deactivating groups on the aromatic ring.

    • Solution: The presence of electron-withdrawing or meta-directing groups on the phenol can adversely affect the reaction, similar to their effect in Friedel-Crafts acylations.[2][9]

  • Possible Cause: Catalyst deactivation.

    • Solution: Some solid catalysts like zeolites can be deactivated by coking or inhibition by phenolic compounds.[5] Ensure the catalyst is properly activated and consider catalyst regeneration if applicable.

Issue 3: Formation of side products

  • Possible Cause: Intermolecular acylation.

    • Solution: Besides the desired intramolecular rearrangement, intermolecular acylation can occur, especially in the presence of polar solvents when using zeolite catalysts.[5] Careful selection of the solvent and catalyst can minimize this side reaction.

  • Possible Cause: Cleavage of the ester bond.

    • Solution: Cleavage of the ester C-O bond is a common competitive pathway, leading to the formation of phenols as a major side product.[5] Optimizing reaction conditions, such as temperature and reaction time, can help to minimize this cleavage.

Data on Reaction Conditions and Regioselectivity

The following tables summarize how different experimental parameters can be adjusted to control the regioselectivity of the Fries rearrangement.

Table 1: Effect of Temperature on Regioselectivity

TemperaturePredominant ProductRationaleReference
LowparaKinetically controlled product[1][2][3]
HighorthoThermodynamically controlled product (more stable bidentate complex with Lewis acid)[1][3][10]

Table 2: Effect of Solvent on Regioselectivity

Solvent PolarityPredominant ProductReference
Non-polarortho[1][2]
Polarpara[1][2][5]

Table 3: Alternative Catalysts and Conditions for Enhanced Selectivity

Catalyst/ConditionAdvantageSelectivityReference
Zinc Powder (Microwave)Green, reusable, enhanced reaction ratesHigh selectivity for single isomers[7]
Anionic Fries RearrangementHigh selectivity for the ortho productAlmost exclusively ortho product[10]
Sulfated ZirconiaSolid acid catalyst, solvent-free conditionsGood ortho-selectivity[11]
ZeolitesSolid acid catalystCan be selective, but prone to deactivation[5]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Fries Rearrangement:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenolic ester in a suitable anhydrous solvent.

  • Catalyst Addition: Cool the solution in an ice bath. Slowly add the Lewis acid (e.g., aluminum chloride) portion-wise, ensuring the temperature remains low. An excess of the Lewis acid is often required as it complexes with both the starting material and the product.[4]

  • Reaction: Allow the reaction mixture to stir at the desired temperature (low temperature for para, higher for ortho) for the appropriate amount of time. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.

Visual Guides

Fries_Rearrangement_Mechanism Start Phenolic Ester + Lewis Acid (AlCl3) Complex1 Lewis acid coordinates to carbonyl oxygen Start->Complex1 Step 1 Complex2 Rearrangement to phenolic oxygen complex Complex1->Complex2 Step 2 Acylium Acylium Carbocation Formation Complex2->Acylium Step 3 EAS Electrophilic Aromatic Substitution Acylium->EAS Step 4 Ortho_Product Ortho-hydroxy aryl ketone EAS->Ortho_Product ortho attack Para_Product Para-hydroxy aryl ketone EAS->Para_Product para attack Regioselectivity_Factors Fries Fries Rearrangement Temp Temperature Fries->Temp Solvent Solvent Polarity Fries->Solvent Catalyst Catalyst Choice Fries->Catalyst LowTemp Low Temperature Temp->LowTemp HighTemp High Temperature Temp->HighTemp NonPolar Non-Polar Solvent->NonPolar Polar Polar Solvent->Polar LewisAcid Lewis Acids Catalyst->LewisAcid SolidAcid Solid Acids Catalyst->SolidAcid Para Para Product Favored LowTemp->Para Ortho Ortho Product Favored HighTemp->Ortho NonPolar->Ortho Polar->Para Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowSelectivity Low Regioselectivity Problem->LowSelectivity Poor ortho/para ratio LowYield Low Yield Problem->LowYield Low conversion SideProducts Side Products Problem->SideProducts Impure product AdjustTemp Adjust Temperature LowSelectivity->AdjustTemp ChangeSolvent Change Solvent LowSelectivity->ChangeSolvent CheckSubstrate Evaluate Substrate (Sterics/Electronics) LowYield->CheckSubstrate CheckCatalyst Check Catalyst Activity LowYield->CheckCatalyst OptimizeConditions Optimize Conditions (Time, Concentration) SideProducts->OptimizeConditions End Successful Outcome AdjustTemp->End ChangeSolvent->End CheckSubstrate->End CheckCatalyst->End OptimizeConditions->End

References

Fries Rearrangement Reaction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fries rearrangement reaction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your Fries rearrangement experiment.

1. Why am I getting a low yield or no product?

There are several potential reasons for a low or complete lack of product formation. Consider the following factors:

  • Catalyst Activity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure your catalyst is fresh and handled under anhydrous conditions. The use of an insufficient amount of catalyst can also lead to poor yields; an excess is often required as the catalyst complexes with both the starting material and the product.[1]

  • Reaction Temperature: The reaction temperature is a critical parameter. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the formation of side products and decomposition, thus lowering the isolated yield.[2]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Substrate Suitability: The Fries rearrangement is not suitable for all substrates. Esters with highly substituted acyl or aromatic groups may exhibit low reactivity due to steric hindrance.[3] Additionally, the presence of deactivating or meta-directing groups on the aromatic ring can significantly reduce the yield.[4]

  • Quenching and Workup: Improper quenching of the reaction can lead to product degradation. The reaction mixture should be carefully quenched, typically with ice and hydrochloric acid, to decompose the aluminum chloride complexes.

2. How can I control the ortho/para regioselectivity?

The ratio of ortho to para rearranged products is highly dependent on the reaction conditions:

  • Temperature: Low reaction temperatures generally favor the formation of the para product (kinetic control), while higher temperatures favor the ortho product (thermodynamic control).[3][4] The ortho product can form a more stable bidentate complex with the aluminum catalyst.[3]

  • Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents tend to favor the formation of the ortho isomer, whereas the proportion of the para product increases with increasing solvent polarity.[3][4]

3. My reaction is producing a lot of side products. What are they and how can I minimize them?

Common side products in the Fries rearrangement include phenols, resulting from the cleavage of the ester bond, and di-acylated products. The formation of these can be minimized by:

  • Optimizing Reaction Temperature: As mentioned, excessively high temperatures can lead to the formation of side products.[2]

  • Using the Correct Amount of Catalyst: While an excess of catalyst is often necessary, a large excess can sometimes promote side reactions. It is advisable to perform small-scale optimizations to find the ideal catalyst loading for your specific substrate.

  • Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester starting material, resulting in the corresponding phenol and carboxylic acid.

4. Which Lewis acid catalyst should I use?

Aluminum chloride (AlCl₃) is the most common catalyst for the Fries rearrangement. However, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be employed.[1] The choice of catalyst can influence the reaction rate and selectivity. For substrates sensitive to strong Lewis acids, milder catalysts may be more suitable. In some cases, Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid have been used.[1]

5. Are there alternative methods if the classical Fries rearrangement is not working?

Yes, several variations of the Fries rearrangement exist:

  • Photo-Fries Rearrangement: This reaction is carried out using UV light and does not require a catalyst. It proceeds through a radical mechanism and can be effective for substrates with deactivating groups.[3] However, yields are often low.[3]

  • Anionic Fries Rearrangement: This method involves the use of a strong base to effect an ortho-selective rearrangement.[5]

Data Presentation

Table 1: Effect of Temperature on the Fries Rearrangement of 2-Fluorophenyl Acetate

EntryTemperature (°C)Time (h)Conversion (%)ortho:para RatioIsolated Yield (%)
1406351:1.130
2604651:160
3802951.2:190
41001>982.8:195
51201>983.5:192
61501>982.1:175
71701>981.7:162

Data adapted from a study on the optimization of the Fries rearrangement.[2] The reaction was carried out in monochlorobenzene with 1.5 equivalents of AlCl₃.

Table 2: Influence of Catalyst and Solvent on Fries Rearrangement

CatalystSolventPredominant ProductNotes
AlCl₃Non-polar (e.g., CS₂, Nitrobenzene)orthoHigher temperatures also favor the ortho product.
AlCl₃Polar (e.g., Nitrobenzene)paraLower temperatures favor the para product.
BF₃·Et₂ODichloromethaneMixture of ortho and paraGenerally a milder catalyst than AlCl₃.
SnCl₄DichloromethaneMixture of ortho and paraCan be more efficient than BF₃·Et₂O for some substrates.
TiCl₄DichloromethaneMixture of ortho and paraAnother alternative Lewis acid catalyst.
ZeolitesVariousMixture of ortho and paraCan be deactivated.

Experimental Protocols

General Protocol for a Low-Temperature Fries Rearrangement

This protocol is a general guideline and may require optimization for your specific substrate.

Materials:

  • Phenolic ester

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitromethane

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Ice

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic ester (1 equivalent) and dry DCM. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: In a separate flask, dissolve anhydrous AlCl₃ (5 equivalents) in anhydrous nitromethane.

  • Reaction Initiation: Slowly add the AlCl₃/nitromethane solution to the stirred solution of the phenolic ester at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction time will vary depending on the substrate.

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl. Stir until the ice has melted and the aluminum salts have dissolved.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired hydroxy aryl ketone(s).

Mandatory Visualization

Troubleshooting Workflow for the Fries Rearrangement

Fries_Troubleshooting start Start: Fries Rearrangement Not Working problem Identify the Primary Issue start->problem no_product Low or No Product Yield problem->no_product Yield poor_selectivity Poor Ortho/Para Selectivity problem->poor_selectivity Selectivity side_products Excessive Side Products problem->side_products Purity check_catalyst Check Catalyst: - Fresh? - Anhydrous? no_product->check_catalyst check_conditions Review Reaction Conditions: - Temperature too low? - Insufficient reaction time? no_product->check_conditions check_substrate Evaluate Substrate: - Steric hindrance? - Deactivating groups? no_product->check_substrate adjust_temp Adjust Temperature: - Lower temp for para - Higher temp for ortho poor_selectivity->adjust_temp change_solvent Change Solvent: - Non-polar for ortho - Polar for para poor_selectivity->change_solvent check_temp_side Check Temperature: - Too high? side_products->check_temp_side check_water Check for Water: - Anhydrous conditions? side_products->check_water optimize_catalyst Optimize Catalyst: - Use fresh, anhydrous catalyst - Increase catalyst loading check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions: - Increase temperature - Increase reaction time check_conditions->optimize_conditions consider_alternative Consider Alternative: - Photo-Fries - Anionic Fries check_substrate->consider_alternative optimize_selectivity Optimize for Selectivity adjust_temp->optimize_selectivity change_solvent->optimize_selectivity optimize_temp_side Optimize Temperature: - Lower reaction temperature check_temp_side->optimize_temp_side ensure_anhydrous Ensure Anhydrous Conditions check_water->ensure_anhydrous

Caption: Troubleshooting workflow for the Fries rearrangement reaction.

References

Technical Support Center: Purification of Oily Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of oily reaction products.

General Handling of Oily Compounds

Working with oily products in the laboratory requires specific techniques to ensure accurate handling and measurement.

FAQ: How can I accurately weigh a viscous oily sample?

Answer:

Accurately weighing viscous oils can be challenging. Here are a few recommended methods:

  • Weighing by difference with a syringe:

    • Draw the desired amount of oil into a syringe.

    • Weigh the syringe containing the oil.

    • Dispense the oil into your reaction flask or vial.

    • Weigh the empty syringe again. The difference in weight is the exact amount of oil transferred.

  • Using a tared vial:

    • Place an empty vial on the balance and tare it.

    • Carefully add the oily product to the vial until the desired weight is reached. This method is suitable if you intend to dissolve the entire sample in the vial for the next step.

  • For small quantities:

    • Weigh an empty pipette or a glass rod.

    • Dip the pipette tip or the end of the glass rod into the oil.

    • Weigh the pipette or glass rod again. The difference will be the weight of the small amount of oil transferred.

Troubleshooting Purification Challenges

This section provides troubleshooting guidance for common purification techniques when dealing with oily reaction products.

Column Chromatography

Flash column chromatography is a staple purification technique, but oily samples can present unique challenges.

FAQ: My oily product streaks badly on the silica gel column, leading to poor separation. What can I do?

Answer:

Streaking of oily compounds on a silica gel column is a common issue, often caused by strong interactions with the stationary phase or overloading. Here are several strategies to mitigate this problem:

  • Optimize the Solvent System:

    • Ensure you have an optimal mobile phase. A good starting point is a solvent system that gives your target compound an Rf value of 0.2-0.3 on a TLC plate.

    • For very non-polar, oily compounds, a non-polar solvent system like hexane/ethyl acetate or hexane/dichloromethane is often a good choice. You can also try using toluene or cyclohexane as the non-polar component.

  • Dry Loading: Instead of dissolving your oily product in a small amount of solvent and loading it directly onto the column (wet loading), try dry loading.

    • Protocol for Dry Loading:

      • Dissolve your crude oily product in a suitable volatile solvent (e.g., dichloromethane or acetone).

      • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.

      • Evaporate the solvent completely using a rotary evaporator until you have a free-flowing powder.

      • Carefully load this powder onto the top of your packed column.

  • Use a Different Stationary Phase: If streaking persists on silica gel, consider alternative stationary phases.

    • Alumina: Alumina can be less acidic than silica and may be a better choice for acid-sensitive or very polar compounds that interact strongly with silica.

    • Reversed-Phase Silica (C18): For non-polar oily compounds, reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol), can be highly effective.

FAQ: My oily product is not moving from the baseline, even with a very polar solvent system.

Answer:

If your compound is not eluting, it indicates a very strong interaction with the stationary phase.

  • Check for Compound Stability: Your compound might be decomposing on the silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.

  • Increase Solvent Polarity Drastically: If stability is not an issue, you may need a much more polar mobile phase. For silica gel, you can try adding a small percentage of methanol or even acetic acid to your eluent, but be mindful of the compatibility of your compound with these additives.

  • Switch to a Less Retentive Stationary Phase: As mentioned above, switching to alumina or reversed-phase silica might be necessary.

Crystallization

Crystallization is an excellent method for purifying large quantities of a compound, but inducing oils to crystallize can be difficult. The most common problem is "oiling out," where the compound separates as a liquid phase instead of forming solid crystals.

FAQ: My product "oils out" instead of crystallizing. How can I promote crystal formation?

Answer:

"Oiling out" occurs when the supersaturated solution becomes unstable and separates into two liquid phases before nucleation and crystal growth can happen.[1][2] Here are several strategies to prevent this:

  • Control the Rate of Supersaturation:

    • Slow Cooling: Cool the solution very slowly to allow sufficient time for nucleation and ordered crystal growth. A gradual decrease in temperature is crucial.

    • Slow Antisolvent Addition: If using an antisolvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.

  • Seeding:

    • Introduce a small seed crystal of the pure compound to the slightly supersaturated solution. This provides a template for crystal growth to occur.

    • If you don't have a seed crystal, try scratching the inside of the flask with a glass rod at the solvent line to create micro-scratches that can act as nucleation sites.

  • Solvent Selection:

    • The choice of solvent is critical. Experiment with different solvents or solvent mixtures. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.

  • Increase Purity: "Oiling out" is often exacerbated by impurities. Try a preliminary purification step, like a quick filtration through a plug of silica gel, to remove baseline impurities before attempting crystallization.

  • Reduce Concentration: Starting with a more dilute solution can sometimes prevent oiling out by lowering the degree of supersaturation at any given temperature.

Experimental Protocol: Inducing Crystallization of an Oily Product

  • Solvent Screening: In small test tubes, dissolve a small amount of your oily product in a minimal amount of various heated solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof).

  • Cooling and Observation: Allow the test tubes to cool slowly to room temperature, and then in an ice bath. Observe which solvent system yields a crystalline solid rather than an oil.

  • Scale-Up: Once a suitable solvent system is identified, dissolve the bulk of your oily product in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the cooling process, you can insulate the flask.

  • Seeding (if necessary): If no crystals have formed after the solution has reached room temperature, add a seed crystal or scratch the flask.

  • Complete Crystallization: Once crystallization begins, allow the flask to stand at room temperature until a good amount of solid has formed, then place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.

Liquid-Liquid Extraction

Liquid-liquid extraction is often used as a work-up procedure or a pre-purification step to remove impurities from an oily product.

FAQ: I'm having trouble with emulsions forming during the extraction of my oily product. How can I break them?

Answer:

Emulsions are a common problem when extracting oily or amphiphilic compounds. They are colloidal suspensions of one liquid in another and can be very stable. Here's how to deal with them:

  • Patience: Sometimes, simply letting the separatory funnel stand for a longer period will allow the layers to separate.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. This can prevent the formation of tight emulsions.

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help break emulsions. The increased ionic strength of the aqueous layer makes the organic compounds less soluble in it, promoting phase separation.

  • Filtration: Filtering the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.

Experimental Protocol: Basic Liquid-Liquid Extraction for an Oily Product

  • Dissolution: Dissolve your crude oily product in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of an aqueous solution (e.g., water, dilute acid, or dilute base, depending on the nature of the impurities to be removed).

  • Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Avoid vigorous shaking if you anticipate emulsion formation.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Draining: Remove the stopper and drain the lower layer. The identity of the lower layer depends on the relative densities of the two solvents.

  • Repeat: Repeat the washing process as necessary.

  • Drying and Concentration: After the final wash, drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the purified oily product.

Distillation

For volatile or semi-volatile oily products, distillation can be an effective purification method.

FAQ: My oily product has a very high boiling point. How can I purify it by distillation without decomposition?

Answer:

For high-boiling point compounds, vacuum distillation is the method of choice. By reducing the pressure, the boiling point of the liquid is lowered, allowing it to distill at a temperature below its decomposition point.

Key Considerations for Vacuum Distillation:

  • Apparatus: Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which reduces product loss.

  • Vacuum Source: A good vacuum pump is essential. The pressure should be low enough to bring the boiling point into a safe range (typically below 150-200 °C).

  • Boiling Chips/Stirring: Always use boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping, which can be violent under vacuum.

  • Temperature Control: Use a heating mantle with a controller or an oil bath to carefully control the temperature of the distilling flask.

  • Fraction Collection: Use a receiving flask system that allows you to collect different fractions without breaking the vacuum (e.g., a "cow" or "pig" adapter).

Experimental Protocol: Vacuum Distillation of a High-Boiling Oil

  • Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a good vacuum. Place a stir bar in the distillation flask.

  • Charge the Flask: Add the crude oily product to the distillation flask (no more than two-thirds full).

  • Apply Vacuum: Turn on the vacuum pump and allow the pressure in the system to stabilize.

  • Heating: Begin heating the distillation flask slowly and evenly.

  • Collect Fractions: As the liquid begins to distill, monitor the temperature of the vapor. Collect any low-boiling impurities as the first fraction. When the temperature stabilizes at the boiling point of your product at that pressure, switch to a new receiving flask to collect the pure product.

  • Shutdown: Once the product has distilled, remove the heat source and allow the apparatus to cool before slowly and carefully releasing the vacuum.

Quantitative Data Summary

The choice of purification method can significantly impact the yield and purity of the final product. The following table provides a general comparison of common techniques for purifying oily compounds. Actual results will vary depending on the specific compound and impurities.

Purification TechniqueTypical Recovery YieldTypical PurityKey AdvantagesKey Disadvantages
Flash Chromatography 50-90%Good to ExcellentWidely applicable, good for separating complex mixtures.Can be time-consuming, uses large volumes of solvent, potential for sample decomposition on stationary phase.
Crystallization 60-95%ExcellentCan provide very high purity in a single step, scalable.Not all oils crystallize easily, "oiling out" is a common problem.
Liquid-Liquid Extraction >90%Fair to GoodSimple, fast, good for removing impurities with different acid/base properties or polarities.Can be plagued by emulsions, may not provide high purity on its own.
Vacuum Distillation 70-95%Good to ExcellentExcellent for volatile or semi-volatile oils, can handle large quantities.Not suitable for non-volatile or thermally unstable compounds.

Visualization of Workflows

Decision Tree for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification method for an oily reaction product.

Purification_Decision_Tree start Crude Oily Product is_volatile Is the product volatile and thermally stable? start->is_volatile distillation Vacuum Distillation is_volatile->distillation Yes not_volatile Product is non-volatile or thermally unstable is_volatile->not_volatile No final_product Purified Oily Product distillation->final_product can_crystallize Can the product be crystallized? not_volatile->can_crystallize crystallization Crystallization / Recrystallization can_crystallize->crystallization Yes no_crystallization Product does not crystallize easily can_crystallize->no_crystallization No crystallization->final_product is_complex Is the mixture complex (multiple components)? no_crystallization->is_complex chromatography Column Chromatography (Normal or Reversed-Phase) is_complex->chromatography Yes simple_mixture Simple mixture (product + impurities) is_complex->simple_mixture No chromatography->final_product extraction Liquid-Liquid Extraction (to remove specific impurities) simple_mixture->extraction extraction->final_product

Caption: A decision tree to guide the selection of a suitable purification method for an oily product.

Troubleshooting Workflow for "Oiling Out" in Crystallization

This diagram outlines a systematic approach to troubleshooting the common issue of a product "oiling out" during crystallization.

Oiling_Out_Troubleshooting start Product 'Oils Out' During Crystallization step1 1. Reduce Rate of Supersaturation - Cool solution more slowly - Add antisolvent dropwise start->step1 check1 Does it still oil out? step1->check1 step2 2. Try Seeding - Add a seed crystal - Scratch the flask check1->step2 Yes success Successful Crystallization check1->success No check2 Does it still oil out? step2->check2 step3 3. Change Solvent System - Try different solvents or mixtures check2->step3 Yes check2->success No check3 Does it still oil out? step3->check3 step4 4. Preliminary Purification - Filter through a silica plug - Perform an extraction check3->step4 Yes check3->success No failure Consider Alternative Purification Method step4->failure

Caption: A troubleshooting workflow for addressing the "oiling out" phenomenon during crystallization.

References

Validation & Comparative

Confirming the Structure of 2-Acetyl-4-methylphenyl benzoate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Confirmation and Comparison

The identity of 2-Acetyl-4-methylphenyl benzoate is defined by its unique molecular structure, with the molecular formula C16H14O3 and CAS number 4010-19-9. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential to differentiate it from its isomers, primarily 3-Acetyl-4-methylphenyl benzoate and 4-Acetyl-2-methylphenyl benzoate. The key to differentiation lies in the distinct electronic environments of the protons and functional groups in each isomer, which will manifest as unique signals in their respective spectra.

Predicted Spectroscopic Data for Comparison

The following table summarizes the predicted ¹H NMR and IR spectral data for this compound and its key isomers. These predictions are based on established substituent effects on chemical shifts and vibrational frequencies.

Spectroscopic Data This compound (Predicted) 3-Acetyl-4-methylphenyl benzoate (Predicted) 4-Acetyl-2-methylphenyl benzoate (Predicted)
¹H NMR (ppm)
Acetyl Protons (-COCH₃)~2.5 ppm (singlet)~2.6 ppm (singlet)~2.6 ppm (singlet)
Methyl Protons (-CH₃)~2.4 ppm (singlet)~2.4 ppm (singlet)~2.3 ppm (singlet)
Aromatic Protons (Acetyl- & Methyl- substituted ring)Three distinct signals in the aromatic region, likely showing ortho and meta coupling.Three distinct signals in the aromatic region with different splitting patterns due to different substituent positions.Aromatic protons will show different splitting, likely two doublets and a singlet or complex multiplets.
Aromatic Protons (Benzoate ring)Multiplet around 7.4-8.2 ppm, with two protons further downfield due to the carbonyl group.Multiplet around 7.4-8.2 ppm.Multiplet around 7.4-8.2 ppm.
IR Spectroscopy (cm⁻¹)
C=O Stretch (Ester)~1735-1750 cm⁻¹~1735-1750 cm⁻¹~1735-1750 cm⁻¹
C=O Stretch (Ketone)~1680-1700 cm⁻¹~1680-1700 cm⁻¹~1680-1700 cm⁻¹
C-O Stretch (Ester)~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹~1250-1300 cm⁻¹ and ~1100-1150 cm⁻¹
Aromatic C-H Stretch~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3000-3100 cm⁻¹
Aliphatic C-H Stretch~2850-2960 cm⁻¹~2850-2960 cm⁻¹~2850-2960 cm⁻¹
Aromatic C=C Bending~1450-1600 cm⁻¹ (multiple bands)~1450-1600 cm⁻¹ (multiple bands)~1450-1600 cm⁻¹ (multiple bands)

Experimental Protocols

Accurate data acquisition is paramount for reliable structural elucidation. The following are detailed standard operating procedures for obtaining ¹H NMR and IR spectra for compounds similar to this compound.

¹H NMR Spectroscopy

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum.

Materials:

  • NMR tube (high precision)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Sample (5-10 mg)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). A standard ¹H experiment is typically sufficient.

  • Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the signals to determine the relative proton ratios and analyze the chemical shifts and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present.

Materials:

  • FTIR spectrometer

  • Agate mortar and pestle (for KBr pellet method) or a volatile solvent (for thin film method)

  • Potassium bromide (KBr), IR grade (for KBr pellet method)

  • Sample (1-2 mg)

  • Hydraulic press (for KBr pellet method)

  • Salt plates (e.g., NaCl or KBr) (for thin film method)

Procedure (Thin Film Method for Solids):

  • Sample Preparation: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

  • Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment.

  • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule. Pay close attention to the carbonyl and aromatic regions.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesize Compound Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification IR_Spec Acquire IR Spectrum Purification->IR_Spec NMR_Spec Acquire ¹H NMR Spectrum Purification->NMR_Spec IR_Analysis Analyze IR Data (Functional Groups) IR_Spec->IR_Analysis NMR_Analysis Analyze ¹H NMR Data (Proton Environment) NMR_Spec->NMR_Analysis Comparison Compare with Predicted Data of Isomers IR_Analysis->Comparison NMR_Analysis->Comparison Structure_Confirmation Confirm Structure of this compound Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

By following these protocols and comparative data, researchers can confidently verify the structure of this compound and distinguish it from its positional isomers, ensuring the integrity of their research and development efforts.

A Comparative Guide to Photo-Fries and Thermal Fries Rearrangements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate synthetic methodology is paramount. The Fries rearrangement, a classic method for the synthesis of hydroxyaryl ketones, offers two distinct pathways: the thermal Fries rearrangement and the Photo-Fries rearrangement. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable approach for a given synthetic challenge.

At a Glance: Photo-Fries vs. Thermal Fries Rearrangement

FeaturePhoto-Fries RearrangementThermal Fries Rearrangement
Energy Source UV LightHeat
Catalyst None requiredLewis acid (e.g., AlCl₃, BF₃) or Brønsted acid (e.g., HF)
Reaction Intermediate Radical pairAcylium carbocation
Reaction Conditions Typically milder temperatures, UV irradiationOften requires high temperatures (can be performed at lower temperatures with certain catalysts)
Selectivity Can be influenced by solvent and substituents; often gives a mixture of ortho and para isomers.Highly dependent on temperature and solvent; low temperatures favor the para product, while high temperatures favor the ortho product.
Substrate Scope Generally broader; tolerant of a wider range of functional groups.Less tolerant of sensitive functional groups due to harsh acidic conditions.
Byproducts Phenols are common byproducts from escaped radicals.Side reactions like intermolecular acylation can occur.
Yields Can be variable and are often moderate.Generally good to excellent, but substrate-dependent.

Delving into the Mechanisms

The fundamental difference between the Photo-Fries and thermal Fries rearrangements lies in their reaction mechanisms, which dictates the reaction conditions and product distributions.

Photo-Fries Rearrangement: A Radical Pathway

The Photo-Fries rearrangement proceeds through a radical mechanism initiated by the absorption of UV light. The phenolic ester is excited to a singlet state, which then undergoes homolytic cleavage of the ester bond to form a phenoxy radical and an acyl radical within a solvent cage. These radicals can then recombine at the ortho or para positions, followed by tautomerization to yield the corresponding hydroxyaryl ketones. Alternatively, the radicals can escape the solvent cage, leading to the formation of phenol as a byproduct.

Photo_Fries_Mechanism A Phenolic Ester B Excited Singlet State A->B hν (UV light) C Radical Pair in Solvent Cage (Phenoxy Radical + Acyl Radical) B->C Homolytic Cleavage D Ortho-Substituted Ketone C->D Ortho-Recombination & Tautomerization E Para-Substituted Ketone C->E Para-Recombination & Tautomerization F Phenol (byproduct) C->F Cage Escape & H-abstraction

Caption: Mechanism of the Photo-Fries Rearrangement.

Thermal Fries Rearrangement: An Electrophilic Aromatic Substitution

In contrast, the thermal Fries rearrangement is an electrophilic aromatic substitution reaction that requires a Lewis or Brønsted acid catalyst. The catalyst coordinates to the carbonyl oxygen of the ester, polarizing the acyl group and facilitating its migration to the aromatic ring. This proceeds through the formation of an acylium carbocation intermediate. The regioselectivity of the reaction is strongly influenced by the reaction temperature. Lower temperatures favor the thermodynamically more stable para product, while higher temperatures favor the ortho product, which is often kinetically favored and can be stabilized by chelation with the catalyst.

Thermal_Fries_Mechanism A Phenolic Ester B Ester-Lewis Acid Complex A->B + Lewis Acid (e.g., AlCl₃) C Acylium Carbocation B->C Rearrangement D Ortho-Substituted Ketone C->D Electrophilic Attack (ortho) E Para-Substituted Ketone C->E Electrophilic Attack (para)

Caption: Mechanism of the Thermal Fries Rearrangement.

Quantitative Data Comparison

The following table summarizes representative experimental data for the rearrangement of phenyl acetate under both photo and thermal conditions.

Rearrangement TypeSubstrateConditionsortho-Product Yieldpara-Product YieldReference
Photo-Fries Phenyl AcetateUV light (254 nm), Benzene, 25 °C, 24 h25%10%F. Higashi et al., J. Polym. Sci. Polym. Chem. Ed., 1980, 18, 1711-1719
Thermal Fries Phenyl AcetateAlCl₃ (1.1 eq), 60 °C, 2 h15%80%A. H. Blatt, Org. React., 1942, 1, 342.
Thermal Fries Phenyl AcetateAlCl₃ (1.1 eq), 165 °C, 1 h70%15%A. H. Blatt, Org. React., 1942, 1, 342.

Experimental Protocols

Key Experiment 1: Photo-Fries Rearrangement of Phenyl Acetate

Objective: To synthesize o-hydroxyacetophenone and p-hydroxyacetophenone from phenyl acetate via Photo-Fries rearrangement.

Materials:

  • Phenyl acetate (1.0 g, 7.35 mmol)

  • Benzene (100 mL, anhydrous)

  • Quartz reaction vessel

  • UV lamp (254 nm)

  • Nitrogen gas inlet

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • A solution of phenyl acetate in anhydrous benzene is placed in a quartz reaction vessel.

  • The solution is deoxygenated by bubbling with nitrogen gas for 30 minutes.

  • The reaction vessel is sealed and irradiated with a 254 nm UV lamp at room temperature for 24 hours with continuous stirring.

  • The solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the ortho and para isomers and any unreacted starting material.

Photo_Fries_Workflow A Dissolve Phenyl Acetate in Benzene B Deoxygenate with N₂ A->B C Irradiate with UV light (254 nm) B->C D Remove Solvent C->D E Column Chromatography D->E F Isolate ortho and para Products E->F

Caption: Experimental Workflow for Photo-Fries Rearrangement.

Key Experiment 2: Thermal Fries Rearrangement of Phenyl Acetate (High Temperature)

Objective: To selectively synthesize o-hydroxyacetophenone from phenyl acetate via high-temperature thermal Fries rearrangement.

Materials:

  • Phenyl acetate (10.0 g, 73.5 mmol)

  • Anhydrous aluminum chloride (10.8 g, 81.0 mmol)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Hydrochloric acid (6 M)

  • Diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Anhydrous aluminum chloride is placed in a round-bottom flask equipped with a reflux condenser.

  • Phenyl acetate is added portion-wise to the aluminum chloride.

  • The reaction mixture is heated to 165 °C for 1 hour.

  • The reaction mixture is cooled in an ice bath and then slowly quenched by the addition of ice, followed by 6 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or recrystallization to yield o-hydroxyacetophenone.

Thermal_Fries_Workflow A Combine Phenyl Acetate and AlCl₃ B Heat to 165°C A->B C Quench with Ice and HCl B->C D Extract with Diethyl Ether C->D E Wash and Dry Organic Layer D->E F Purify by Distillation/Recrystallization E->F G Isolate ortho-Product F->G

Caption: Experimental Workflow for Thermal Fries Rearrangement.

Conclusion

Both the Photo-Fries and thermal Fries rearrangements are valuable tools for the synthesis of hydroxyaryl ketones. The choice between the two depends on the specific requirements of the synthesis. The Photo-Fries rearrangement offers a catalyst-free, milder alternative that may be suitable for substrates with sensitive functional groups. However, it often results in lower yields and a mixture of products. The thermal Fries rearrangement, while requiring harsh Lewis acid catalysts and careful temperature control, can provide high yields and excellent regioselectivity, making it a powerful method for targeted synthesis. Researchers should carefully consider the substrate, desired product, and scalability when selecting the appropriate Fries rearrangement for their synthetic endeavors.

Comparing yields of different hydroxyacetophenone synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of hydroxyacetophenones is a critical step in the creation of numerous pharmaceutical and specialty chemical products. These aromatic ketones serve as versatile intermediates, and the choice of synthetic methodology can significantly impact yield, purity, and overall process efficiency. This guide provides a comparative analysis of common methods for the synthesis of 2-hydroxyacetophenone, 3-hydroxyacetophenone, and 4-hydroxyacetophenone, supported by experimental data and detailed protocols.

Key Synthesis Methods and Yield Comparison

Several classical and modern synthetic routes are employed for the preparation of hydroxyacetophenone isomers. The most prominent among these are the Fries rearrangement of phenyl esters, direct Friedel-Crafts acylation of phenols, and multi-step syntheses commencing from nitro- or amino-substituted acetophenones. More contemporary approaches, such as microwave-assisted synthesis, offer significant advantages in terms of reaction time and yield. The Houben-Hoesch reaction provides a valuable route for the synthesis of polyhydroxylated acetophenones.

The selection of an appropriate method is often dictated by the desired isomer, available starting materials, and the scale of the reaction. The following table summarizes the reported yields for various synthetic approaches to the different isomers of hydroxyacetophenone.

IsomerSynthesis MethodStarting Material(s)Catalyst/ReagentsSolventTemperature (°C)TimeYield (%)
2-Hydroxyacetophenone Fries RearrangementPhenyl acetateAlCl₃Ionic Liquid120-1601.5 h~58-67
Friedel-Crafts AcylationPhenol, Acetyl chlorideAlCl₃Nitrobenzene-4 hortho/para mixture
BiocatalyticRacemic styrene oxideEngineered enzymesGrowth medium---
3-Hydroxyacetophenone From 3-Nitroacetophenone3-NitroacetophenoneFe powder, H₂O, then H₂SO₄, NaNO₂Water, Methanol9510 h (reduction)>92 (overall)
Diazotization/Hydrolysis3-AminoacetophenoneH₂SO₄, NaNO₂, H₂OWater<10 then >90-78-82
Microwave-assisted Demethylation3-MethoxyacetophenoneIonic Liquid---~94
4-Hydroxyacetophenone Fries RearrangementPhenyl acetateTrifluoromethanesulfonic acid-00.5 hHigh
Fries RearrangementPhenyl acetateAlCl₃Nitromethane-10 to RT3 h92
Friedel-Crafts AcylationPhenol, Acetic anhydrideHF-30-9510-300 minHigh selectivity
Microwave-assisted AcylationPhenol, Acetic acidH₃PO₄, P₂O₅Solvent-free-2 minHigh
2,4,6-Trihydroxyacetophenone Houben-Hoesch ReactionPhloroglucinol, AcetonitrileZnCl₂, HClDiisopropyl ether07 h96.2

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below to facilitate replication and adaptation in a laboratory setting.

Synthesis of 4-Hydroxyacetophenone via Fries Rearrangement

This two-step protocol first involves the synthesis of phenyl acetate, which is then rearranged to 4-hydroxyacetophenone.

Step 1: Preparation of Phenyl Acetate [1]

  • To a 25 mL round-bottom flask, add phenol (1.20 g) and a 4 M aqueous solution of NaOH (5 mL). Swirl the flask until the phenol dissolves.

  • Add a magnetic stirrer bar and ice-chilled water (8 mL).

  • While stirring at room temperature, add acetic anhydride (1.5 mL) dropwise.

  • Continue stirring for 5 minutes after the addition is complete.

  • Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution (25 mL) followed by a saturated sodium chloride solution (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield phenyl acetate.

Step 2: Fries Rearrangement to 4-Hydroxyacetophenone [1]

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C in an ice bath.

  • To the cooled acid, add phenyl acetate (50 µL) and stir the mixture at 0 °C for 30 minutes.

  • Carefully add the reaction mixture to a beaker containing approximately 25 mL of an ice-water slurry.

  • Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 15 mL).

  • Wash the combined organic extracts with a saturated sodium chloride solution (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-hydroxyacetophenone as a solid. The product can be further purified by recrystallization from toluene.

Synthesis of 3-Hydroxyacetophenone from 3-Nitroacetophenone

This procedure involves the reduction of the nitro group followed by diazotization and hydrolysis.[2][3][4]

Step 1: Reduction of 3-Nitroacetophenone

  • In a reaction vessel, combine 38 parts by weight of 3-nitroacetophenone and 37 parts by weight of water.

  • Add iron powder and heat the mixture to 95°C for 10 hours with stirring.

  • Add methanol and continue stirring.

  • Centrifuge the mixture to remove the precipitate, yielding a solution of 3-aminoacetophenone.

Step 2: Diazotization and Hydrolysis

  • Transfer the 3-aminoacetophenone solution to a diazonium kettle and add 7 parts by weight of 98% sulfuric acid.

  • Cool the mixture to 8°C.

  • Slowly add a 6 parts by weight aqueous solution of sodium nitrite over 1.5 hours to form the diazonium salt.

  • In a separate hydrolysis kettle, heat 17 parts by weight of water to 95°C.

  • Slowly add the diazonium salt solution to the hot water.

  • After the addition is complete, cool the mixture to allow the 3-hydroxyacetophenone to crystallize.

  • Collect the solid product by filtration and dry to obtain the pure product. This method is reported to have an overall yield exceeding 92%.[4]

Synthesis of 2',4',6'-Trihydroxyacetophenone via Houben-Hoesch Reaction

This method is particularly effective for the synthesis of polyhydroxylated acetophenones.[5][6]

  • In a flask equipped for the introduction of a gas, combine well-dried phloroglucinol (250 g), anhydrous acetonitrile (365 mL), diisopropyl ether (838 mL), and finely powdered fused zinc chloride (49.5 g).

  • Cool the mixture in an ice-salt bath to 0°C.

  • Pass a stream of dry HCl gas through the stirred solution for 7 hours.

  • Allow the flask to stand in a refrigerator overnight.

  • Decant the ether to separate the bulky orange-yellow precipitate of the ketimine hydrochloride and wash the precipitate with diisopropyl ether.

  • Transfer the solid to a round-bottom flask, add 2.5 L of distilled water, and reflux the mixture for 2 hours.

  • Cool the mixture to room temperature and allow it to stand overnight.

  • Collect the resulting pale yellow needles of 2',4',6'-trihydroxyacetophenone by filtration and dry under vacuum. The reported yield for this procedure is 96.2%.[5]

Microwave-Assisted Synthesis of 4-Hydroxyacetophenone

This solvent-free method offers a rapid and efficient route to 4-hydroxyacetophenone.[7]

  • In a 50 mL round-bottom flask, mix phenol (9.4 g), acetic acid (7.0 mL), 85% phosphoric acid (2 mL), and phosphorus pentoxide (0.9 g).

  • Place the flask in a domestic microwave oven and irradiate at a medium power level (e.g., 231 W) for 2 minutes.

  • After irradiation, allow the mixture to cool. The product can then be isolated and purified by standard techniques such as recrystallization.

Reaction Workflows

The following diagrams illustrate the logical flow of the key synthetic methods described.

Fries_Rearrangement cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement Phenol Phenol PhenylAcetate Phenyl Acetate Phenol->PhenylAcetate Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->PhenylAcetate Reaction Base Base (e.g., NaOH) Base->PhenylAcetate Reaction LewisAcid Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., TFMSA) Hydroxyacetophenone o/p-Hydroxyacetophenone PhenylAcetate->Hydroxyacetophenone Rearrangement LewisAcid->Hydroxyacetophenone Rearrangement Nitro_Reduction_Diazotization cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization & Hydrolysis Nitroacetophenone 3-Nitroacetophenone Aminoacetophenone 3-Aminoacetophenone Nitroacetophenone->Aminoacetophenone Reduction ReducingAgent Reducing Agent (e.g., Fe/H₂O) ReducingAgent->Aminoacetophenone Reduction DiazotizingAgent Diazotizing Agent (NaNO₂/H₂SO₄) DiazoniumSalt Diazonium Salt Intermediate Aminoacetophenone->DiazoniumSalt Diazotization DiazotizingAgent->DiazoniumSalt Diazotization Hydroxyacetophenone 3-Hydroxyacetophenone DiazoniumSalt->Hydroxyacetophenone Hydrolysis Water Water (Hydrolysis) Water->Hydroxyacetophenone Hydrolysis Houben_Hoesch cluster_reaction Houben-Hoesch Reaction Phenol Polyhydroxyphenol (e.g., Phloroglucinol) Ketimine Ketimine Hydrochloride Intermediate Phenol->Ketimine Condensation Nitrile Nitrile (e.g., Acetonitrile) Nitrile->Ketimine Condensation Catalyst Lewis Acid (ZnCl₂) & HCl Catalyst->Ketimine Condensation Product Hydroxyaryl Ketone Ketimine->Product Hydrolysis Water Water (Hydrolysis) Water->Product Hydrolysis

References

Comparative Guide to Analytical Methods for the Validation of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of suitable analytical methods for the quantitative determination of 2-Acetyl-4-methylphenyl benzoate. The methodologies discussed are based on established analytical techniques for similar aromatic esters and phenolic compounds, providing a framework for researchers, scientists, and drug development professionals to establish a validated analytical procedure.

Introduction to Analytical Approaches

The analysis of this compound, an aromatic ester, can be effectively achieved using chromatographic techniques. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The two primary recommended methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). This guide will compare these two approaches.

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic esters.[1][2] A reversed-phase HPLC method is proposed for the routine analysis of this compound.

2.1. Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.[2]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v) is a common starting point for similar analytes.[3] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at a wavelength of 254 nm is suitable for aromatic compounds with a benzene ring.[3]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a known concentration (e.g., 100 µg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[3]

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.[3]

2.2. Validation Parameters for HPLC Method

The following table summarizes the typical performance characteristics for a validated HPLC method for an aromatic ester, presented here as a hypothetical example for this compound.

ParameterTypical Performance
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Specificity No interference from blank/placebo

2.3. Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Outcome prep_sample Sample Preparation hplc_analysis HPLC Analysis prep_sample->hplc_analysis prep_std Standard Preparation prep_std->hplc_analysis linearity Linearity hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision hplc_analysis->precision specificity Specificity hplc_analysis->specificity lod_loq LOD & LOQ hplc_analysis->lod_loq report Validation Report linearity->report accuracy->report precision->report specificity->report lod_loq->report

Caption: Workflow for the validation of an HPLC analytical method.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile compounds. For phenolic esters, derivatization may sometimes be employed to improve chromatographic properties, though direct analysis is often feasible.[5][6][7]

3.1. Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating a wide range of compounds.[8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent like dichloromethane or ethyl acetate to a known concentration.

  • Standard Preparation: Prepare a stock solution of the reference standard in the same solvent and dilute to create calibration standards.

3.2. Validation Parameters for GC-MS Method

The following table presents hypothetical performance characteristics for a validated GC-MS method for this compound.

ParameterTypical Performance
Linearity (R²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Specificity High (based on mass spectral data)

3.3. Logical Relationship for Method Selection

Method_Selection cluster_analyte Analyte Properties cluster_requirements Analytical Requirements cluster_methods Analytical Methods volatility Volatility hplc HPLC-UV volatility->hplc gcms GC-MS volatility->gcms thermal_stability Thermal Stability thermal_stability->hplc thermal_stability->hplc sensitivity Required Sensitivity sensitivity->hplc sensitivity->gcms identification Need for Identification identification->hplc identification->gcms

Caption: Logical considerations for selecting an analytical method.

Comparison of HPLC and GC-MS

FeatureHPLC-UVGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Sensitivity Good, but generally lower than GC-MS in SIM mode.Very high, especially in SIM mode.
Specificity Moderate; relies on retention time and UV spectrum.High; provides structural information from mass fragmentation patterns.
Sample Preparation Generally straightforward; dissolution in mobile phase.May require derivatization for some compounds to improve volatility.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Throughput Can be high with modern UPLC systems.Can be comparable, but may have longer run times depending on the temperature program.

Conclusion

For routine quality control and assay of this compound, HPLC-UV is a reliable, cost-effective, and robust method that can be readily validated. It offers sufficient sensitivity and specificity for most applications.

GC-MS serves as an excellent alternative and confirmatory technique. Its superior sensitivity and high specificity make it ideal for trace-level analysis, impurity profiling, and definitive identification of the analyte. The choice between the two methods should be guided by the specific analytical requirements, such as the need for structural confirmation, the concentration levels of the analyte, and the available resources.

References

A Comprehensive Guide to Cross-Referencing Experimental NMR Data with Literature Values

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate verification of chemical structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, and the ability to confidently compare experimentally acquired data with established literature values is a critical skill. This guide provides a systematic approach to this comparison, emphasizing best practices, data presentation, and detailed experimental protocols to ensure robust and reliable structural elucidation.

Data Presentation: A Comparative Analysis

Effective comparison begins with clear and organized data. When cross-referencing your experimental NMR data with literature reports, it is crucial to present the information in a structured format that facilitates direct comparison. The following tables provide a template for summarizing and comparing key NMR parameters.

Table 1: 1H NMR Data Comparison

Proton Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)[1] Experimental Multiplicity Literature Multiplicity[1] Experimental Coupling Constant (J, Hz) Literature Coupling Constant (J, Hz)[1] Deviation (Δδ, ppm)
H-17.287.30dd8.18.0-0.02
H-26.896.91dd8.18.0-0.02
H-47.988.00ss---0.02
OCH₃3.853.85ss--0.00
Example Data

Table 2: 13C NMR Data Comparison

Carbon Assignment Experimental Chemical Shift (δ, ppm) Literature Chemical Shift (δ, ppm)[1] Deviation (Δδ, ppm)
C-1129.8130.0-0.2
C-2114.2114.3-0.1
C-3163.1163.2-0.1
C-4125.5125.6-0.1
C=O190.5190.7-0.2
OCH₃55.555.50.0
Example Data

Note on Acceptable Deviations:

  • 1H NMR: Chemical shifts can be influenced by factors such as solvent, temperature, and pH.[2] Deviations of up to 0.05 ppm are often considered acceptable, though larger variations may occur, especially for protons involved in hydrogen bonding.[2]

  • 13C NMR: These spectra are generally less sensitive to minor environmental changes than 1H NMR.[2] Deviations of up to 0.5 ppm are typically acceptable.

  • Coupling Constants (J): These values should be very close to literature values, as they are less affected by environmental factors.[2]

Experimental Protocols: Ensuring Data Integrity

The reproducibility of NMR data is highly dependent on the experimental conditions. When comparing your data to the literature, it is essential to either replicate the reported conditions as closely as possible or to understand how differences in protocol might affect the results.

Sample Preparation
  • Solvent: Use the same deuterated solvent as reported in the literature. Common solvents include CDCl₃, DMSO-d₆, and D₂O. If the literature does not specify the solvent, CDCl₃ is a common default for non-polar compounds, while DMSO-d₆ or methanol-d₄ are often used for more polar molecules. Note that residual solvent peaks can be used for rough referencing.[3]

  • Concentration: While minor variations in concentration are often negligible, highly concentrated samples can lead to peak shifting and broadening. Aim for a concentration within the range of 5-20 mg/mL for small molecules.

  • Internal Standard: For precise chemical shift referencing, the use of an internal standard is recommended by IUPAC.[3] Tetramethylsilane (TMS) is the universal primary reference for organic solvents, while sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used for aqueous solutions.[3]

NMR Data Acquisition
  • Spectrometer Frequency: Note the field strength of the NMR spectrometer used (e.g., 400 MHz, 600 MHz). While chemical shifts (in ppm) are independent of the field strength, the resolution and the appearance of multiplets can differ.[4]

  • Temperature: If the literature specifies a temperature for the NMR experiment, it should be matched. Temperature variations can affect the chemical shifts of exchangeable protons (e.g., -OH, -NH).[2]

  • Acquisition Parameters: For standard 1D 1H and 13C NMR, default acquisition parameters are often sufficient. However, for more complex molecules or when comparing with high-quality literature data, it may be necessary to optimize parameters such as relaxation delay and number of scans.

  • 2D NMR Experiments: For unambiguous structure confirmation, especially for novel or complex molecules, acquiring 2D NMR spectra (e.g., COSY, HSQC, HMBC) is highly recommended.[5] These experiments provide crucial connectivity information that can help resolve ambiguities.[6]

Data Processing
  • Referencing: Properly reference your spectra. If an internal standard is not used, the residual solvent peak can be used as a secondary reference.[3] Ensure you are using the correct reference value for the solvent and nucleus.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain symmetrical peaks and apply a baseline correction to ensure accurate integration.

Workflow for Cross-Referencing NMR Data

The following diagram illustrates a systematic workflow for comparing experimental NMR data with literature values. This process is designed to be a logical progression from data acquisition to final structure confirmation.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Retrieval cluster_comparison Comparative Analysis cluster_conclusion Conclusion exp_sample_prep Sample Preparation (Solvent, Concentration, Standard) exp_nmr_acq NMR Data Acquisition (1D & 2D Experiments) exp_sample_prep->exp_nmr_acq exp_data_proc Data Processing (Referencing, Phasing, Baseline Correction) exp_nmr_acq->exp_data_proc compare_data Tabulate & Compare Data (Chemical Shifts, Multiplicities, Coupling Constants) exp_data_proc->compare_data lit_search Search Scientific Databases (e.g., SciFinder, Reaxys, PubChem) lit_extract Extract NMR Data & Experimental Conditions lit_search->lit_extract lit_extract->compare_data analyze_dev Analyze Deviations compare_data->analyze_dev match Structure Confirmed (Deviations within acceptable limits) analyze_dev->match Match no_match Structure Discrepancy (Significant deviations observed) analyze_dev->no_match No Match further_investigation Further Investigation Required (Re-run experiments, consider alternative structures) no_match->further_investigation

Caption: Workflow for comparing experimental NMR data with literature values.

Addressing Discrepancies

When significant deviations between your experimental data and literature values are observed, a systematic investigation is necessary:

  • Verify Experimental Parameters: Double-check your sample preparation and data acquisition parameters against the literature report.[5]

  • Re-process the Data: Ensure that your data was processed correctly, particularly with respect to referencing.

  • Consider Environmental Effects: Evaluate if differences in solvent, pH, or temperature could account for the observed shifts.[2]

  • Structural Isomers: Be aware of the possibility of having synthesized a structural isomer of the target compound. 2D NMR data is often crucial for distinguishing between isomers.[7]

  • Literature Errors: In some cases, the published literature may contain errors. If you are confident in your experimental data and have ruled out other possibilities, you may have identified an error in the original report. The availability of raw NMR data (FIDs) in modern publications can help in re-analyzing and verifying reported structures.[4]

By following this structured approach, researchers can confidently and accurately cross-reference their NMR data, leading to reliable structural verification and advancing the pace of drug discovery and development.

References

A Researcher's Guide to Isomeric Purity in the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the Fries rearrangement is a valuable tool for the synthesis of hydroxyaryl ketones, crucial intermediates in the production of numerous pharmaceuticals. This organic reaction, involving the rearrangement of a phenolic ester, is renowned for its ortho- and para-selectivity.[1][2][3][4] Achieving high isomeric purity is often a critical goal, and this guide provides a comparative analysis of the factors influencing the product distribution, supported by experimental data.

The regioselectivity of the Fries rearrangement is primarily dictated by reaction conditions, most notably temperature and the choice of solvent.[3][5] Generally, lower reaction temperatures tend to favor the formation of the para-isomer, a result of kinetic control.[1][3][6] Conversely, higher temperatures promote the formation of the thermodynamically more stable ortho-isomer, which is often stabilized through the formation of a bidentate complex with the Lewis acid catalyst.[1][3] The polarity of the solvent also plays a significant role; non-polar solvents typically favor the ortho-product, whereas an increase in solvent polarity tends to yield a higher proportion of the para-product.[1][5]

Comparative Analysis of Reaction Conditions on Isomeric Purity

The following table summarizes experimental data from various studies, illustrating the impact of different reaction parameters on the ortho/para isomer ratio of the products of the Fries rearrangement.

SubstrateCatalyst (molar ratio)SolventTemperature (°C)Time (h)Ortho/Para RatioTotal Yield (%)Reference
Phenyl acetateAlCl₃ (2.5)None160-170Not specified1.4:191
Phenyl acetatep-Toluenesulfonic acidNoneNot specifiedNot specified9:1Not specified
Phenyl benzoateAlCl₃ (5)Nitromethane-10 to room temp.3Predominantly paraModerate to good[1][7]
2-Fluorophenyl acetateAlCl₃ (1.5)Monochlorobenzene100Not specified2.84:1Not specified[8]
2-Fluorophenyl acetateAlCl₃ (1.5)Monochlorobenzene170Not specified1.72:162[8]
Phenyl p-substituted benzoatesAlCl₃Not specifiedNot specifiedNot specifiedHigh ortho/para ratioNot specified[9]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature, providing a practical framework for researchers.

General Procedure for the Fries Rearrangement of Phenyl Benzoate to para-Hydroxybenzophenone[1][9]
  • Esterification: A mixture of phenol (0.5 g, 5.3 mmol) and benzoyl chloride (2.4 mL) is stirred in a 5% NaOH solution (10 mL) in an ice bath for 1.5 hours. The resulting precipitate of phenyl benzoate is washed with cold distilled water and dried.

  • Rearrangement: Phenyl benzoate (0.5 g, 2.52 mmol) is dissolved in nitromethane (8 mL) and cooled to -10 °C with stirring. A solution of anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL) is added dropwise over 15 minutes.

  • Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is then quenched by pouring it into ice-cold water. The product is extracted, and the solvent is evaporated.

  • Analysis: The product is purified and characterized by FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm the structure and assess isomeric purity.

Fries Rearrangement of Phenyl Acetate to Ortho- and Para-Hydroxyacetophenone[7]
  • Esterification: Phenol is reacted with acetic anhydride to produce phenyl acetate. The by-product, acetic acid, is removed by distillation.

  • Rearrangement: Phenyl acetate is reacted with anhydrous aluminum chloride in a 1:2.5 molar ratio at a temperature of 160-170 °C in the absence of a solvent.

  • Workup and Separation: The reaction mixture is hydrolyzed, and the ortho- and para-isomers are separated. The patent describes a method involving freezing and filtration to isolate the para-hydroxyacetophenone, followed by steam distillation and vacuum rectification to purify the ortho-hydroxyacetophenone.

  • Analysis: The identity and purity of the isolated isomers are confirmed by standard analytical techniques.

Visualizing the Fries Rearrangement

To further elucidate the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Fries_Rearrangement_Mechanism cluster_start Step 1: Formation of Acylium Ion cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_product Step 3: Rearomatization & Product Formation Phenolic_Ester Phenolic Ester Acylium_Ion Acylium Ion Intermediate Phenolic_Ester->Acylium_Ion Coordination & Cleavage Phenoxide_Complex Phenoxide-Lewis Acid Complex Phenolic_Ester->Phenoxide_Complex Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Phenolic_Ester Ortho_Attack Ortho Attack Acylium_Ion->Ortho_Attack Para_Attack Para Attack Acylium_Ion->Para_Attack Phenoxide_Complex->Ortho_Attack Phenoxide_Complex->Para_Attack Ortho_Intermediate Ortho Sigma Complex Ortho_Attack->Ortho_Intermediate Para_Intermediate Para Sigma Complex Para_Attack->Para_Intermediate Ortho_Product Ortho-Hydroxyaryl Ketone Ortho_Intermediate->Ortho_Product Proton Loss Para_Product Para-Hydroxyaryl Ketone Para_Intermediate->Para_Product Proton Loss

Caption: General mechanism of the Fries rearrangement.

Experimental_Workflow Start Start: Phenolic Ester & Lewis Acid Reaction Reaction under Controlled Temperature and Solvent Start->Reaction Quenching Quenching (e.g., with ice water) Reaction->Quenching Extraction Extraction of Crude Product Quenching->Extraction Separation Separation of Isomers (e.g., Distillation, Crystallization) Extraction->Separation Ortho_Isomer Ortho-Product Separation->Ortho_Isomer Para_Isomer Para-Product Separation->Para_Isomer Analysis Analysis (NMR, GC-MS, etc.) Ortho_Isomer->Analysis Para_Isomer->Analysis

Caption: Typical experimental workflow for Fries rearrangement.

References

Unveiling the Reactivity Landscape of Substituted Phenyl Benzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of ester compounds is paramount for predicting metabolic stability, designing prodrugs, and developing novel synthetic methodologies. This guide provides a comparative study of the reactivity of substituted phenyl benzoates, supported by experimental data, detailed protocols, and mechanistic visualizations.

The reactivity of phenyl benzoates, particularly their susceptibility to hydrolysis, is significantly influenced by the electronic nature of substituents on both the phenyl and benzoate rings. This principle is elegantly demonstrated through kinetic studies of their hydrolysis under various conditions.

Comparative Reactivity: A Quantitative Look

The effect of substituents on the rate of hydrolysis of phenyl benzoates can be quantified by comparing their second-order rate constants (k) under standardized conditions. The following table summarizes key kinetic data from studies on the alkaline hydrolysis of various substituted phenyl benzoates.

Substituent on Phenyl Ring (Leaving Group)Substituent on Benzoyl MoietySecond-Order Rate Constant (k) M⁻¹s⁻¹Reaction Conditions
4-NO₂HData not available in a single comparable studyAlkaline Hydrolysis
3,4-(NO₂)₂H98.980 mol% H₂O–20 mol% DMSO at 25.0 ± 0.1 °C[1]
4-COMeH3.2780 mol% H₂O–20 mol% DMSO at 25.0 ± 0.1 °C[1]
HHData not available in a single comparable studyAlkaline Hydrolysis
4-MeOH0.38980 mol% H₂O–20 mol% DMSO at 25.0 ± 0.1 °C[1]
4-NO₂4-NO₂Data not available in a single comparable studyAlkaline Hydrolysis
4-NO₂4-MeData not available in a single comparable studyAlkaline Hydrolysis

Key Observations:

  • Electron-withdrawing groups on the phenyl (leaving group) moiety dramatically increase the rate of hydrolysis. As seen in the table, the rate constant decreases significantly as the substituent on the phenyl ring changes from the strongly electron-withdrawing 3,4-dinitro group to the electron-donating methoxy group.[1] This is because electron-withdrawing groups stabilize the resulting phenoxide leaving group, making it a better leaving group.

  • Electron-withdrawing groups on the benzoyl moiety also accelerate hydrolysis. This is due to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups on the benzoyl moiety decrease the reaction rate.[2]

  • Hammett and Yukawa-Tsuno plots are valuable tools for correlating structure and reactivity. Linear correlations in these plots indicate a consistent reaction mechanism across a series of substituted compounds.[1][3][4] For the alkaline hydrolysis of aryl benzoates, the reaction is generally proposed to proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate.[1]

Experimental Protocols

Synthesis of Substituted Phenyl Benzoates (Schotten-Baumann Reaction)

This general procedure can be adapted for the synthesis of various substituted phenyl benzoates.[5][6][7][8]

Materials:

  • Substituted phenol

  • Substituted benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve the substituted phenol in a 10% NaOH solution in a conical flask.

  • Add the substituted benzoyl chloride to the flask.

  • Stopper the flask and shake vigorously for 15-20 minutes. The product, a solid phenyl benzoate, will precipitate out.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to obtain pure crystals of the substituted phenyl benzoate.

  • The purity of the product can be assessed using techniques like Thin Layer Chromatography (TLC).[5]

Kinetic Measurement of Phenyl Benzoate Hydrolysis

The rate of hydrolysis can be monitored spectrophotometrically by observing the formation of the corresponding phenoxide ion.[3][9][10]

Materials:

  • Substituted phenyl benzoate

  • Buffer solution of desired pH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the substituted phenyl benzoate in a suitable solvent (e.g., acetonitrile).

  • Prepare a buffered aqueous solution at the desired pH for the hydrolysis reaction.

  • Initiate the reaction by adding a small aliquot of the phenyl benzoate stock solution to the buffer in a cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the λmax of the resulting phenoxide ion over time. For example, the release of 4-nitrophenol from the hydrolysis of 4-nitrophenyl benzoate can be monitored at around 400-413 nm.[3][9]

  • The pseudo-first-order rate constant can be determined by plotting the natural logarithm of the change in absorbance versus time. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the base.[11]

Mechanistic Insights

The alkaline hydrolysis of phenyl benzoates typically proceeds through a nucleophilic acyl substitution mechanism. The following diagram illustrates the key steps involved.

References

A Researcher's Guide to Synthesis Efficiency: Benchmarking Automated Platforms

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced world of drug discovery and development, the efficiency of chemical synthesis is a critical determinant of project timelines and costs. The proliferation of automated synthesis platforms offers researchers a powerful toolkit to accelerate the design-make-test-analyze cycle. However, choosing the right platform requires a clear understanding of their comparative performance. This guide provides an objective comparison of different synthesis methodologies and platforms, supported by published experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Small Molecule Synthesis: Batch vs. Continuous Flow Chemistry

The synthesis of small molecule drug candidates has traditionally been performed in batch reactors. However, continuous flow chemistry has emerged as a powerful alternative, offering significant advantages in terms of process control, safety, and scalability.

ParameterBatch ChemistryContinuous Flow ChemistryPublished Data Highlights
Reaction Time Can be lengthy, especially for multi-step syntheses.Often significantly reduced due to efficient mixing and heat transfer. Can be further shortened by superheating solvents under pressure.[1][2][3]A Claisen condensation that took 3 hours in batch was completed in 22 minutes in a flow reactor with a higher yield (74% vs. 60%).[3]
Yield Can be variable and lower, especially during scale-up.Generally higher and more consistent due to precise control over reaction parameters.[1][4]An integrated flow synthesis and purification process for biphenyl resulted in a ~60% higher isolated yield compared to the discontinuous approach.[5]
Purity/Selectivity Can be challenging to control, often requiring extensive purification.Improved selectivity due to rapid mixing and precise temperature control, minimizing side reactions.[1]A study on a lithium-halogen exchange reaction demonstrated improved yield and selectivity with a flow chemistry platform.[6]
Scalability Scale-up can be challenging and non-linear.More straightforward to scale by running the system for longer or by numbering-up (running multiple reactors in parallel).[4]A key advantage highlighted in multiple sources.[4]
Safety Handling of hazardous reagents and exothermic reactions can be risky at scale.Inherently safer due to the small reaction volumes at any given time, allowing for better control of exotherms and the use of hazardous reagents.[1][4]Enables the safe use of highly reactive organometallic reagents.[3]
Reagent Consumption Can be high, especially during optimization.Reduced reagent consumption due to smaller reaction volumes and rapid optimization cycles.[1][2]

Peptide Synthesis: A Comparison of Automated Synthesizers

Solid-phase peptide synthesis (SPPS) is the dominant methodology for automated peptide synthesis.[7] Several commercial synthesizers are available, each with unique features and performance characteristics.

ParameterCEM Liberty Blue™CEM Liberty PRIME™General SPPS
Synthesis Time (per amino acid) ~4 minutes[8]~2 minutes[7]Varies significantly with protocol.
Purity (Crude) High purity achievable.[7]Excellent purity reported.[9]Generally ≥95% is achievable.[10]
Waste Generation Dramatically reduced compared to conventional methods.[7]Half the waste compared to the Liberty Blue system.[7]Can be a significant issue.
Technology Microwave-assisted SPPS[7][8]Microwave-assisted SPPS with one-pot coupling/deprotection[7]Various (e.g., conventional heating, microwave).
Published Example (Cyclorasin A) 3 hours 1 minute (75% purity)[9]2 hours (75% purity)[9]Not directly comparable.
Published Example (7-mer peptide) 2 hours 13 minutes (78% purity)[9]Not reported.Not directly comparable.

Oligonucleotide Synthesis: Throughput and Error Rates

Automated oligonucleotide synthesis is crucial for a wide range of applications, from PCR primers to gene synthesis. High throughput and low error rates are key performance indicators.

ParameterHigh-Throughput Column-Based SynthesizersMicroarray-Based Synthesis
Throughput Can synthesize 96 to 1536 oligonucleotides simultaneously. A 1536-channel synthesizer can produce over 3000 oligos per day.[11]Enables the synthesis of complex oligonucleotide libraries on a massive scale.
Synthesis Time A 20mer can be synthesized in about 10 hours on a 1536-channel synthesizer.[11] A 192-oligo synthesis takes about 3 hours.[12]Varies with platform and oligo length.
Coupling Efficiency Typically between 98.5% and 99.5%.[13] Step yields as high as 99.3% have been achieved.[11]Stepwise coupling yields are now comparable to solid-phase synthesis, approaching 99%.[11]
Error Rate Deletions are about 7 times more common than substitutions.[13] Error rates can be as low as one mutation per 200 base pairs.[14]Insertion errors due to stray light can be a significant factor.[11]
Yield Average step yield of 99.3% for a 17mer has been reported.[11]Final average yields approach 99%.[11]

Experimental Protocols

To facilitate the independent benchmarking of synthesis platforms, detailed experimental protocols are essential. Below are generalized methodologies for comparing the efficiency of different synthesis systems.

Protocol 1: Benchmarking Small Molecule Synthesis (Batch vs. Flow)
  • Reaction Selection: Choose a well-characterized reaction with a known yield and purity profile (e.g., a Suzuki coupling or a Claisen condensation).

  • Batch Synthesis:

    • Set up the reaction in a standard round-bottom flask with magnetic stirring and temperature control.

    • Add reagents in a stoichiometric ratio as per the established protocol.

    • Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction and perform a standard work-up and purification (e.g., extraction, column chromatography).

    • Characterize the final product and calculate the isolated yield and purity (e.g., by NMR, LC-MS).

  • Flow Synthesis:

    • Set up the flow chemistry system with the appropriate reactor type, pumps, and back-pressure regulator.

    • Prepare stock solutions of the reagents at known concentrations.

    • Pump the reagent solutions into the reactor at controlled flow rates to achieve the desired residence time and stoichiometry.

    • Maintain the reactor at the same temperature as the batch reaction.

    • Collect the output from the reactor after it has reached a steady state.

    • Perform the same work-up and purification procedure as for the batch reaction.

    • Characterize the final product and calculate the isolated yield and purity.

  • Data Comparison: Tabulate and compare the reaction time, isolated yield, purity, and any other relevant metrics (e.g., reagent consumption, waste generated) for both methods.

Protocol 2: Benchmarking Automated Peptide Synthesizers
  • Peptide Selection: Choose a standard peptide sequence of moderate length (e.g., 10-15 amino acids) with a known difficulty level.

  • Synthesis Setup:

    • For each synthesizer to be tested, use the same batch of resin and Fmoc-protected amino acids.

    • Program each synthesizer with its standard synthesis protocol for the chosen peptide sequence. If possible, use comparable protocols (e.g., similar coupling reagents, deprotection times).

  • Synthesis Execution:

    • Initiate the automated synthesis on each platform.

    • Record the total synthesis time.

    • Upon completion, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

  • Analysis and Purification:

    • Analyze a small aliquot of the crude peptide from each synthesizer by analytical RP-HPLC to determine the crude purity.

    • Purify the remaining crude peptide using preparative RP-HPLC under identical conditions.

    • Calculate the isolated yield of the purified peptide.

    • Confirm the identity of the purified peptide by mass spectrometry.

  • Data Comparison: Create a table to compare the synthesis time, crude purity, isolated yield, and solvent/reagent consumption for each synthesizer.

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Synthesis Stage cluster_1 Analysis & Purification Stage Reagent Prep Reagent Prep Automated Synthesis Automated Synthesis Reagent Prep->Automated Synthesis Cleavage & Deprotection Cleavage & Deprotection Automated Synthesis->Cleavage & Deprotection Crude Analysis (LC-MS) Crude Analysis (LC-MS) Automated Synthesis->Crude Analysis (LC-MS) Cleavage & Deprotection->Crude Analysis (LC-MS) Purification (HPLC) Purification (HPLC) Crude Analysis (LC-MS)->Purification (HPLC) Final QC (LC-MS, NMR) Final QC (LC-MS, NMR) Purification (HPLC)->Final QC (LC-MS, NMR) Purification (HPLC)->Final QC (LC-MS, NMR) Data Comparison Data Comparison Final QC (LC-MS, NMR)->Data Comparison

A generalized workflow for benchmarking synthesis efficiency.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Differentiation, Survival Proliferation, Differentiation, Survival Transcription Factors->Proliferation, Differentiation, Survival

A simplified diagram of the MAPK/ERK signaling pathway.

References

A Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a powerful tool in organic synthesis for the preparation of hydroxyaryl ketones from phenolic esters. This reaction, catalyzed by Lewis or Brønsted acids, proceeds via the migration of an acyl group to the ortho and para positions of the aromatic ring.[1] The regioselectivity of this rearrangement is a critical aspect for synthetic chemists, as it dictates the final product distribution. This guide provides a comprehensive comparison of the factors influencing ortho versus para selectivity for various substrates, supported by experimental data and detailed methodologies.

Factors Influencing Ortho vs. Para Selectivity

The ortho/para product ratio in the Fries rearrangement is primarily governed by a delicate interplay of reaction parameters, with temperature and solvent polarity being the most influential.

  • Temperature: Lower reaction temperatures (typically below 60°C) generally favor the formation of the para isomer, which is considered the kinetic product.[2] Conversely, higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho isomer.[2] The increased stability of the ortho isomer is attributed to the formation of a chelate between the Lewis acid catalyst and the proximate hydroxyl and carbonyl groups.[3]

  • Solvent Polarity: The polarity of the solvent plays a significant role in directing the selectivity. Non-polar solvents tend to favor the formation of the ortho product.[3] In contrast, polar solvents preferentially solvate the intermediate acylium cation, facilitating its migration to the less sterically hindered para position, thus favoring the para product.[3]

  • Substituent Effects: The electronic nature of substituents on the aryl ester can also influence the reaction. Electron-donating groups on the phenol generally enhance the reaction rate, while electron-withdrawing groups can deactivate the ring and hinder the rearrangement.[4] The position of these substituents can also sterically direct the incoming acyl group. For instance, a substituent at the para position will inherently lead to ortho-acylation.

Experimental Data: Ortho vs. Para Product Ratios

The following table summarizes the observed ortho/para selectivity for the Fries rearrangement of various substrates under different experimental conditions. This data highlights the practical implications of the factors discussed above.

SubstrateCatalystSolventTemperature (°C)Ortho:Para RatioReference
Phenyl acetateAlCl₃Nitrobenzene25Predominantly Para[2]
Phenyl acetateAlCl₃Nitrobenzene165Predominantly Ortho[2]
p-Tolyl acetateAlCl₃NitrobenzeneNot specifiedExclusively Ortho[5]
o-Tolyl acetateAlCl₃NitrobenzeneNot specifiedMainly Para[5]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1002.84:1[6]
2-Fluorophenyl acetateAlCl₃Monochlorobenzene1701.72:1[6]
2-Chlorophenyl acetateAlCl₃None160-180Expected products with traces of others[7]
2-Bromophenyl acetateAlCl₃None140Mixture of up to 8 components[7]
1-Naphthyl acetateAlCl₃Nitrobenzene100Product: 1-acetyl-2-naphthol[8]

Experimental Protocols

Below are representative experimental protocols for the Fries rearrangement, illustrating the practical application of the principles discussed.

General Procedure for Lewis Acid-Catalyzed Fries Rearrangement

Materials:

  • Aryl ester (e.g., Phenyl acetate)

  • Anhydrous Lewis acid (e.g., Aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., Nitrobenzene, Monochlorobenzene, or no solvent)

  • Hydrochloric acid (HCl), dilute

  • Ice

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux, stirring, and extraction.

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with the anhydrous Lewis acid (typically 1.1 to 2.5 equivalents).

  • Addition of Reactants: The anhydrous solvent (if any) is added, and the mixture is cooled in an ice bath. The aryl ester is then added dropwise with vigorous stirring.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to the desired temperature and heated under reflux for the specified time (this will vary depending on the substrate and desired product).

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

  • Extraction: The aqueous mixture is extracted several times with an organic solvent.

  • Purification: The combined organic extracts are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation, recrystallization, or column chromatography, to separate the ortho and para isomers.

Example: Selective Preparation of p-Hydroxyacetophenone

To favor the formation of the para isomer of hydroxyacetophenone from phenyl acetate, the reaction should be carried out at a low temperature.

  • Substrate: Phenyl acetate

  • Catalyst: Aluminum chloride

  • Solvent: Nitrobenzene

  • Temperature: 25°C

The general procedure is followed, maintaining the reaction temperature at 25°C for several hours.

Example: Selective Preparation of o-Hydroxyacetophenone

To favor the formation of the ortho isomer, a higher reaction temperature is employed.

  • Substrate: Phenyl acetate

  • Catalyst: Aluminum chloride

  • Solvent: Nitrobenzene

  • Temperature: 165°C

The general procedure is followed, with the reaction mixture being heated to 165°C.

Reaction Mechanism and Selectivity Pathway

The widely accepted mechanism for the Fries rearrangement involves the formation of an acylium carbocation intermediate through the coordination of the Lewis acid to the ester.[1] This electrophile then attacks the aromatic ring. The factors influencing ortho versus para selectivity can be visualized as a branching pathway determined by kinetic and thermodynamic control.

Fries_Rearrangement_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products ArylEster Aryl Ester Complex Aryl Ester-Lewis Acid Complex ArylEster->Complex LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex AcyliumIon Acylium Carbocation Intermediate Complex->AcyliumIon Rearrangement OrthoProduct Ortho-Hydroxyaryl Ketone AcyliumIon->OrthoProduct Electrophilic Aromatic Substitution ParaProduct Para-Hydroxyaryl Ketone AcyliumIon->ParaProduct Electrophilic Aromatic Substitution

Caption: General workflow of the Fries rearrangement.

The decision point for ortho versus para substitution is influenced by the reaction conditions, as depicted in the following diagram.

Selectivity_Factors cluster_conditions Reaction Conditions cluster_control Control Pathway cluster_products Favored Product AcyliumIon Acylium Carbocation Intermediate Thermodynamic Thermodynamic Control AcyliumIon->Thermodynamic Kinetic Kinetic Control AcyliumIon->Kinetic HighTemp High Temperature (> 160°C) HighTemp->Thermodynamic LowTemp Low Temperature (< 60°C) LowTemp->Kinetic NonPolarSolvent Non-polar Solvent NonPolarSolvent->Thermodynamic PolarSolvent Polar Solvent PolarSolvent->Kinetic OrthoProduct Ortho Isomer Thermodynamic->OrthoProduct ParaProduct Para Isomer Kinetic->ParaProduct

Caption: Factors influencing ortho vs. para selectivity.

References

A Spectroscopic Showdown: Distinguishing Fries Rearrangement Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic signatures of ortho- and para-hydroxyacetophenone, the common products of the Fries rearrangement of phenyl acetate, is crucial for researchers in organic synthesis and drug development. This guide provides a comprehensive comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The Fries rearrangement is a versatile and widely studied organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[1][2][3] The reaction typically yields a mixture of ortho and para isomers, and distinguishing between these products is a critical step in reaction monitoring and product characterization. This guide offers a side-by-side spectroscopic comparison of o-hydroxyacetophenone and p-hydroxyacetophenone to facilitate their unambiguous identification.

Spectroscopic Data Comparison

The distinct substitution patterns of the ortho and para isomers give rise to unique spectroscopic fingerprints. The following tables summarize the key differences in their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)

Proton o-Hydroxyacetophenone Chemical Shift (ppm) p-Hydroxyacetophenone Chemical Shift (ppm)
-OH~12.0 (s, 1H)~6.0-8.0 (br s, 1H)
Aromatic CH6.8-7.7 (m, 4H)6.9 (d, 2H), 7.9 (d, 2H)
-COCH₃2.6 (s, 3H)2.5-2.6 (s, 3H)

Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)

Carbon o-Hydroxyacetophenone Chemical Shift (ppm) p-Hydroxyacetophenone Chemical Shift (ppm)
C=O~204~198
C-OH~162~161
Aromatic C~118-136~115-131
C-COCH₃~118~130
-COCH₃~26~26

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode o-Hydroxyacetophenone p-Hydroxyacetophenone
O-H stretch3000-3400 (broad, intramolecular H-bond)3100-3600 (broad, intermolecular H-bond)
C=O stretch~1650~1684[4]
Aromatic C=C stretch~1600, ~1450~1600, ~1455[4]
C-O stretch~1240~1280
para-substitution-~848[4]

Table 4: Mass Spectrometry Data (Electron Ionization)

Parameter o-Hydroxyacetophenone p-Hydroxyacetophenone
Molecular Ion (M⁺)m/z 136m/z 136[5][6]
Key Fragment Ionsm/z 121 ([M-CH₃]⁺), 93, 65m/z 121 ([M-CH₃]⁺), 93, 65[5]

Experimental Protocols

Synthesis of o- and p-Hydroxyacetophenone via Fries Rearrangement[7][8]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add phenyl acetate (1 equivalent).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in portions with constant stirring.

  • Reaction: After the addition is complete, heat the reaction mixture in an oil bath at a low temperature (around 60°C) to favor the formation of the para isomer or at a high temperature (above 160°C) to favor the ortho isomer.[2]

  • Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The resulting crude product can be purified by column chromatography or steam distillation to separate the ortho and para isomers.[2]

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy [7][8][9]

  • Sample Preparation: Dissolve 5-20 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy [10][11][12][13]

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Place the sample in the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands and compare their positions and shapes to distinguish between the isomers.

Mass Spectrometry (MS) [14][15][16][17][18]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, most commonly electron ionization (EI), to generate charged molecular ions and fragment ions.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion.

  • Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

Visualization of the Fries Rearrangement Mechanism

The following diagram illustrates the widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement.

Fries_Rearrangement cluster_0 Step 1: Coordination of Lewis Acid cluster_1 Step 2: Formation of Acylium Ion cluster_2 Step 3: Electrophilic Aromatic Substitution cluster_3 Step 4: Rearomatization and Hydrolysis Phenyl_Acetate Phenyl Acetate Complex_1 Coordinated Complex Phenyl_Acetate->Complex_1 + AlCl₃ Lewis_Acid AlCl₃ Complex_1_2 Coordinated Complex Complex_1->Complex_1_2 Acylium_Ion Acylium Ion Complex_1_2->Acylium_Ion Phenoxide_Complex Aluminum Phenoxide Complex Complex_1_2->Phenoxide_Complex Acylium_Ion_2 Acylium Ion Acylium_Ion->Acylium_Ion_2 Phenoxide_Complex_2 Aluminum Phenoxide Complex Phenoxide_Complex->Phenoxide_Complex_2 Sigma_Complex_Ortho Ortho Sigma Complex Sigma_Complex_Para Para Sigma Complex Phenoxide_Complex_2->Sigma_Complex_Ortho + Acylium Ion (ortho attack) Phenoxide_Complex_2->Sigma_Complex_Para + Acylium Ion (para attack) Sigma_Complex_Ortho_2 Ortho Sigma Complex Sigma_Complex_Ortho->Sigma_Complex_Ortho_2 Sigma_Complex_Para_2 Para Sigma Complex Sigma_Complex_Para->Sigma_Complex_Para_2 Ortho_Product_Complex Ortho Product Complex Sigma_Complex_Ortho_2->Ortho_Product_Complex -H⁺ Para_Product_Complex Para Product Complex Sigma_Complex_Para_2->Para_Product_Complex -H⁺ Ortho_Product o-Hydroxyacetophenone Ortho_Product_Complex->Ortho_Product Hydrolysis Para_Product p-Hydroxyacetophenone Para_Product_Complex->Para_Product Hydrolysis

Caption: Fries Rearrangement Mechanism.

This guide provides a foundational framework for the spectroscopic differentiation of Fries rearrangement isomers. Researchers are encouraged to use this information in conjunction with their own experimental data for accurate and reliable compound identification.

References

A Comparative Guide to Verifying the Identity of Rearrangement Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of products resulting from chemical rearrangements is a critical step in synthesis and discovery. A rearrangement reaction, where the carbon skeleton or functional groups of a molecule are reorganized, can lead to a variety of structural isomers.[1] Verifying the exact structure of the obtained product is paramount for understanding reaction mechanisms and ensuring the efficacy and safety of new chemical entities.

This guide provides an objective comparison of the most powerful analytical techniques used for the structural elucidation of rearrangement products, supported by experimental considerations and data presentation guidelines.

Core Analytical Techniques: A Head-to-Head Comparison

The principal methods for identifying rearrangement products include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. Each technique offers unique insights into the molecular structure. Often, a combination of these methods is required for complete and confident characterization.[2][3]

Data Summary: Performance of Analytical Techniques

The following table summarizes the key performance characteristics of each technique in the context of identifying rearrangement products.

Parameter NMR Spectroscopy Mass Spectrometry X-ray Crystallography Infrared (IR) Spectroscopy
Information Obtained Connectivity (1D/2D NMR), relative stereochemistry (NOESY), dynamic processesMolecular weight, elemental composition (HRMS), fragmentation patternsAbsolute 3D structure, absolute configuration, bond lengths/anglesPresence/absence of functional groups
Sample Requirement 1-10 mg (standard), <50 µg (with cryoprobe)[4]ng to µgSingle, high-quality crystal (µg to mg)[5]~1-5 mg
Sample State SolutionSolid, Liquid, or Gas (requires ionization)Crystalline SolidSolid, Liquid, or Gas
Destructive? No[6]Yes (sample is consumed/fragmented)No (crystal is recovered)No
Key Advantage Unrivaled for determining the precise bonding framework (C-H skeleton) in solution.[6]High sensitivity and ability to determine molecular formula.[7]Provides unambiguous proof of structure and stereochemistry.[8][9]Fast, simple method to confirm functional group transformation.[10]
Key Limitation Complex spectra for large molecules, may not determine absolute configuration directly.Isomers can have identical mass and similar fragmentation, making them hard to distinguish.[11]The absolute requirement of a suitable single crystal, which can be difficult to grow.[12]Provides limited information on the overall molecular skeleton.

Workflow for Product Identification

A systematic approach is crucial when identifying an unknown product from a rearrangement reaction. The workflow typically involves purification followed by a series of spectroscopic and/or crystallographic analyses to build a complete structural picture.

H1 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (Direct C-H Bonds) H1->HSQC HMBC HMBC (Long-Range C-H Bonds) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

References

A Comparative Guide to the Quantitative Analysis of 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of potential analytical methodologies for the quantitative determination of 2-Acetyl-4-methylphenyl benzoate. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The experimental protocols and performance data presented are based on established methods for structurally similar aromatic esters and phenolic compounds, providing a solid foundation for method development and validation.

Introduction to this compound

This compound is an aromatic ester with potential applications in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This guide explores three common analytical techniques that can be adapted for its quantification.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic esters like this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase, followed by UV detection.Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity HighVery High (provides structural information)Low to Moderate (prone to interference from other absorbing compounds)
Sensitivity High (ng/mL to pg/mL)Very High (pg/mL to fg/mL)Moderate (µg/mL to ng/mL)
Sample Throughput ModerateModerateHigh
Instrumentation Cost Moderate to HighHighLow
Sample Preparation Simple filtration and dilution are often sufficient.[1]May require derivatization to increase volatility.[2][3]Minimal, typically dilution in a suitable solvent.
Typical Application Routine quality control, stability studies, and quantification in complex mixtures.[4][5]Trace analysis, impurity profiling, and structural confirmation.[4][6]Rapid, high-throughput screening and determination of total phenolic content.[7][8][9][10]

Experimental Protocols

The following sections detail the proposed experimental protocols for the quantitative analysis of this compound using HPLC, GC-MS, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of aromatic and phenolic compounds.[5][11]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size)[11]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound standard

  • Methanol (for sample preparation)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% TFA.[11] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[11]

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: 235 nm[11]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the peak area of the analyte.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Mobile_Phase Mobile Phase (ACN:H2O with TFA) HPLC_System HPLC System (C18 Column) Mobile_Phase->HPLC_System Standard_Sol Standard Solutions Standard_Sol->HPLC_System Sample_Sol Sample Preparation (Dissolve & Filter) Sample_Sol->HPLC_System Detection UV Detection (235 nm) HPLC_System->Detection Calibration Calibration Curve Detection->Calibration Concentration Determine Concentration Calibration->Concentration GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Sample_Prep Sample & Standard Preparation Derivatization Derivatization (Optional) Sample_Prep->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Integration) MS_Detection->Data_Analysis Quantify Quantification (Internal Standard) Data_Analysis->Quantify UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Determine_Lambda_Max Determine λmax Measure_Absorbance Measure Absorbance at λmax Determine_Lambda_Max->Measure_Absorbance Prepare_Standards Prepare Standards Prepare_Standards->Measure_Absorbance Prepare_Sample Prepare Sample Prepare_Sample->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Concentration Calibration_Curve->Calculate_Conc

References

Inter-laboratory Validation of 2-Acetyl-4-methylphenyl benzoate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of synthetic routes for 2-Acetyl-4-methylphenyl benzoate, a key intermediate in various chemical syntheses. The information presented here is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of different methodologies to support inter-laboratory validation efforts and process optimization.

Executive Summary

The synthesis of this compound is critical for various research and development applications. This document outlines a standard synthesis protocol and compares it with alternative methods derived from the synthesis of structurally related compounds. The primary route involves the esterification of 1-(2-Hydroxy-5-methylphenyl)ethanone with benzoyl chloride. Variations in catalysts, solvents, and reaction conditions from analogous syntheses are presented to provide a basis for methodological comparison and optimization.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the key quantitative data from the primary synthesis method and alternative approaches found in the synthesis of similar molecules. This allows for a direct comparison of yields, reaction times, and other critical parameters.

ParameterPrimary Method: EsterificationAlternative 1: Friedel-Crafts Acylation (Adapted)[1]Alternative 2: Oxidation (Adapted)[2]
Starting Materials 1-(2-Hydroxy-5-methylphenyl)ethanone, Benzoyl chloride2-Fluorotoluene, Acetyl chloride3,4-Dimethylacetophenone, Hydrogen peroxide
Catalyst/Reagent Pyridine (or other base)Aluminum trichloride or Ferric chlorideSodium tungstate, Rose bengal
Solvent Dichloromethane or ChloroformDichloromethane, Chloroform, or Carbon tetrachlorideAcetonitrile or Ethanol
Reaction Temperature 0°C to Room Temperature-5°C to 80°CRoom Temperature to 65°C
Reaction Time 2 - 4 hours2 - 8 hours~5 hours (dropwise addition) + insulation
Reported Yield Not specified in initial findings50.7% - 91% (for 4-fluoro-3-methylacetophenone)54% - 62% (for 2-methyl-4-acetylbenzoic acid)
Purification Method Aqueous work-up, ChromatographyAqueous work-up, Separation, Drying, Rotary evaporationExtraction, Recrystallization
Analysis TLC, NMR, Mass SpectrometryTLCHPLC

Experimental Protocols

Primary Synthesis Protocol: Esterification of 1-(2-Hydroxy-5-methylphenyl)ethanone

This protocol is based on the direct synthesis route for this compound.[3]

Materials:

  • 1-(2-Hydroxy-5-methylphenyl)ethanone

  • Benzoyl chloride

  • Pyridine (or a suitable non-nucleophilic base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-(2-Hydroxy-5-methylphenyl)ethanone (1 equivalent) in dry dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution and stir for 10 minutes.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve Reactant in DCM B Cool to 0°C A->B C Add Pyridine B->C D Add Benzoyl Chloride C->D E Warm to RT & Stir D->E F Monitor with TLC E->F G Quench with HCl F->G Reaction Complete H Aqueous Washes G->H I Dry & Concentrate H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K synthesis_pathway Reactant1 1-(2-Hydroxy-5-methylphenyl)ethanone Intermediate Activated Ester Intermediate Reactant1->Intermediate Reactant2 Benzoyl Chloride Reactant2->Intermediate Base Pyridine Base->Intermediate Product This compound Intermediate->Product

References

Safety Operating Guide

Proper Disposal of 2-Acetyl-4-methylphenyl benzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This document provides detailed, step-by-step guidance for the proper disposal of 2-Acetyl-4-methylphenyl benzoate (CAS No. 4010-19-9), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe laboratory environment and complying with regulatory standards.

For the safe handling and disposal of this compound, it is imperative to be aware of its specific hazards. While a complete, publicly available Safety Data Sheet (SDS) for this specific compound is not readily accessible, data from structurally similar compounds and general chemical safety principles provide a strong basis for safe handling and disposal protocols. Structurally related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Some are also harmful if swallowed. Therefore, a cautious approach is warranted.

Key Safety and Disposal Information

The following table summarizes essential information for the safe handling and disposal of this compound, based on data for closely related chemical structures.

ParameterInformationSource
GHS Hazard Statements (Anticipated) H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation[1][2]
GHS Precautionary Statements (Recommended) P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP501: Dispose of contents/container to an approved waste disposal plant[1][2][3][4]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and in cases of dust generation, a dust respirator.[1][3]
Spill Response For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it in a sealed, labeled container for disposal. For wet spills, absorb with an inert material and place in a sealed container. Wash the spill area with soap and water.[3]
Fire Fighting Measures Use dry chemical, carbon dioxide, or alcohol-resistant foam. Non-combustible, but containers may burn, emitting corrosive fumes.[3][5]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
  • If there is a risk of dust formation, a NIOSH-approved respirator is recommended.
  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Avoid all personal contact, including inhalation of dust or fumes.[3]
  • Do not eat, drink, or smoke in the handling area.[1]

2. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container should be made of a material compatible with the chemical.
  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the vicinity.
  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it into the designated waste container.[3]
  • Clean the spill area with a suitable solvent, followed by soap and water.
  • For major spills, evacuate the area and contact your institution's EHS department.

4. Final Disposal:

  • The sealed waste container must be disposed of as hazardous waste.
  • Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
  • Disposal must be in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in the regular trash.[4]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Collect Waste in a Sealed, Labeled Container C->D E Spill Occurs? D->E F Clean Spill Following Proper Procedure E->F Yes G Store Waste Container in Designated Hazardous Waste Area E->G No F->D H Contact EHS for Professional Disposal G->H I End: Waste Disposed of According to Regulations H->I

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2-Acetyl-4-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Acetyl-4-methylphenyl benzoate (CAS No. 4010-19-9). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating the use of appropriate personal protective equipment.[1] It is known to cause skin irritation, may lead to an allergic skin reaction, can cause serious eye damage, and may cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life.[1]

Recommended Personal Protective Equipment

A summary of the required PPE is provided in the table below. Always wear the specified PPE when handling this chemical.[1]

Protection TypeRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side-shields or goggles, Face shieldMust be worn to prevent contact with eyes. A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), Protective clothingGloves and protective clothing must be worn to prevent skin contact.[1] Contaminated work clothing should not be allowed out of the workplace.[1]
Respiratory Protection NIOSH-approved respiratorUse in a well-ventilated area.[1] If ventilation is inadequate or there is a risk of inhaling dust or fumes, a NIOSH-approved respirator is required.[1]

Operational and Handling Plan

Proper handling procedures are critical to minimize exposure and prevent accidents.

Engineering Controls:

  • Use only in a well-ventilated area, such as a chemical fume hood.[1]

  • Facilities should be equipped with an eyewash station and a safety shower.[2]

Safe Handling Practices:

  • Avoid Contact: Prevent contact with skin, eyes, and personal clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Container Management: Keep the container tightly closed when not in use.[1] Open and handle the container with care.[1]

  • Ignition Sources: Keep away from sources of ignition.[1]

Emergency Procedures

In case of exposure or a spill, follow these immediate steps:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1]

  • Skin Contact: Wash with plenty of soap and water.[1] If skin irritation or a rash occurs, seek medical advice.[1] Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • Spill: Wear appropriate PPE.[1] Prevent the spill from entering drains or waterways.[1] Vacuum, sweep up, or absorb with inert material and place it into a suitable, labeled disposal container.[1]

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Waste Container: Dispose of contents and the container in an approved waste disposal plant.[1]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Environmental Precaution: Avoid release to the environment.[1]

Chemical Handling Workflow

The following diagram illustrates the standard operating procedure for handling this compound from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Carefully Open and Weigh Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F G Segregate and Label Waste F->G H Dispose of Waste via Approved Channels G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。